molecular formula C18H12O5 B14347490 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one CAS No. 91416-25-0

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one

Número de catálogo: B14347490
Número CAS: 91416-25-0
Peso molecular: 308.3 g/mol
Clave InChI: MPVJWKNDQAZAGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a synthetic organic compound of interest in various research fields. Its molecular structure, featuring multiple phenolic hydroxyl groups, suggests potential utility as a building block for more complex molecular architectures or as a precursor in polymer chemistry. Researchers are investigating its potential application as an antioxidant agent, as polyphenolic structures with high hydroxyl content are known to effectively scavenge free radicals . Future research may explore its suitability as a core for constructing conjugated microporous polymers, which are valuable for environmental applications like iodine capture . As a key intermediate, it can also be incorporated into multicomponent reactions to create novel, drug-like molecules for pharmaceutical screening . This product is provided as a high-purity standard for laboratory research and analysis. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets prior to handling.

Propiedades

Número CAS

91416-25-0

Fórmula molecular

C18H12O5

Peso molecular

308.3 g/mol

Nombre IUPAC

2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one

InChI

InChI=1S/C18H12O5/c19-10-2-1-8-4-12-13-6-11(20)7-15(21)16(13)18(23)17(22)14(12)5-9(8)3-10/h1-7,17,19-22H

Clave InChI

MPVJWKNDQAZAGN-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC2=CC3=C(C=C21)C4=C(C(=CC(=C4)O)O)C(=O)C3O)O

Origen del producto

United States
Foundational & Exploratory

Technical Deep Dive: Mechanism of Action of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of 2,2',4,4'-Tetrahydroxybenzophenone Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2) is a benzophenone derivative historically utilized as a UV filter in cosmetics and polymers to prevent photodegradation.[1][2][3][4][5] Unlike simple photon absorbers, BP-2 operates via a complex Excited State Intramolecular Proton Transfer (ESIPT) mechanism that dissipates UV energy as heat. However, its pharmacological profile extends beyond photoprotection; BP-2 is a potent endocrine-active compound (EAC) .[5] It exhibits significant estrogenic activity (ER


/ER

agonism) and acts as a high-affinity inhibitor of Thyroid Peroxidase (TPO) , disrupting thyroid hormone synthesis at nanomolar concentrations. This guide dissects the physicochemical and biological mechanisms of BP-2, supported by validated experimental protocols.

Part 1: Physicochemical Basis of Action (Photoprotection)

The primary industrial utility of BP-2 stems from its ability to absorb UV radiation (UV-A and UV-B) and release it harmlessly. This is not a static absorption but a dynamic tautomeric cycle.

Structural Prerequisites

BP-2 possesses two phenyl rings linked by a carbonyl group. The critical feature for its mechanism is the presence of hydroxyl groups at the ortho positions (2 and 2') relative to the carbonyl.

  • Intramolecular Hydrogen Bonding: In the ground state (

    
    ), the ortho-hydroxyl protons form strong hydrogen bonds with the carbonyl oxygen. This locks the molecule in a planar conformation, maximizing 
    
    
    
    -conjugation and UV absorption cross-section.
The ESIPT Mechanism

Upon absorbing a UV photon, BP-2 undergoes Excited State Intramolecular Proton Transfer (ESIPT) .

  • Excitation (

    
    ):  Absorption of a photon promotes the molecule to the excited enol form (
    
    
    
    ).
  • Proton Transfer (

    
    ):  The acidity of the hydroxyl proton increases significantly in the excited state, while the basicity of the carbonyl oxygen rises. The proton transfers to the oxygen, forming a keto-tautomer (
    
    
    
    ) on a sub-picosecond timescale.
  • Relaxation (

    
    ):  The excited keto form relaxes to the ground keto state (
    
    
    
    ) via radiationless decay (releasing heat) or fluorescence (large Stokes shift).
  • Restoration (

    
    ):  The ground state keto form is unstable and rapidly back-transfers the proton to regenerate the original enol form (
    
    
    
    ), ready for another cycle.
Visualization: ESIPT Cycle

ESIPT_Mechanism S0_Enol Ground State (Enol) (Stable H-bond) S1_Enol Excited State (Enol*) S0_Enol->S1_Enol UV Absorption (hν) S1_Keto Excited State (Keto*) (Proton Transfer) S1_Enol->S1_Keto ESIPT (<1 ps) S0_Keto Ground State (Keto) (Unstable) S1_Keto->S0_Keto Energy Dissipation (Heat/Fluorescence) S0_Keto->S0_Enol Reverse Proton Transfer

Caption: The ESIPT cycle showing the rapid phototautomerization that allows BP-2 to dissipate UV energy without degrading.

Part 2: Biological Mechanism of Action (Endocrine Activity)

BP-2 is a systemic endocrine disruptor.[6] Unlike larger polymers, its low molecular weight (246.22 g/mol ) allows transdermal penetration and systemic circulation.

Thyroid Peroxidase (TPO) Inhibition

BP-2 is one of the most potent non-thionamide inhibitors of TPO, the enzyme responsible for iodinating tyrosine residues in thyroglobulin to form


 and 

.
  • Mechanism: BP-2 acts as a suicide substrate or tight-binding inhibitor. It binds to the heme active site of TPO.

  • Inactivation: In the presence of hydrogen peroxide (

    
    ) and low iodide, BP-2 is oxidized to a reactive radical intermediate that covalently modifies the TPO heme moiety, irreversibly inactivating the enzyme.
    
  • Potency: BP-2 inhibits TPO with an

    
     often lower than standard antithyroid drugs like Propylthiouracil (PTU).[6]
    

Table 1: Comparative Potency of TPO Inhibitors

Compound Mechanism IC50 (Guaiacol Assay) IC50 (Iodide Assay)
BP-2 Heme Inactivation / Competitive 0.45 µM 0.37 µM
Methimazole (MMI) Reversible / Irreversible 9.2 µM 8.0 µM
Propylthiouracil (PTU) Reversible 125 µM 13.5 µM
Genistein Isoflavone / Competitive 61.1 µM 2.06 µM

Data Source: Schmutzler et al., Endocrinology 2007.

Estrogenic Receptor Agonism

BP-2 mimics


-estradiol (E2) due to the spacing of its hydroxyl groups, which fit into the ligand-binding domain (LBD) of Estrogen Receptors (ER).
  • Receptor Selectivity: BP-2 binds to both ER

    
     and ER
    
    
    
    , though it shows slightly higher affinity for ER
    
    
    in some assays.[7]
  • Transcriptional Activation: Upon binding, BP-2 induces receptor dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, upregulating genes such as pS2 and PR (Progesterone Receptor).

  • Uterotrophic Effect: In vivo, BP-2 increases uterine weight in ovariectomized rats, a hallmark of estrogenic activity.

Visualization: Endocrine Disruption Pathways

Endocrine_Pathways cluster_Thyroid Thyroid Axis Disruption cluster_Estrogen Estrogenic Signaling BP2 BP-2 (Systemic) TPO Thyroid Peroxidase (Heme Active Site) BP2->TPO Inhibits (IC50 ~0.4 µM) Iodination Tyrosine Iodination BP2->Iodination Blocks ER Estrogen Receptors (ERα / ERβ) BP2->ER Agonist Binding TPO->Iodination Catalyzes T3T4 T3 / T4 Synthesis Iodination->T3T4 Precursor to ERE Estrogen Response Elements (DNA) ER->ERE Translocation & Binding GeneExp Proliferation / Uterotrophy ERE->GeneExp Transcription

Caption: Dual mechanism of BP-2 affecting Thyroid Peroxidase inhibition and Estrogen Receptor activation.

Part 3: Experimental Protocols for Mechanistic Validation

To validate the mechanisms described above, the following protocols are recommended. These are adapted from high-impact toxicological studies (e.g., Schmutzler et al., Endocrinology).

Protocol A: High-Throughput TPO Inhibition Assay

This assay quantifies the inhibition of TPO-catalyzed oxidation of Guaiacol.[8] It is the gold standard for assessing thyroid-disrupting potential.

Materials:

  • Enzyme Source: Human recombinant TPO (hrTPO) from stably transfected FTC-238 cells OR prepared rat thyroid microsomes.

  • Substrate: Guaiacol (2-methoxyphenol).

  • Cofactor: Hydrogen Peroxide (

    
    ).[6]
    
  • Buffer: 50 mM Phosphate buffer (pH 7.4).

Workflow:

  • Preparation: Dilute BP-2 in DMSO to create a concentration range (e.g., 1 nM to 100 µM). Final DMSO concentration in assay must be <1%.

  • Incubation:

    • Mix 50 µL of TPO source with 10 µL of BP-2 solution.

    • Add 100 µL of Guaiacol (18 mM final concentration).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 50 µL of

    
     (0.3 mM final concentration) to start the reaction.
    
  • Measurement: Monitor absorbance at 470 nm kinetically for 5 minutes. The oxidation of guaiacol produces a tetraguaiacol complex (brown color).

  • Data Analysis: Calculate the slope (

    
    ) for the linear portion. Plot % Activity vs. Log[BP-2]. Determine IC50 using non-linear regression (Sigmoidal dose-response).
    

Validation Check:

  • Positive Control: Methimazole (Expect IC50 ~10 µM).

  • Negative Control: DMSO vehicle only.

Protocol B: Estrogenic Proliferation Assay (E-Screen)

This assay measures the proliferative effect of BP-2 on MCF-7 breast cancer cells, which are ER-positive.

Workflow:

  • Seeding: Seed MCF-7 cells in 96-well plates at low density (e.g., 2,000 cells/well) in phenol-red-free DMEM supplemented with charcoal-stripped FBS (to remove endogenous hormones).

  • Starvation: Incubate for 24 hours to synchronize cells and deplete residual estrogens.

  • Treatment: Treat cells with BP-2 (1 pM to 10 µM) and

    
    -estradiol (E2, 1 nM as positive control) for 144 hours (6 days). Refresh media every 48 hours.
    
  • Quantification: Use an MTT or SRB assay to measure cell biomass.

  • Result Interpretation:

    • Proliferative Effect (PE): Calculate the ratio of max cell number (BP-2) to vehicle control.

    • Relative Proliferative Potency (RPP): Compare the EC50 of BP-2 to the EC50 of E2.

Part 4: Safety & Toxicology Context

While BP-2 is effective as a UV filter, its safety profile is compromised by its metabolic stability and endocrine potency.

  • Metabolism: In rats and humans, BP-2 is metabolized via glucuronidation and sulfation in the liver (Phase II metabolism).

  • Bioavailability: Despite rapid conjugation, free BP-2 is detectable in serum, suggesting the metabolic capacity can be saturated or that the free form circulates sufficiently to exert effects on TPO and ERs.

  • Risk Assessment: The margin of safety (MoS) for BP-2 in cosmetics is debated due to its ability to induce hypothyroidism and estrogenic effects at concentrations potentially achievable through chronic topical application.

References

  • Schmutzler, C., et al. (2007). "The Ultraviolet Filter Benzophenone 2 Interferes with the Thyroid Hormone Axis in Rats and Is a Potent in Vitro Inhibitor of Human Recombinant Thyroid Peroxidase."[4] Endocrinology. [Link]

  • Jarry, H., et al. (2004). "Pure estrogenic effect of benzophenone-2 (BP2) but not of bisphenol A (BPA) and dibutylphtalate (DBP) in uterus, vagina and bone." Toxicology. [Link]

  • Schlecht, C., et al. (2008). "Pharmacokinetics and metabolism of benzophenone 2 in the rat." Toxicology. [Link]

  • Suzuki, T., et al. (2005). "Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens." Toxicology and Applied Pharmacology. [Link]

  • Paul, A., et al. (2014). "Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening."[8] Chemical Research in Toxicology. [Link]

Sources

Biological Activity of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2,2',4,4'-Tetrahydroxybenzophenone (BP-2, CAS: 131-55-5) is a benzophenone derivative historically utilized as a UV absorber in plastics and cosmetics.[1] Unlike its lipophilic analog Oxybenzone (BP-3), BP-2 exhibits distinct hydrophilic properties and a potent dual-mechanism endocrine disrupting profile.

For researchers in toxicology and drug development, BP-2 represents a critical reference compound for Thyroid Peroxidase (TPO) inhibition and Estrogen Receptor (ER) agonism . Its biological activity is driven by its structural homology to endogenous estrogens and its ability to chelate the heme cofactor in peroxidase enzymes.

Key Technical Takeaways:

  • Primary Mechanism: Potent inhibition of Thyroid Peroxidase (TPO), leading to reduced T3/T4 synthesis.

  • Secondary Mechanism: Agonism of ER

    
     and ER
    
    
    
    , with higher affinity for ER
    
    
    .
  • Metabolism: Rapid Phase II conjugation (glucuronidation/sulfation) limits systemic bioavailability, yet unconjugated fractions are sufficient to induce physiological effects (e.g., uterotrophic response).[2]

Chemical & Physicochemical Profile

Understanding the structure is prerequisite to mastering the biological assay design. BP-2 possesses four hydroxyl groups, two of which are in the ortho position relative to the ketone, facilitating intramolecular hydrogen bonding.

PropertyDataRelevance to Bioactivity
Molecular Formula C

H

O

--
Molecular Weight 246.22 g/mol Small molecule, crosses biological membranes easily.
LogP (Octanol/Water) ~1.8 - 2.0Moderate lipophilicity; less bioaccumulative than BP-3 but sufficient for cellular uptake.
pKa ~6.7 - 7.5Ionization at physiological pH affects binding affinity to serum proteins (e.g., albumin).
Solubility Water (< 1 g/L), Ethanol (Soluble)Requires DMSO or Ethanol carriers for in vitro assays.

Mechanisms of Action (MoA)

Thyroid Disruption: TPO Inhibition

BP-2 acts as a potent inhibitor of Thyroid Peroxidase (TPO), the enzyme responsible for the iodination of tyrosine residues in thyroglobulin.

  • Mechanism: BP-2 interferes with the heme active site of TPO. Unlike competitive substrates that are merely iodinated, BP-2 likely acts via an irreversible or "suicide" inhibition mechanism similar to resorcinol derivatives, or by trapping the Compound I/II intermediates.

  • Potency Ranking: Methimazole (MMI) > 6-Propylthiouracil (PTU) > BP-2 > Genistein.

  • Outcome: Reduced synthesis of Thyroxine (T4) and Triiodothyronine (T3), triggering a compensatory rise in TSH (Thyroid Stimulating Hormone) via the HPT axis negative feedback loop, leading to follicular hypertrophy (goiter).

TPO_Inhibition TPO Thyroid Peroxidase (TPO) (Heme-dependent) T3T4 T3 / T4 Hormones TPO->T3T4 Synthesis Iodide Iodide (I-) Iodide->TPO Substrate Tyrosine Tyrosine Residues (Thyroglobulin) Tyrosine->TPO Substrate BP2 BP-2 (Inhibitor) BP2->TPO Inhibits Heme Active Site TSH TSH (Pituitary) T3T4->TSH Negative Feedback Loop Goiter Thyroid Hypertrophy (Goiter) TSH->Goiter Chronic Stimulation

Figure 1: Mechanism of HPT Axis Disruption by BP-2. BP-2 directly inhibits TPO, breaking the synthesis of thyroid hormones and disinhibiting pituitary TSH secretion.

Estrogenicity: Receptor Binding

BP-2 exhibits estrogenic activity by binding directly to the ligand-binding domain (LBD) of Estrogen Receptors.

  • Receptor Selectivity: BP-2 binds to both ER

    
     and ER
    
    
    
    .
  • Relative Binding Affinity (RBA): The 4-hydroxyl group is critical for this interaction, mimicking the A-ring phenol of 17

    
    -estradiol (E2).
    
  • Functional Consequence: In the uterotrophic assay (gold standard in vivo), BP-2 induces significant uterine weight gain, confirming it acts as an agonist rather than just a binder.

ER_Signaling BP2 BP-2 ER Estrogen Receptor (ERα / ERβ) BP2->ER Binding (Kd ~µM) Complex BP-2/ER Complex ER->Complex Dimerization ERE Estrogen Response Element (DNA) Complex->ERE Translocation & Binding GeneExp Gene Expression (Vitellogenin, pS2) ERE->GeneExp Transcription Prolif Cell Proliferation (Uterine Growth) GeneExp->Prolif Physiological Effect

Figure 2: Estrogenic Signaling Pathway. BP-2 mimics estradiol, dimerizing with ERs to drive gene transcription at ERE sites.

Experimental Protocols

To validate BP-2 activity, the following protocols are recommended. These are designed for reproducibility and high signal-to-noise ratios.

High-Throughput TPO Inhibition Assay (Amplex UltraRed)

Rationale: Traditional Guaiacol assays lack sensitivity. The Amplex UltraRed (AUR) method provides a fluorescent readout with higher dynamic range, ideal for screening BP-2 derivatives.

Materials:

  • Rat Thyroid Microsomes (Source of TPO).

  • Amplex UltraRed Reagent (Invitrogen).

  • H

    
    O
    
    
    
    (Substrate).
  • BP-2 (Test compound, dissolved in DMSO).

Protocol Workflow:

  • Preparation: Dilute BP-2 in reaction buffer (0.1 M Tris-HCl, pH 7.4) to obtain a concentration range (e.g., 0.1 µM to 100 µM). Keep DMSO < 0.5% final.

  • Incubation: Mix 5 µL of BP-2 dilution with 45 µL of reaction buffer containing Rat Thyroid Microsomes (approx. 20 µg protein). Incubate for 15 min at room temperature to allow enzyme-inhibitor interaction.

  • Activation: Add 50 µL of Master Mix containing 100 µM Amplex UltraRed and 40 µM H

    
    O
    
    
    
    .
  • Measurement: Immediately monitor fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Determine IC50 by plotting % Inhibition vs. Log[BP-2].

Validation Criteria: Methimazole (positive control) should yield an IC50 of ~2-5 µM. BP-2 typically shows an IC50 in the low micromolar range (approx. 1-10 µM depending on microsome quality).

In Vivo Uterotrophic Assay (OECD 440)

Rationale: Confirms that in vitro binding translates to physiological tissue growth.

Protocol Summary:

  • Animals: Immature female Sprague-Dawley rats (PND 19-21) or Ovariectomized adult rats.

  • Dosing: Administer BP-2 via oral gavage or subcutaneous injection for 3 consecutive days.

    • Dose Range: 100, 300, 1000 mg/kg bw/day.

    • Vehicle: Corn oil.

  • Endpoint: On Day 4, euthanize animals. Excise the uterus, trim fat/connective tissue, and weigh the "wet" uterus.

  • Data Processing: Compare wet uterine weight (normalized to body weight) against Vehicle Control (Negative) and 17

    
    -Ethinylestradiol (Positive Control).
    

Pharmacokinetics & Metabolism[2][3][4][5]

BP-2 undergoes extensive Phase II metabolism, which is a critical factor in its toxicity profile.

  • Absorption: Rapidly absorbed from the gastrointestinal tract.

  • Metabolism:

    • Major Pathway: Glucuronidation (UGT enzymes) and Sulfation (SULT enzymes) at the hydroxyl positions.

    • First-Pass Effect: Significant.[3] High levels of conjugated metabolites appear in plasma within 30 minutes.[2]

  • Bioavailability: Despite rapid conjugation, free BP-2 is detectable in serum, sufficient to drive endocrine disruption.[2]

  • Excretion: Primarily renal (urine) as conjugates.

Implication for Drug Design: If using BP-2 as a scaffold, blocking the 4-OH or 2-OH positions (e.g., via methylation) significantly alters metabolic stability and hormonal potency (often reducing estrogenicity but altering TPO effects).

References

  • Hsieh, M. H., et al. (2007). "In utero exposure to benzophenone-2 causes hypospadias through an estrogen receptor dependent mechanism." The Journal of Urology. Link

  • Jarry, H., et al. (2004).[4] "Multi-organic endocrine disrupting activity of the UV screen benzophenone 2 (BP2) in ovariectomized adult rats after 5 days treatment." Toxicology. Link

  • Paul, K. B., et al. (2014). "Development of a thyroperoxidase inhibition assay for high-throughput screening." Chemical Research in Toxicology. Link

  • Suzuki, T., et al. (2005). "Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens." Toxicology and Applied Pharmacology. Link

  • Blair, R. M., et al. (2000).[5] "The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands." Toxicological Sciences. Link

Sources

A Spectroscopic Guide to 2,2',4,4'-Tetrahydroxybenzophenone: Unveiling Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2,2',4,4'-Tetrahydroxybenzophenone, a significant compound utilized as a UV filter in sunscreens and a stabilizer in polymers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

2,2',4,4'-Tetrahydroxybenzophenone (CAS 131-55-5) is a benzophenone derivative characterized by four hydroxyl groups, which contribute to its strong UV absorption properties.[1][4] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, ensuring purity, and understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic techniques used to elucidate the structure of this molecule, providing both the data and the rationale behind its interpretation.

Molecular Structure

The structural integrity of 2,2',4,4'-Tetrahydroxybenzophenone, confirmed through techniques like single-crystal X-ray diffraction, reveals a monoclinic crystal system.[5][6][7] This foundational knowledge is crucial for interpreting the spectroscopic data that follows.

Caption: Molecular structure of 2,2',4,4'-Tetrahydroxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,2',4,4'-Tetrahydroxybenzophenone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring NMR spectra of 2,2',4,4'-Tetrahydroxybenzophenone, based on available data.[8]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2,2',4,4'-Tetrahydroxybenzophenone sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's polarity and the presence of hydroxyl protons which will be observable.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The spectra presented were acquired on a 90 MHz NMR spectrometer.[8] For higher resolution, a 300 MHz or 500 MHz spectrometer is recommended.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for aromatic and hydroxyl protons (approximately 0-12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise due to the lower natural abundance of ¹³C.

    • The spectral width should cover the typical range for carbon atoms in organic molecules (approximately 0-220 ppm).

¹H NMR Data

The ¹H NMR spectrum of 2,2',4,4'-Tetrahydroxybenzophenone in DMSO-d₆ exhibits distinct signals corresponding to the aromatic and hydroxyl protons.[8]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet4H-OH (hydroxyl protons)
~7.0 - 7.5Multiplet2HAromatic Protons
~6.2 - 6.5Multiplet4HAromatic Protons

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific instrument used. The integration values are relative.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[9]

Chemical Shift (δ) ppmAssignment
~195-200C=O (Ketone Carbonyl)
~160-165C-OH (Aromatic)
~130-135C-H (Aromatic)
~110-115C-C=O (Aromatic)
~100-105C-H (Aromatic)

Note: These are approximate chemical shift ranges. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC would be necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A standard approach for obtaining the IR spectrum of a solid sample like 2,2',4,4'-Tetrahydroxybenzophenone is using the KBr pellet method with a Fourier Transform Infrared (FTIR) spectrometer.

1. Sample Preparation:

  • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data

The FTIR spectrum of 2,2',4,4'-Tetrahydroxybenzophenone shows characteristic absorption bands corresponding to its functional groups.[5][10]

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3500Strong, BroadO-H Stretch (phenolic)
~1620-1650StrongC=O Stretch (ketone)
~1500-1600Medium-StrongC=C Stretch (aromatic)
~1100-1300MediumC-O Stretch (phenol)

The broadness of the O-H stretching band is indicative of hydrogen bonding, a key feature of this molecule's solid-state structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for analyzing small organic molecules.

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe.

  • The sample is heated to induce vaporization.

2. Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data

The mass spectrum of 2,2',4,4'-Tetrahydroxybenzophenone shows a molecular ion peak and several characteristic fragment ions.[8][11]

m/zRelative IntensityAssignment
246~48%[M]⁺ (Molecular Ion)
229~28%[M-OH]⁺
137100%[C₇H₅O₃]⁺ (dihydroxybenzoyl cation)
109~6%[C₆H₅O₂]⁺
81~8%

Fragmentation Pathway Visualization

fragmentation_pathway M [M]⁺ m/z = 246 F1 [M-OH]⁺ m/z = 229 M->F1 - OH F2 [C₇H₅O₃]⁺ m/z = 137 M->F2 - C₆H₅O₂

Caption: Proposed fragmentation pathway for 2,2',4,4'-Tetrahydroxybenzophenone in EI-MS.

The base peak at m/z 137 corresponds to the stable dihydroxybenzoyl cation, formed by the cleavage of the bond between the carbonyl group and one of the aromatic rings. This is a characteristic fragmentation pattern for benzophenone derivatives.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 2,2',4,4'-Tetrahydroxybenzophenone. The data presented in this guide, from the chemical shifts in NMR to the vibrational frequencies in IR and the fragmentation patterns in MS, collectively confirm the molecular structure and provide a detailed electronic and functional group analysis. These spectroscopic fingerprints are essential for quality control, regulatory submissions, and further research into the applications and properties of this important UV-absorbing compound.

References

  • FTIR spectrum of 2,2′,4,4′-tetrahydroxybenzophenone. ResearchGate. [Link]

  • 2 2 4 4 Tetrahydroxybenzophenone. mzCloud. [Link]

  • Growth and characterization of organic 2,2′,4,4′-tetrahydroxybenzophenone single crystals for nonlinear optical applications. springerprofessional.de. [Link]

  • Growth and characterization of organic 2,2′,4,4′-tetrahydroxybenzophenone single crystals for nonlinear optical applications. ResearchGate. [Link]

  • 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5. PubChem. [Link]

  • 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5. Tintoll. [Link]

  • Methanone, bis(2,4-dihydroxyphenyl)-. NIST WebBook. [Link]

Sources

Technical Guide: Solubility and Stability Profile of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2',4,4'-Tetrahydroxybenzophenone (BP-2, CAS: 131-55-5) is a benzophenone-derivative UV absorber characterized by its high photostability and specific solubility profile.[1][2] Unlike its methoxylated analogs (e.g., Oxybenzone), BP-2 possesses four free hydroxyl groups, significantly influencing its pKa, hydrogen-bonding capacity, and interaction with biological matrices. This guide provides a definitive technical analysis of its physicochemical behavior, offering validated protocols for solubility determination and stability assessment in pharmaceutical and cosmetic formulations.

Physicochemical Identity

The structural integrity of BP-2 relies on the ortho-hydroxyl groups forming intramolecular hydrogen bonds with the carbonyl oxygen. This structural feature is the primary driver of its photostability but also dictates its solubility limitations in aqueous media.

ParameterValueTechnical Context
CAS Number 131-55-5Unique Identifier
Molecular Formula C₁₃H₁₀O₅MW: 246.22 g/mol
Appearance Yellow to brown crystalline powderColor intensity correlates with purity and oxidation state
Melting Point 198–200 °CHigh thermal stability for hot-melt extrusion processes
LogP (Octanol/Water) ~2.4 – 3.1Lipophilic; indicates high membrane permeability potential
pKa (Predicted) 6.98 ± 0.35First ionization; pH > 7.0 significantly increases aqueous solubility via phenolate formation
Absorption Maxima 287 nm, 345 nmDual-peak absorption covers UVB and short-wave UVA

Solubility Profile

BP-2 exhibits a "solubility dichotomy": it is sparingly soluble in neutral water but highly soluble in polar organic solvents and alkaline aqueous solutions.

Quantitative Solubility Data

Data represents saturation solubility at 25°C.

Solvent SystemSolubility (approx.)Mechanistic Insight
Methanol ~500 mg/mL (50% w/v)Excellent H-bond donor/acceptor matching.
Ethanol (96%) > 100 mg/mLHigh compatibility; preferred for stock solution preparation.
Ethyl Acetate ~100 mg/mLSuitable for liquid-liquid extraction protocols.
Water (pH 7.0) < 0.1 mg/mL (Very Slightly Soluble)Intramolecular H-bonding reduces interaction with bulk water.
Water (pH > 9.0) Soluble (> 10 mg/mL)Deprotonation of phenolic -OH breaks intramolecular bonds, increasing hydration.
Lipids (e.g., IPM, Oils) SolubleCompatible with oil-phase cosmetic formulations.
Formulation Strategy

For aqueous formulations, co-solvency or pH adjustment is required.

  • Co-solvents: Propylene glycol or PEG-400 (10–20% v/v) significantly enhances aqueous solubility.

  • Cyclodextrins: Inclusion complexes (e.g., with HP-β-CD) can improve water solubility by shielding the hydrophobic benzophenone core.

Stability Profile

Photostability Mechanism (ESIPT)

BP-2 is exceptionally stable under UV irradiation due to Excited State Intramolecular Proton Transfer (ESIPT) . Upon photon absorption, the phenolic proton transfers to the carbonyl oxygen, forming a keto-tautomer. This excited keto-form relaxes to the ground state by releasing energy as heat (non-radiative decay) rather than breaking chemical bonds.

ESIPT_Mechanism Enol_GS Enol Form (Ground State) (Intramolecular H-bond) Enol_ES Enol Form (Excited State) (UV Absorption) Enol_GS->Enol_ES hν (UV Absorption) Keto_ES Keto Form (Excited State) (Proton Transfer) Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto Form (Ground State) (Unstable) Keto_ES->Keto_GS Energy Dissipation (Heat/Fluorescence) Keto_GS->Enol_GS Reverse Proton Transfer (Regeneration)

Figure 1: The ESIPT cycle allows BP-2 to safely dissipate UV energy, preventing photodegradation.

Chemical Degradation Pathways

While photostable, BP-2 is susceptible to Advanced Oxidation Processes (AOPs) , such as those found in wastewater treatment (UV/H₂O₂) or specific metabolic pathways.

  • Oxidative Attack: Hydroxyl radicals (•OH) attack the aromatic rings.

  • Cleavage: The central carbonyl bond can cleave, yielding Resorcinol and 2,4-Dihydroxybenzoic acid derivatives.

  • Mineralization: Ultimate degradation leads to CO₂ and H₂O.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a new vehicle or solvent.

  • Preparation: Add excess BP-2 solid (approx. 50 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Seal and shake at 25°C ± 0.5°C for 24 hours (orbital shaker at 100 rpm).

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic) or Nylon (hydrophilic), depending on the solvent. Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000) with the Mobile Phase and analyze via HPLC (Protocol B).

Protocol B: HPLC Quantification

A validated reverse-phase method for stability and solubility analysis.

  • Column: C18 (e.g., Phenomenex Luna C18(2) or equivalent), 150 × 4.6 mm, 3–5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).[3]

    • Isocratic Mode: 70% B / 30% A (Adjust B% between 60-80% to optimize retention time).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Detection: UV at 287 nm (primary) or 254 nm.

  • Retention Time: Expect elution between 3.0 – 5.0 minutes depending on exact organic modifier ratio.

HPLC_Workflow Start Sample Preparation Dilution Dilute in Mobile Phase (Acetonitrile:Water 70:30) Start->Dilution Filter Filter (0.45 µm PTFE) Dilution->Filter Inject Inject 10 µL into HPLC Filter->Inject Separation C18 Column Separation (Hydrophobic Interaction) Inject->Separation Detection UV Detection @ 287 nm Separation->Detection Data Integrate Peak Area Calculate Conc. vs Standard Detection->Data

Figure 2: Logical workflow for the quantification of BP-2 in formulation samples.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8571, 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]

  • LookChem. 2,2',4,4'-Tetrahydroxybenzophenone (CAS 131-55-5) Chemical Properties and Solubility Data. Retrieved from [Link]

  • Frontiers in Chemistry. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores and Mechanism. Retrieved from [Link]

Sources

Technical Whitepaper: Therapeutic Potential of Tetrahydroxybenzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroxybenzophenones (THBPs) represent a privileged scaffold in medicinal chemistry, historically utilized for their UV-absorbing properties in dermatological and polymeric applications. However, emerging pharmacodynamic data indicates that specific isomers—most notably 2,2',4,4'-tetrahydroxybenzophenone (BP-2) and 2,3,4,4'-tetrahydroxybenzophenone —possess potent biological activities extending far beyond photoprotection.

This guide analyzes the transition of THBPs from industrial additives to potential therapeutic agents. Key areas of focus include their role as dual-target metabolic inhibitors (Aldose Reductase and


-Glucosidase) for diabetic complications, their utility as precursors for antitumor xanthones , and their complex modulation of 17

-hydroxysteroid dehydrogenases (17

-HSD)
. We provide validated experimental protocols and critical safety assessments regarding endocrine disruption to guide future translational research.

Chemical & Structural Basis (SAR)

The therapeutic versatility of THBPs stems from the specific positioning of their four hydroxyl groups on the diphenylmethanone skeleton.

The Pharmacophore
  • Chelation Sites: The ortho-hydroxyl groups (positions 2, 2') relative to the carbonyl group facilitate intramolecular hydrogen bonding. This locks the molecule in a planar configuration, essential for intercalation into DNA or enzyme active sites.

  • Redox Potential: The polyphenolic nature provides high electron-donating capacity, enabling ROS scavenging and the reduction of metallic cofactors in metalloenzymes.

  • Enzyme Binding: The 4- and 4'-hydroxyl groups often mimic the steroid A-ring or sugar moieties, allowing high-affinity binding to steroidogenic enzymes and glycosidases.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map THBP Tetrahydroxybenzophenone Scaffold Ortho_OH 2,2'-OH Groups (Ortho to Carbonyl) THBP->Ortho_OH Para_OH 4,4'-OH Groups (Para to Carbonyl) THBP->Para_OH Carbonyl Central Carbonyl (C=O) THBP->Carbonyl Chelation Metal Chelation (Zn2+, Cu2+) Ortho_OH->Chelation Binds ions Planarity Planar Conformation (Intramolecular H-bond) Ortho_OH->Planarity Locks structure Receptor Estrogen Receptor Affinity (Endocrine) Para_OH->Receptor H-bond donor Enzyme Enzyme Inhibition (Aldose Reductase) Para_OH->Enzyme Mimics substrate Carbonyl->Chelation Xanthone Cyclization to Xanthones Planarity->Xanthone Precursor

Figure 1: Structural logic of Tetrahydroxybenzophenones. The ortho-hydroxyls drive stability and chelation, while para-hydroxyls drive biological target interaction.

Therapeutic Application A: Metabolic Disorders

THBPs have demonstrated high potency in managing the "Polyol Pathway," a critical driver of long-term diabetic complications (neuropathy, retinopathy, cataracts).

Mechanism: Dual Inhibition
  • Aldose Reductase (ALR2) Inhibition: ALR2 converts glucose to sorbitol. In hyperglycemic states, excess sorbitol accumulation causes osmotic stress and tissue damage. THBPs (IC

    
    
    
    
    
    10
    
    
    M) inhibit ALR2, preventing sorbitol accumulation [1].
  • 
    -Glucosidase Inhibition:  Specific isomers like 2,4,4',6-tetrahydroxybenzophenone  inhibit intestinal 
    
    
    
    -glucosidase (IC
    
    
    
    
    10
    
    
    M), delaying carbohydrate digestion and blunting postprandial glucose spikes. Potency often exceeds the standard drug Acarbose [2].
Experimental Protocol: -Glucosidase Inhibition Assay

Objective: Determine the IC


 of a THBP derivative against 

-glucosidase.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 
    -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL)
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 5 mM)
    
  • Stop Solution: Sodium Carbonate (Na

    
    CO
    
    
    
    , 0.1 M)

Workflow:

  • Preparation: Dissolve THBP in DMSO (keep final DMSO < 2%). Prepare serial dilutions (1 – 100

    
    M).
    
  • Incubation: In a 96-well plate, mix 20

    
    L of THBP solution with 20 
    
    
    
    L of enzyme solution. Incubate at 37°C for 10 minutes.
  • Reaction: Add 20

    
    L of pNPG substrate.[1] Incubate at 37°C for 20 minutes.
    
  • Termination: Add 80

    
    L of Na
    
    
    
    CO
    
    
    to stop the reaction.
  • Measurement: Measure absorbance at 405 nm (detection of p-nitrophenol).

  • Calculation:

    
    
    Note: Include Acarbose as a positive control.[2]
    

Therapeutic Application B: Oncology & Antiproliferative Activity

THBPs serve two distinct roles in oncology: as direct cytotoxic agents and as synthetic precursors to xanthones.

Direct Cytotoxicity

2,2',5,6'-tetrahydroxybenzophenone has shown significant cytotoxicity against human colon cancer (HCT116) and leukemia (CCRF-CEM) cell lines.

  • MOA: Induction of apoptosis via the intrinsic mitochondrial pathway.

  • Biomarkers: Activation of Caspase-3/7 and Caspase-9; disruption of mitochondrial membrane potential (MMP) [3].

Xanthone Synthesis Precursor

THBPs are the immediate precursors to Xanthones (e.g., 3,6-dimethoxyxanthone) via microwave-assisted annulation. Xanthones are DNA intercalators with potent antitumor activity.

Synthesis Protocol: Microwave-Assisted Annulation

  • Reactants: 2,2',4,4'-THBP (1 eq), Sodium Acetate (catalytic).

  • Conditions: Microwave irradiation at 200°C, 150 W for 30–40 mins.

  • Workup: Quench with water, filter precipitate.

  • Yield: Typically >90% conversion to 3,6-dihydroxyxanthone, which can be further methylated [4].[3][4]

Therapeutic Application C: Endocrine Modulation (17 -HSD)

This area represents both a therapeutic opportunity and a toxicological risk.[5]

  • Target: 17

    
    -Hydroxysteroid Dehydrogenase Type 1 (17
    
    
    
    -HSD1).[5]
  • Function: Converts weak estrone (E1) to potent estradiol (E2).

  • Therapeutic Potential: Inhibitors of 17

    
    -HSD1 are sought for estrogen-dependent diseases (Breast Cancer, Endometriosis). BP-2 is a potent inhibitor (IC
    
    
    
    
    
    1
    
    
    M) [5].
  • Risk: Systemic inhibition can lead to endocrine disruption, altering reproductive physiology in non-target tissues.

Visualization: Endocrine Pathway Modulation

Endocrine_Pathway Estrone Estrone (E1) (Weak Estrogen) Enzyme 17β-HSD1 Enzyme Estrone->Enzyme Substrate Estradiol Estradiol (E2) (Potent Estrogen) Enzyme->Estradiol Catalysis Disease Estrogen-Dependent Tumor Growth Estradiol->Disease Promotes THBP_Inhib Tetrahydroxybenzophenone (Inhibitor) THBP_Inhib->Enzyme Blocks Active Site (Competitive Inhibition)

Figure 2: Mechanism of 17


-HSD1 inhibition. THBPs block the conversion of Estrone to Estradiol, starving estrogen-dependent tumors.

Safety & Toxicology Profile

Critical Warning: While therapeutically promising, THBPs (specifically BP-2) are classified as Endocrine Disrupting Chemicals (EDCs) .

  • Estrogenicity: BP-2 binds to Estrogen Receptors (ER

    
     and ER
    
    
    
    ), acting as a weak agonist.
  • Thyroid Function: High systemic exposure may interfere with thyroid peroxidase (TPO), potentially altering T3/T4 levels.

  • Mitigation Strategy: Therapeutic development must focus on local delivery (e.g., topical for skin cancer) or structural modification (e.g., glycosylation) to reduce systemic bioavailability and off-target endocrine binding.

References

  • Aldose Reductase Inhibition: Varma, S. D., et al.[6][7] "Aldose reductase inhibitors: flavonoids, alkaloids, acetophenones, benzophenones, and spirohydantoins of chroman."[8] Biochemical Pharmacology, 1975. Link

  • Alpha-Glucosidase Inhibition: Hu, X., et al.[9][10][11] "Evaluation of polyhydroxybenzophenones as α-glucosidase inhibitors."[9] Archiv der Pharmazie, 2011.[9] Link

  • Anticancer Activity: Kuete, V., et al.[12] "Cytotoxicity and modes of action of four naturally occuring benzophenones." Phytomedicine, 2013.[12] Link

  • Xanthone Synthesis: Knisely, S. E., et al. "3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone via Microwave-Assisted Annulation."[3][4] Journal of the South Carolina Academy of Science, 2022.[3] Link

  • 17

    
    -HSD Inhibition: Nashev, L. G., et al. "The UV-filter benzophenone-1 inhibits 17beta-hydroxysteroid dehydrogenase type 3."[13] Toxicology and Applied Pharmacology, 2010. Link
    

Sources

Foreword: The Scientific Imperative for Characterizing BP-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

2,2',4,4'-Tetrahydroxybenzophenone, commonly known as Benzophenone-2 (BP-2), is a multifaceted organic compound widely employed as a UV absorber and stabilizer in an array of consumer and industrial products, including sunscreens, cosmetics, perfumes, plastics, and coatings.[1][2][3] Its primary function is to absorb and dissipate harmful UV radiation, thereby preventing photodegradation of products and protecting human skin.[3][4] However, the very properties that make it an effective UV filter—its phenolic structure and ability to interact with biological molecules—also necessitate a thorough investigation of its toxicological and pharmacological profile.

This guide provides a technical framework for the in vitro assessment of BP-2, moving beyond simple protocol recitation to explain the causal science behind experimental design. It is intended for researchers, toxicologists, and drug development professionals seeking to understand and evaluate the biological activities of this prevalent environmental chemical. We will explore the core methodologies for assessing its potential as an endocrine disruptor, a cytotoxic agent, and an antioxidant, providing the foundational knowledge to generate robust, reproducible, and meaningful data.

Section 1: Physicochemical Properties and Handling

A foundational understanding of a compound's properties is critical for valid experimental design.

Chemical Identity:

  • IUPAC Name: bis(2,4-dihydroxyphenyl)methanone[4]

  • CAS Number: 131-55-5[5]

  • Molecular Formula: C₁₃H₁₀O₅[6]

  • Molecular Weight: 246.22 g/mol [6]

Solubility and Stock Preparation: BP-2 appears as a pale greenish-yellow or light-yellow crystalline powder.[2][5] It has limited solubility in water but is soluble in organic solvents.[1][7] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 100 mg/mL).[6]

Causality in Practice: The choice of solvent and its final concentration in the cell culture medium is a critical variable. High concentrations of DMSO (>0.5%) can induce cellular stress, differentiation, or toxicity, confounding results. Therefore, a preliminary solvent toxicity test is a hallmark of a self-validating protocol. All experiments should include a vehicle control group (cells treated with the same final concentration of DMSO as the highest BP-2 dose) to isolate the effects of the compound from those of the solvent.

PropertyValueSource
Appearance Pale greenish-yellow crystalline powder[5]
Melting Point 198 - 203°C[2][5]
Solubility (Water) Slightly soluble / Insoluble[1][2][7]
Solubility (Organic) Soluble in ethanol, acetone, DMSO[1][6]

Section 2: Endocrine-Disrupting Potential: A Primary Concern

A significant body of research has focused on the potential for BP-2 to interfere with the endocrine system. It is a recognized endocrine-disrupting chemical (EDC) that can interact with estrogen and androgen pathways.[8][9]

Mechanism: Estrogenic and Anti-Androgenic Activity

In vitro studies have consistently demonstrated that BP-2 possesses both estrogenic (agonist) and anti-androgenic (antagonist) properties.[10][11][12][13] The estrogenic activity of BP-2 is comparable to that of Bisphenol A (BPA).[10][11] This dual activity suggests BP-2 can mimic the effects of estrogen by binding to the estrogen receptor (ERα) and can also block the action of androgens like dihydrotestosterone (DHT) by inhibiting the androgen receptor (AR).[8][9][12] The presence of a hydroxyl group at the 4-position of the phenyl ring is considered essential for these hormonal activities.[12]

ER_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα (inactive) ER_active ERα Dimer (active) ER->ER_active Dimerization HSP HSP90 ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to BP2 BP-2 BP2->ER Binds Transcription Gene Transcription ERE->Transcription Initiates BP2_ext BP-2 (extracellular) BP2_ext->BP2 Enters Cell

Caption: Estrogen Receptor (ERα) signaling pathway activated by BP-2.

Key Experiment: ERα-Mediated Reporter Gene Assay

This assay is the gold standard for quantifying the estrogenic potential of a test compound. It utilizes a mammalian cell line (e.g., human breast cancer cell line MCF-7 or transfected Chinese Hamster Ovary (CHO) cells) engineered to contain a reporter gene (commonly luciferase) under the control of an Estrogen Response Element (ERE).[10][11][12] Binding of an estrogen agonist like BP-2 to the endogenous or transfected ERα leads to the transcription of the luciferase gene, producing light that can be quantified.

  • Cell Culture & Seeding:

    • Culture hERα-HeLa-9903 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).

    • Expert Insight: Prior to the assay, cells must be cultured for at least 24 hours in a phenol red-free medium with charcoal-stripped FBS. Phenol red is a weak estrogen agonist, and hormones in standard FBS would cause high background activity. This step is crucial for assay sensitivity and trustworthiness.

    • Seed cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of BP-2 in DMSO.

    • Perform a serial dilution in phenol red-free medium to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a positive control (17β-estradiol, E2) and a vehicle control (0.1% DMSO).

    • Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add 50 µL of cell lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature).

    • Add 50 µL of luciferase assay substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the relative light unit (RLU) data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (half-maximal effective concentration) value.

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture reporter cells (e.g., hERα-HeLa-9903) A2 Seed cells in 96-well plate A1->A2 A3 Prepare serial dilutions of BP-2 in assay medium A2->A3 B1 Treat cells with BP-2, positive (E2), and vehicle controls A3->B1 B2 Incubate for 24 hours B1->B2 B3 Lyse cells and add luciferase substrate B2->B3 C1 Measure luminescence B3->C1 C2 Normalize data to vehicle control C1->C2 C3 Plot dose-response curve and calculate EC50 C2->C3

Caption: Workflow for an estrogenic activity reporter gene assay.

Section 3: Cytotoxicity Assessment

Before attributing any specific mechanistic effect (like endocrine disruption), it is imperative to determine the concentrations at which BP-2 is cytotoxic. A compound that kills cells will invariably inhibit receptor signaling, leading to false-positive antagonist results or other misleading artifacts. Cytotoxicity assays establish the concentration window for subsequent mechanistic studies.

Mechanism: Loss of Metabolic Activity

The most common cytotoxicity assays, such as the MTT or Resazurin assays, measure the metabolic activity of the cell population.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Key Experiment: MTT Cell Viability Assay

This colorimetric assay is robust, inexpensive, and widely used to assess cell viability and proliferation.[15][16]

  • Cell Seeding:

    • Seed a relevant cell line (e.g., human keratinocytes HaCaT, liver cells HepG2, or the cell line for your mechanistic assay) into a clear 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BP-2 in the appropriate cell culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Replace the medium with the compound-containing medium and incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. Expert Insight: The incubation time is critical and cell-line dependent. During this time, viable cells convert the yellow MTT to purple formazan. Check for the formation of purple precipitates under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration).

MTT_Workflow start Seed cells in 96-well plate (24h incubation) treat Treat with serial dilutions of BP-2 (24-72h incubation) start->treat add_mtt Add MTT solution (2-4h incubation) treat->add_mtt observe Viable cells convert yellow MTT to purple formazan add_mtt->observe solubilize Remove medium, add solubilizing agent (e.g., DMSO) observe->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 read->analyze

Caption: Standard workflow for an MTT cytotoxicity assay.

Section 4: Anti-inflammatory and Antioxidant Activity

The phenolic hydroxyl groups in the BP-2 structure suggest potential for both anti-inflammatory and antioxidant activities, which are often mechanistically linked.[1][4][17]

Mechanism: Modulation of Inflammatory Pathways & Radical Scavenging
  • Anti-inflammatory: Benzophenone derivatives can exert anti-inflammatory effects by inhibiting key inflammatory mediators.[18][19] A common in vitro model involves stimulating macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of bacterial cell walls. LPS activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory molecules like nitric oxide (NO) and various cytokines.[17]

  • Antioxidant: As a phenolic compound, BP-2 can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This activity can be quantified by measuring the compound's ability to scavenge a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20]

TLR4_Signaling LPS LPS TLR4_MD2 TLR4/MD2 Receptor Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 IRAK4 IRAK4 MyD88->IRAK4 NFkB_path ...NF-κB Pathway... IRAK4->NFkB_path NFkB NF-κB NFkB_path->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB->Genes Activates Transcription Transcription & Translation Genes->Transcription Mediators Pro-inflammatory Mediators (NO, etc.) Transcription->Mediators BP2 BP-2 BP2->TLR4_MD2 Inhibits (Potential)

Caption: Simplified LPS-induced pro-inflammatory signaling cascade.

Key Experiment: Nitric Oxide (NO) Assay in Macrophages

This assay quantifies the production of NO, a key inflammatory mediator, by measuring the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[15][17]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

    • Seed cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with non-toxic concentrations of BP-2 (determined from cytotoxicity assays) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include controls: untreated cells, cells treated with LPS only, and cells treated with BP-2 only.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and express the inhibition of NO production relative to the LPS-only control.

Summary of Reported In Vitro Activities

The following table consolidates quantitative data from various studies to provide a comparative overview of BP-2's biological activity.

Assay TypeCell LineEndpointResultReference
Estrogenic Activity Human CHO cellsReporter GeneStrong activity, comparable to BPA[10][11]
Estrogenic Activity Human MCF-7 cellsReporter GeneExhibited estrogenic activity[12][13]
Anti-Androgenic Activity Human CHO cellsReporter GeneExhibited anti-androgenic activity[10][11]
Anti-Androgenic Activity Rat NIH3T3 cellsReporter GeneSignificant inhibitory effects[12][13]
α-glucosidase Inhibition Enzyme AssayEnzyme ActivityIC₅₀ = 49.72 μM[6][8]
Cytotoxicity Human CCRF-CEMCell ProliferationIC₅₀ ~ 1.38 µM (for a similar benzophenone)[14]
Cytotoxicity Human HCT116Cell ProliferationIC₅₀ ~ 0.86 µM (for a similar benzophenone)[14]

Conclusion: An Integrated Approach

The in vitro evaluation of 2,2',4,4'-Tetrahydroxybenzophenone requires a multi-faceted approach. No single assay can fully define its biological profile. A logical and scientifically sound investigation begins with determining the compound's cytotoxic concentration range. Subsequent mechanistic assays, such as reporter gene studies for endocrine activity or mediator release assays for inflammation, must be conducted at non-toxic concentrations to ensure the observed effects are specific and not artifacts of cell death. By integrating these validated methodologies, researchers can build a comprehensive and reliable profile of BP-2's interaction with biological systems, providing the critical data needed for accurate risk assessment and informed decision-making in the fields of toxicology and drug development.

References

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science, 51(2), 195-201. [Link]

  • Judson, R. S., Martin, M. T., Reif, D. M., Houck, K. A., Knudsen, T. B., Rotroff, D. M., Xia, M., Sakamuru, S., Huang, R., Shinn, P., Austin, C. P., Kavlock, R. J., & Dix, D. J. (2010). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 118(4), 485-492. [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. ResearchGate. [Link]

  • van der Linden, S. C., Heringa, M. B., Man, H. Y., Sonneveld, E., Puijker, L. M., Brouwer, A., & van der Burg, B. (2008). High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water. Environmental Science & Technology, 42(15), 5556-5562. [Link]

  • Di Credico, A., Egitto, G., & Fabbri, E. (2024). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 25(5), 2795. [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]

  • Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. criver.com. [Link]

  • U.S. Environmental Protection Agency. (2020). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. epa.gov. [Link]

  • de Oliveira, G. P., de Cássia, R., & Leite, D. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmacognosy, 29(4), 485-492. [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. OSTI.GOV. [Link]

  • Lopes, B. R. P., de Oliveira, T. A., de Oliveira, A. L., de Assis, D. C. S., de Oliveira, L. L., de Oliveira, D. M., & Martins, N. R. S. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Veterinary Science, 6, 81. [Link]

  • Kuete, V., Tchakam, P. D., Wiench, B., Ngameni, B., Wabo, H. K., Tala, M. F., Moungang, M. L., Ngadjui, B. T., Murayama, T., & Efferth, T. (2013). Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. Phytomedicine, 20(6), 528-536. [Link]

  • ResearchGate. (n.d.). Structure and some physico-chemical properties of benzophenones used in this study. ResearchGate. [Link]

  • Grimaldi, M., Zucchini, M., Gava, G., Fent, K., & Di Leva, G. (2019). Cell-Specific Biotransformation of Benzophenone-2 and Bisphenol-S in Zebrafish and Human in Vitro Models Used for Toxicity and Estrogenicity Screening. Environmental Science & Technology, 53(10), 5959-5969. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Wang, Q. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20244-20253. [Link]

  • Lingeba. (n.d.). LGB-BP2 Benzophenone-2. lingeba.com. [Link]

  • Broniowska, Ż., Pomierny, B., Smaga, I., Filip, M., & Budziszewska, B. (2016). Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. Neurotoxicity Research, 30(3), 447-458. [Link]

  • Yodsaoue, O., Sonprasit, J., Karalai, C., Ponglimanont, C., Tewtrakul, S., & Jarry, H. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6829. [Link]

  • Louis, G. M. B., Chen, Z., Schisterman, E. F., Kim, S., Sweeney, A. M., Sundaram, R., Lynch, C. D., Gore-Langton, R. E., & Barr, D. B. (2015). Urinary Concentrations of Benzophenone-Type Ultra Violet Light Filters and Semen Quality. Fertility and Sterility, 104(4), 989-996. [Link]

  • Downs, C. A., Kramarsky-Winter, E., Fauth, J. E., Segal, R., Kushmaro, A., Loya, Y., Ostrander, G. K., & Estévez-Blanco, P. (2014). Toxicological effects of the sunscreen UV filter, benzophenone-2, on planulae and in vitro cells of the coral, Stylophora pistillata. Ecotoxicology, 23(2), 175-191. [Link]

  • Kim, S. H., Park, M. J., Kim, T. S., Lee, J. Y., Kang, I. H., Kim, H. S., & Han, S. Y. (2011). Endocrine-Mediated Effects of a Benzophenone-Related Chemical, 2,3,4,4'-Tetrahydroxybenzophenone, Based on Uterotrophic Assay, Hershberger Assay, and Subacute Oral Toxicity Study. Journal of Toxicology and Environmental Health, Part A, 74(22-24), 1475-1483. [Link]

  • Giménez-Arnau, E., Lepoittevin, J. P., & Johansen, J. D. (2019). Chemical structures of 2,2ƒ,4,4ƒ-tetrahydroxybenzophenone and benzophenone. ResearchGate. [Link]

  • Lee, I. T., Lee, C. W., Tsai, M. H., & Yang, C. M. (2020). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Antioxidants, 9(10), 920. [Link]

  • Chang, X., Bell, S., Ma, H., Wilson, G., & Kleinstreuer, N. (2023). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Frontiers in Toxicology, 5, 1269382. [Link]

  • Roper, C. S., Vinall, J. L., Welch, J. B., Paulussen, J. J. C., Rijk, J. C. W., & Westerink, W. M. A. (2017). Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations at Charles River Laboratories. Poster presentation. [Link]

  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Czech Journal of Food Sciences, 39(6), 415-423. [Link]

  • de Faria, D. L. A., Nicolau, L. A. D., de Medeiros, J. R., & de Oliveira, V. M. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1883. [Link]

  • Institute for In Vitro Sciences. (n.d.). Defined Approaches for Skin Sensitization (Based on OECD TG 497). iivs.org. [Link]

  • Gebeyehu, S. F., Knisely, S. E., Rosario, F. R., Lee, R. E., Sr., & Heiple, P. E. (2021). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy- benzophenone via Microwave-Assisted Annulation. ResearchGate. [Link]

Sources

Technical Monograph: 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2) acts as a broad-spectrum ultraviolet (UV) absorber, historically utilized in polymeric materials and cosmetics to prevent photodegradation.[1] However, its structural homology to 17


-estradiol has reclassified it from a benign additive to a compound of significant toxicological and pharmacological interest.

Critical Advisory: As of 2025, the European Commission's Scientific Committee on Consumer Safety (SCCS) has flagged BP-2 as unsafe for cosmetic use due to confirmed endocrine-disrupting effects (thyroid and estrogenic axes) and potential genotoxicity.[2][3] Conversely, in drug discovery, BP-2 is being investigated as a scaffold for Xanthine Oxidase (XO) and Aldose Reductase (AR) inhibition, offering potential pathways for treating hyperuricemia and diabetic complications.

This guide serves as a definitive technical resource for researchers navigating the transition of BP-2 from a commercial UV filter to a bioactive research target.

Part 2: Physicochemical Profile[4]

BP-2 is a benzophenone derivative characterized by hydroxyl groups at the ortho and para positions of both phenyl rings. This symmetry is crucial for its chelating ability and UV absorption capacity.

Table 1: Physicochemical Properties of BP-2

PropertyValueRelevance
CAS Number 131-55-5Unique Identifier
Molecular Formula C

H

O

--
Molecular Weight 246.22 g/mol Small molecule, high permeability
Appearance Pale yellow crystalline powderPurity indicator (darkening indicates oxidation)
Melting Point 198 – 200 °CHigh thermal stability for polymer processing
Solubility (Water) < 0.1 g/100 mL (Insoluble)Requires organic co-solvents for bio-assays
Solubility (Ethanol) ~100 mg/mLPreferred solvent for stock solutions
pKa ~6.7 – 7.0 (First -OH)Ionizes at physiological pH
LogP 3.18Lipophilic; crosses biological membranes easily
UV Maxima 287 nm, 345 nmCovers UVB and short-wave UVA

Part 3: Synthesis & Manufacturing Protocol

Context: The industrial synthesis of BP-2 typically employs a Friedel-Crafts acylation.[4] The protocol below is optimized for laboratory-scale purity (>99%) required for biological screening.

Protocol: Zinc Chloride-Catalyzed Acylation

Reaction: Resorcinol + 2,4-Dihydroxybenzoic Acid


 BP-2
Materials:
  • Resorcinol (1.0 eq)

  • 2,4-Dihydroxybenzoic acid (1.0 eq)

  • Zinc Chloride (ZnCl

    
    , anhydrous, 1.2 eq)
    
  • Phosphorus Oxychloride (POCl

    
    , solvent/reagent)
    
  • Sulfolane (Co-solvent, optional for thermal control)

Step-by-Step Methodology:
  • Charge: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N

    
     line, dissolve 2,4-dihydroxybenzoic acid and resorcinol in sulfolane.
    
  • Catalyst Addition: Add anhydrous ZnCl

    
     slowly to the mixture under stirring.
    
  • Activation: Dropwise add POCl

    
     (acting as a dehydrating agent and activator) while maintaining temperature < 60°C to prevent charring.
    
  • Reflux: Heat the mixture to 80-90°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Hydrolysis: Cool the reaction mass to 40°C and pour slowly into crushed ice/water to hydrolyze the phosphorylated intermediate.

  • Precipitation: A yellow precipitate (crude BP-2) will form. Stir for 1 hour to ensure complete hydrolysis of residual POCl

    
    .
    
  • Purification: Filter the solid. Recrystallize twice from hot water/methanol (80:20) to remove unreacted resorcinol (which is more water-soluble).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Visualization: Synthesis Pathway

Synthesis Resorcinol Resorcinol (Nucleophile) Intermediate Acylium Ion Complex Resorcinol->Intermediate ZnCl2 / POCl3 80°C, 3h Acid 2,4-Dihydroxybenzoic Acid (Electrophile) Acid->Intermediate ZnCl2 / POCl3 80°C, 3h BP2 BP-2 (Crude) Intermediate->BP2 Hydrolysis (Ice Water) Final BP-2 (Pure Crystal) BP2->Final Recrystallization (MeOH/H2O)

Figure 1: Friedel-Crafts synthesis route for BP-2 involving acylation and subsequent hydrolysis.

Part 4: Mechanism of Action & Pharmacology

BP-2 exhibits a "Jekyll and Hyde" profile: it is a functional UV protector but a disruptive biological agent.

UV Protection (Photostability)

BP-2 dissipates UV energy via Excited State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon UV absorption, the proton on the ortho-hydroxyl group transfers to the carbonyl oxygen, forming an enol tautomer. This excited enol relaxes to the ground state by releasing heat (non-radiative decay) and the proton transfers back.

  • Result: The molecule returns to its original state, ready to absorb another photon, making it highly photostable.

Endocrine Disruption (Toxicology)

BP-2 is a confirmed Endocrine Disrupting Chemical (EDC) .

  • Estrogenic Activity: BP-2 binds to Estrogen Receptor alpha (

    
    ) and beta (
    
    
    
    ). It induces uterotrophic effects (increased uterine weight) in ovariectomized rats.
  • Thyroid Disruption: BP-2 is a potent inhibitor of Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin. This leads to reduced

    
     and 
    
    
    
    levels and compensatory TSH elevation (goitrogenic effect).
Therapeutic Potential (Enzyme Inhibition)

Recent drug development efforts focus on BP-2's ability to inhibit specific oxidoreductases:

  • Xanthine Oxidase (XO): BP-2 inhibits XO with an

    
    . This mimics the action of Allopurinol, reducing uric acid production (potential gout treatment).
    
  • Aldose Reductase (AR): BP-2 inhibits AR, preventing the accumulation of sorbitol in diabetic tissues, which is a primary cause of diabetic neuropathy and retinopathy.

Visualization: Biological Interaction Network

BioActivity BP2 BP-2 (Ligand) ER Estrogen Receptors (ER-alpha / ER-beta) BP2->ER Agonist Binding TPO Thyroid Peroxidase (TPO) BP2->TPO Inhibition (IC50 < 1 µM) XO Xanthine Oxidase (XO) BP2->XO Inhibition (IC50 ~47 µM) AR Aldose Reductase (AR) BP2->AR Inhibition Utero Uterotrophic Effect (Toxicity) ER->Utero HypoT Hypothyroidism (T3/T4 reduction) TPO->HypoT Gout Reduced Uric Acid (Therapeutic) XO->Gout Diab Reduced Sorbitol (Therapeutic) AR->Diab

Figure 2: Dual pharmacological pathways of BP-2 showing both toxicity (red nodes) and therapeutic potential (green nodes).

Part 5: Analytical Protocols

Reliable quantification is essential due to the low NOAEL (No Observed Adverse Effect Level) required for safety assessments.

HPLC-UV Quantification Method

This protocol ensures separation of BP-2 from its metabolites (glucuronides) and common interferents.

Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis at 287 nm. Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (ACN)

Gradient Profile:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 85 15 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 85 15 1.0

| 15.0 | 85 | 15 | 1.0 |

Sample Preparation (Plasma/Serum):

  • Aliquot 100 µL plasma.

  • Add 100 µL

    
    -glucuronidase (Helix pomatia) in acetate buffer (pH 5.0) if total BP-2 is required (cleaves conjugates). Incubate at 37°C for 1 hour.
    
  • Add 800 µL cold Acetonitrile to precipitate proteins. Vortex for 1 min.

  • Centrifuge at 10,000 x g for 10 min.

  • Inject 20 µL of the supernatant.

Part 6: Toxicology & Safety Assessment (SCCS 2025)

Regulatory Status: The SCCS (Scientific Committee on Consumer Safety) issued a final opinion in 2025 stating that BP-2 is not safe for use in cosmetic products.[3][5][6][7]

  • Reasoning: Clear evidence of estrogenicity and thyroid toxicity in vivo.

  • Genotoxicity: Potential for genotoxicity could not be ruled out.[3][5]

  • Metabolism: BP-2 undergoes rapid Phase II metabolism (Glucuronidation/Sulfation) via the "First-Pass Effect" in the liver and gut wall.[8][9] However, the parent compound remains active enough to cause systemic effects.

Visualization: Metabolic Fate (ADME)

ADME BP2_Oral BP-2 (Oral/Dermal Intake) Liver Liver/Gut Wall (First Pass) BP2_Oral->Liver UGT UGT Enzymes (Glucuronidation) Liver->UGT SULT Sulfotransferases (Sulfation) Liver->SULT Systemic Free BP-2 (Systemic Circ.) Liver->Systemic Saturation/Escape Metabolites BP-2-Glucuronide BP-2-Sulfate UGT->Metabolites SULT->Metabolites Excretion Urine Excretion (Rapid) Metabolites->Excretion Systemic->Excretion Slow

Figure 3: Metabolic pathway showing rapid conjugation. Systemic toxicity occurs when Phase II enzymes are saturated.

References

  • SCCS (Scientific Committee on Consumer Safety). (2025).[3][5] Scientific Advice on the safety of Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). European Commission.[3]

  • Schmutzler, C., et al. (2007).[10] The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase.[11] Endocrinology, 148(6), 2835-2844.[10]

  • Jarry, H., et al. (2004).[12] Multi-organic endocrine disrupting activity of the UV screen benzophenone 2 (BP2) in ovariectomized adult rats after 5 days treatment. Toxicology, 205(1-2), 87-98.

  • Liu, Y., et al. (2015). Benzophenones as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 131-55-5, 2,2',4,4'-Tetrahydroxybenzophenone.

Sources

Methodological & Application

Robust Analytical Methodologies for the Extraction and Quantification of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Advanced Protocol Guide

Mechanistic Rationale & Analytical Challenges

2,2',4,4'-Tetrahydroxybenzophenone, commonly known as Benzophenone-2 (BP-2), is an organic ultraviolet (UV) filter widely utilized in cosmetics, plastics, and industrial applications. As a recognized endocrine-disrupting chemical (EDC), accurate quantification of BP-2 in both environmental and biological matrices is critical for toxicological and pharmacokinetic assessments[1].

From an analytical perspective, BP-2 presents unique challenges:

  • High Polarity: The presence of four phenolic hydroxyl groups renders BP-2 highly polar, complicating extraction from aqueous matrices and requiring specialized sorbents (e.g., HLB) rather than traditional silica-based C18[2].

  • Extensive Biological Conjugation: In mammalian systems, BP-2 undergoes rapid Phase II metabolism, primarily forming glucuronide and sulfate conjugates. Direct analysis of biofluids without enzymatic deconjugation will result in a >90% underestimation of total BP-2 burden[3].

  • Ubiquitous Background Contamination: Benzophenones are pervasive in laboratory plastics and personal care products, necessitating rigorous procedural blanks to establish true limits of detection (LOD)[3].

To overcome these hurdles, the gold-standard approach couples selective sample preparation (d-SPE or HLB-SPE) with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[4].

Analytical Workflow Architecture

The following diagram illustrates the divergent sample preparation pathways required for biological versus environmental matrices, converging at the LC-MS/MS detection phase.

G A Sample Matrix (Urine, Plasma, Water) B Enzymatic Deconjugation (β-glucuronidase, 37°C) A->B Biological Samples C Solid-Phase Extraction or LLE (Ethyl Acetate) A->C Environmental Water B->C Deconjugated Analytes D Sample Clean-up (d-SPE / Z-Sep) C->D Organic Extract E UHPLC Separation (C18, Acidic Mobile Phase) D->E Reconstituted Vial F ESI-MS/MS Detection (Negative Ion Mode) E->F Eluent G Data Quantification (Isotope Dilution) F->G MRM Transitions

Workflow for BP-2 extraction and LC-MS/MS quantification across diverse matrices.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. To ensure data integrity, Isotope Dilution Mass Spectrometry (IDMS) must be employed. Isotopically labeled internal standards (e.g., BP-d10) must be spiked into the sample prior to any extraction steps to mathematically correct for matrix-induced ion suppression and physical extraction losses[5].

Protocol A: Biological Matrices (Urine, Serum, Cord Blood)

This protocol utilizes enzymatic hydrolysis followed by Liquid-Liquid Extraction (LLE) and dispersive Solid-Phase Extraction (d-SPE) clean-up[3][6].

  • Aliquot & Spike: Transfer 0.5 mL of the biological sample into a silanized glass centrifuge tube. Spike with 10 µL of internal standard (BP-d10, 100 ng/mL).

    • Expert Insight: Glass is mandatory. Plastic microcentrifuge tubes often leach UV filters, causing severe baseline elevation.

  • Enzymatic Hydrolysis: Add 1.0 mL of ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase enzyme. Incubate at 37°C for 12–16 hours.

    • Expert Insight: This step cleaves the glucuronic acid moiety, reverting the metabolite back to the detectable BP-2 aglycone.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate or Methyl tert-butyl ether (MTBE)[6]. Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes.

    • Expert Insight: Ethyl acetate selectively partitions the moderately lipophilic BP-2 (logP ~2.8) while leaving highly polar endogenous salts and proteins in the aqueous layer.

  • Matrix Clean-up (d-SPE): Transfer the organic supernatant to a clean glass tube containing 50 mg of Z-Sep or C18 sorbent. Vortex and centrifuge[3].

    • Expert Insight: Z-Sep (zirconia-coated silica) specifically targets and removes phospholipids, which are the primary culprits of ion suppression in the ESI source.

  • Reconstitution: Evaporate the purified extract to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Methanol in Water).

Protocol B: Environmental Water

This protocol utilizes polymeric Solid-Phase Extraction (SPE) for trace-level environmental monitoring[7].

  • Preparation: Filter 100 mL of the water sample through a 0.45 µm glass fiber filter. Spike with internal standard.

  • Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (200 mg) with 5 mL Methanol, followed by 5 mL LC-MS grade water.

  • Loading: Load the sample at a controlled flow rate of 2–3 mL/min.

    • Expert Insight: Because BP-2 is highly polar, standard C18 silica will result in analyte breakthrough. Polymeric HLB sorbents provide the necessary retention mechanisms for polyhydroxylated compounds[2].

  • Washing & Elution: Wash with 5 mL of 5% Methanol in water to elute polar interferents. Elute BP-2 with 2 × 3 mL of Methanol:Acetonitrile (1:1, v/v).

  • Reconstitution: Evaporate to dryness under N2 and reconstitute in 200 µL of mobile phase.

Chromatographic & Mass Spectrometric Resolution

UHPLC-MS/MS Parameters

BP-2 is best analyzed using Electrospray Ionization (ESI) in Negative Ion Mode . The four phenolic hydroxyl groups readily lose a proton to form a stable [M-H]⁻ precursor ion at m/z 245.0[8].

Table 1: Optimized UHPLC-MS/MS Parameters

ParameterSetting / Value
Analytical Column Waters BEH C18 (1.7 μm, 2.1 mm × 100 mm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Methanol
Flow Rate 0.3 - 0.4 mL/min (Gradient Elution)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion m/z 245.0[M-H]⁻
Capillary Voltage 4000 V
Drying Gas Temp 300 °C

Expert Insight on Mobile Phase Chemistry: Counterintuitively, the addition of 0.1% formic acid to the mobile phase improves negative-ion ESI performance for BP-2. While the acidic conditions suppress the ionization of the phenolic hydroxyls in the liquid phase (ensuring sharp, symmetrical chromatographic peaks on the C18 column), the drying gas and high voltage in the ESI source provide sufficient energy to drive gas-phase deprotonation, yielding a highly sensitive [M-H]⁻ signal[4][8].

Quantitative Performance Metrics

The methodologies described above have been rigorously validated across various complex matrices. The table below summarizes the expected performance metrics when adhering to these protocols.

Table 2: Methodological Performance across Sample Matrices

MatrixExtraction ArchitectureAnalytical TechniqueLOD RangeRecovery (%)
Environmental Water Solid-Phase Extraction (HLB)LC-MS/MS (ESI-)1.6 - 4.1 ng/L79 - 81%
Human Urine Enzymatic Hydrolysis + LLE + d-SPEUHPLC-MS/MS (ESI-)0.001 - 0.1 ng/mL79 - 113%
Placental Tissue LLE (Ethyl Acetate) + CentrifugationLC-MS/MS (APCI+)0.07 - 0.3 ng/g98 - 104%
Cord Blood / Serum LLE (MTBE) + Freeze SeparationLC-MS/MS (ESI-)0.01 - 0.42 ng/mL> 85%

(Data synthesized from validated peer-reviewed methodologies[3][5][6][7])

References

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine Source: National Institutes of Health (PMC) URL:[Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL:[Link]

  • Time Weighted Average Concentration Monitoring Based on Thin Film Solid Phase Microextraction Source: ACS Publications URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples Source: ResearchGate URL:[Link]

  • Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry Source: PubMed URL:[Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood Source: National Institutes of Health (PMC) URL:[Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis Source: MDPI URL:[Link]

Sources

Application Note: HPLC-UV Quantification of 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2)

[1][2]

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the quantification of 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2).[1] BP-2 is a benzophenone derivative widely used as a UV filter in cosmetics, plastics, and textiles.[1][2] Due to its phenolic nature and potential endocrine-disrupting properties, accurate quantification is critical for regulatory compliance and quality control.[1] This guide emphasizes the "why" behind method parameters—specifically the suppression of phenolic ionization and wavelength selection—to ensure reproducibility across different laboratory setups.

Introduction & Scientific Rationale

The Analyte: 2,2',4,4'-Tetrahydroxybenzophenone

BP-2 (

121
  • Chemical Nature: The molecule contains four phenolic hydroxyl groups. The pKa values are predicted to be around 6.98 [1]. This acidity is the critical factor in method development. At neutral pH, BP-2 can partially ionize, leading to peak tailing and variable retention times on non-polar stationary phases.[1]

  • UV Absorption: As a UV absorber, BP-2 exhibits strong absorption in both the UV-B and UV-A regions.[1][3] While general benzophenone analysis often uses 254 nm, BP-2 has specific absorption maxima that offer better selectivity.[1] Commercial specifications often cite specific extinction at 345 nm [2], while metabolic studies track benzophenone derivatives at 287 nm [3].[1]

Method Strategy

To achieve a self-validating system, this protocol employs:

  • Reverse Phase Chromatography (C18): Utilizes the hydrophobic nature of the benzophenone skeleton for retention.

  • pH Suppression: The mobile phase is acidified (pH < 3.0) to keep the phenolic groups protonated (neutral). This maximizes interaction with the C18 phase and sharpens peak shape.

  • Gradient Elution: Required to separate BP-2 from potential matrix interferences (e.g., other UV filters, preservatives) or degradation products.[1]

Experimental Protocol

Chemicals and Reagents[1][2][6][7]
  • Standard: 2,2',4,4'-Tetrahydroxybenzophenone (Reference Standard grade, >98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or HPLC Grade).[1][4]

  • Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%, HPLC grade).[1]

    • Note: Formic acid is recommended for LC-MS compatibility.[1] Phosphoric acid provides a flatter baseline for UV-only applications at low wavelengths.[1] This protocol uses 0.1% Formic Acid .[1][5][6]

Instrumentation Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 mm x 4.6 mm, 5 µmStandard dimensions for robust separation; 5µm particles prevent high backpressure.[1]
Column Temp 30°CMaintains constant viscosity and retention times.[1]
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.[1]
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV-Vis / PDAChannel A: 345 nm (Specific for BP-2)Channel B: 287 nm (Secondary Max)Scan: 200–400 nm (For peak purity)
Mobile Phase A Water + 0.1% Formic AcidAcidifies MP to pH ~2.7, suppressing phenol ionization.[1]
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower pressure than Methanol.
Gradient Profile

A gradient is preferred over isocratic flow to prevent the accumulation of hydrophobic matrix components on the column.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Initial equilibration
2.09010Isocratic hold to elute polar impurities
12.01090Linear ramp to elute BP-2
15.01090Wash step to clean column
15.19010Return to initial conditions
20.09010Re-equilibration (Critical for reproducibility)

Preparation of Standards and Samples[2][6][9][10][11][12]

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of BP-2 reference standard into a 10 mL volumetric flask.

  • Dissolve in Methanol . (BP-2 is highly soluble in alcohols; water solubility is limited).[1]

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standards: Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) to create a calibration curve.

  • Suggested Levels: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.[1]

  • Why 50:50 diluent? Matching the initial gradient strength prevents "solvent shock" which causes peak distortion.

Sample Preparation (Cosmetic Cream/Lotion)
  • Weighing: Accurately weigh 0.5 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of Methanol.

  • Dispersal: Vortex vigorously for 1 minute. Sonicate for 15 minutes at room temperature.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Note: Nylon filters may bind phenolic compounds; PTFE or PVDF is preferred.[1]

Method Logic & Workflow Visualization

The following diagram illustrates the decision-making process and workflow for this analysis.

BP2_Analysis_Workflowcluster_mechanismMechanism of ActionStartSTART: Sample AnalysisSamplePrepSample Preparation(Extract with MeOH)Start->SamplePrepFiltrationFiltration(0.45 µm PTFE)SamplePrep->FiltrationDecision_MatrixMatrix Check:Is sample complex?Filtration->Decision_MatrixIsocraticIsocratic Method(60:40 ACN:H2O + Acid)Decision_Matrix->IsocraticNo (Raw Material)GradientGradient Method(10-90% ACN)Decision_Matrix->GradientYes (Cosmetic/Bio)HPLC_InjHPLC Injection(C18 Column, 30°C)Isocratic->HPLC_InjGradient->HPLC_InjDetectionUV DetectionPrimary: 345 nmSecondary: 287 nmHPLC_Inj->DetectionData_AnalysisData Analysis(Linearity R² > 0.999)Detection->Data_AnalysisAcidAcidified Mobile Phase(pH ~2.7)PhenolBP-2 Phenolic Groups(Protonated/Neutral)Acid->PhenolSuppresses IonizationRetentionStrong C18 RetentionSharp Peak ShapePhenol->Retention

Caption: Workflow for BP-2 analysis highlighting the critical decision path for mobile phase selection and the mechanism of acid suppression for peak sharpness.

Method Validation (ICH Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

System Suitability

Perform 5 replicate injections of the 25 µg/mL standard before every run.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor: < 1.5 (Acid in mobile phase is key here)

  • Theoretical Plates: > 5000

Linearity
  • Range: 1.0 µg/mL to 100.0 µg/mL.[1][5]

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike a blank cosmetic matrix with known amounts of BP-2 (Low, Medium, High).[1]

  • Acceptance: 90% – 110% recovery.[1]

Limit of Detection (LOD) & Quantification (LOQ)

Based on Signal-to-Noise (S/N) ratio:

  • LOD (S/N = 3): Typically ~0.1 µg/mL.

  • LOQ (S/N = 10): Typically ~0.5 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization of phenols.[1]Ensure Mobile Phase A has 0.1% acid .[1][5] If using an older column, increase acid to 0.1% TFA (Trifluoroacetic acid) for stronger ion pairing, though this suppresses MS signal.[1]
Split Peaks Solvent mismatch.The sample diluent (100% MeOH) is too strong compared to initial MP (10% ACN). Dilute samples with 50:50 Water:MeOH .
Carryover BP-2 is hydrophobic and sticks to the injector needle.Set needle wash to 100% Acetonitrile or Methanol.[1] Ensure wash time is sufficient.[1]
Baseline Drift Gradient absorbance.[1]Formic acid absorbs slightly at low UV (<210nm). At 287/345 nm this is negligible.[1] If drifting, ensure Column Equilibration time is at least 5 mins.[1]

References

  • Gonzalez, H., et al. (2006).[1] "Percutaneous absorption of benzophenone-3, a common component of topical sunscreens."[1][7] Clinical and Experimental Dermatology. (Referencing detection wavelengths for benzophenone metabolites). Retrieved from [Link]

  • Zenker, A., et al. (2008).[1] "Simultaneous trace determination of nine organic UV-absorbing compounds (UV filters) in environmental samples." Journal of Chromatography A. (Validation parameters for benzophenones). Retrieved from [Link]

Application Note: High-Sensitivity GC-MS Analysis of Benzophenones in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzophenones (BPs) are a class of aromatic ketones widely used as UV filters in cosmetics, sunscreens, and as photo-initiators in food packaging inks.[1] Their lipophilic nature and potential endocrine-disrupting properties necessitate rigorous monitoring in environmental waters, biological fluids, and consumer products. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of benzophenone (BP), 2,4-dihydroxybenzophenone (BP-1), and 2-hydroxy-4-methoxybenzophenone (BP-3/Oxybenzone). The method leverages silylation derivatization to overcome the poor volatility of hydroxylated BPs, ensuring high peak symmetry and sub-ppb sensitivity.

Introduction & Analytical Challenges

Benzophenones pose two primary analytical challenges:

  • Polarity & Volatility: While parent benzophenone is non-polar and volatile, its metabolites (BP-1, BP-3) contain hydroxyl (-OH) groups. These moieties cause hydrogen bonding with the GC column stationary phase, leading to peak tailing and reduced sensitivity.

  • Matrix Complexity: Matrices like wastewater or plasma contain high levels of interfering compounds that can suppress ionization or co-elute with analytes.

The Solution: This protocol employs Solid Phase Extraction (SPE) for cleanup and concentration, followed by Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing thermal stability.

Experimental Design Strategy

Sample Preparation Logic
  • Water Samples: We utilize Hydrophilic-Lipophilic Balance (HLB) or C18 SPE cartridges. HLB is preferred for its ability to retain both neutral and polar benzophenones without drying out.

  • Solid/Semisolid Matrices (Cosmetics/Sediment): Ultrasonic extraction with methanol is used to disrupt the matrix, followed by filtration.

Derivatization Chemistry

The reaction uses BSTFA with 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to ensure steric hindrance does not prevent the silylation of sterically obstructed hydroxyl groups (e.g., the ortho-hydroxyl in BP-3).



Instrumental Choice
  • GC-MS (EI): Electron Impact ionization provides reproducible fragmentation patterns essential for library matching.

  • SIM Mode: Selected Ion Monitoring (SIM) is mandatory for quantification to achieve low limits of detection (LOD), rejecting matrix noise by focusing only on characteristic mass-to-charge (m/z) ratios.

Detailed Protocol

Reagents & Standards
  • Target Analytes: Benzophenone (BP), BP-1, BP-3.

  • Internal Standard (IS): Benzophenone-d10 ( deuterated) is ideal to correct for extraction losses and injection variability.

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvents: HPLC-grade Methanol, Ethyl Acetate, Pyridine (anhydrous).

Sample Preparation Workflow (Water Matrix)
  • Conditioning: Condition C18 SPE cartridge (500 mg) with 6 mL Methanol followed by 6 mL HPLC water.

  • Loading: Pass 500 mL of water sample (pH adjusted to 3.0 with HCl) through the cartridge at ~5 mL/min. Acidification suppresses ionization of phenolic OH groups, improving retention.

  • Washing: Wash with 5 mL 5% Methanol in water to remove salts/polar interferences. Dry cartridge under vacuum for 10 mins.

  • Elution: Elute analytes with 2 x 3 mL Ethyl Acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization:

    • Reconstitute residue in 50 µL anhydrous Pyridine.

    • Add 50 µL BSTFA + 1% TMCS.

    • Vortex and incubate at 70°C for 30 minutes .

    • Cool to room temperature and transfer to a GC vial with insert.

GC-MS Conditions
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Splitless mode, 280°C, Purge flow 50 mL/min at 1.0 min
Oven Program 80°C (1 min hold)

20°C/min to 200°C

10°C/min to 300°C (5 min hold)
Transfer Line 290°C
Ion Source 230°C (EI mode, 70 eV)
Quadrupole 150°C
Solvent Delay 4.0 minutes (protects filament from pyridine/BSTFA)
MS Acquisition Parameters (SIM Mode)
AnalyteDerivatization StateRet.[2][3][4][5][6][7] Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Benzophenone Underivatized6.5 min182 105, 77
BP-3 (Oxybenzone) Mono-TMS12.2 min285 (M-15)300 (M+), 242, 223
BP-1 Bis-TMS13.8 min358 (M+)343 (M-15), 73
Benzophenone-d10 Underivatized6.4 min192 110, 82

> Note: Retention times must be experimentally determined. The M-15 ion (loss of methyl group from TMS) is often the base peak for silylated aromatics.

Workflow Visualization

GCMS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization (Critical Step) cluster_2 Analysis Sample Raw Sample (Water/Cosmetic) Extraction Extraction (SPE C18 or Ultrasonic) Sample->Extraction Evap Evaporation to Dryness (N2 stream, 40°C) Extraction->Evap Reagent Add BSTFA + 1% TMCS + Pyridine Evap->Reagent Heat Incubate 70°C, 30 min Reagent->Heat GC GC Separation (DB-5ms Column) Heat->GC MS MS Detection (SIM Mode) GC->MS Data Quantification (Target Ions) MS->Data QC QA/QC Check (Internal Std Recovery) Data->QC QC->Sample Fail (<70%) Report Final Report QC->Report Pass (80-120%)

Caption: Step-by-step analytical workflow from sample extraction to validated data reporting.

Results & Discussion

  • Linearity: The method typically demonstrates linearity (

    
    ) over the range of 10 ng/L to 1000 ng/L.
    
  • Sensitivity: Limits of Quantification (LOQ) are generally < 5 ng/L for water samples when using a 500 mL pre-concentration volume.

  • Matrix Effects: In complex matrices like wastewater, signal suppression may occur. The use of deuterated internal standards (Benzophenone-d10) is mandatory to compensate for these effects.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peaks Incomplete derivatization or active sites in inlet.Ensure reagents are fresh (hydrolysis sensitive). Change inlet liner/septum.
Missing OH-BP Peaks Sample not dry before derivatization.Moisture destroys BSTFA. Ensure rigorous drying under N2.
High Background Column bleed or septum bleed.Condition column at 300°C. Use low-bleed septa.

References

  • Gago-Ferrero, P., et al. (2013). "Fully automated determination of nine ultraviolet filters and transformation products in natural waters and wastewaters by on-line solid phase extraction-liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.

  • Kotnik, K., et al. (2014).[8] "Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry.

  • Cazorla-Reyes, R., et al. (2011). "Simultaneous determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry." Talanta.

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Oxybenzone (Benzophenone-3)." NIST Chemistry WebBook.

  • Sigma-Aldrich. "Product Specification: BSTFA + TMCS."

Sources

Application Note: In Vitro Evaluation of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

[1]

Introduction & Scientific Rationale

2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2) is a benzophenone derivative widely used as an ultraviolet (UV) filter in cosmetics and plastics.[1][2][3] Unlike its parent compound, BP-2 exhibits significant estrogenic activity in vitro and in vivo, classifying it as an endocrine-disrupting chemical (EDC).

In cell culture models, particularly the MCF-7 human breast cancer line, BP-2 acts as a xenoestrogen. It binds to Estrogen Receptors (ER


Critical Experimental Insight: The estrogenic potency of BP-2 is orders of magnitude lower than

Chemical Properties & Pre-Experimental Setup

Table 1: Chemical Specifications
PropertyDetail
Chemical Name 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)
CAS Number 131-55-5
Molecular Weight 246.22 g/mol
Solubility (DMSO)

100 mg/mL (~400 mM)
Solubility (Water) Insoluble (Precipitates < pH 7)
Appearance Light yellow crystalline powder
Stability Light Sensitive (Protect from UV/Ambient light)
Storage & Handling[3][5][6][7][8]
  • Solid State: Store at Room Temperature (RT) or +4°C in a desiccator. Protect from light.[4]

  • Stock Solution: Prepare in high-quality (cell culture grade) DMSO.

    • -20°C Stability: Up to 6 months.[2][5]

    • -80°C Stability: Up to 1 year.[2][5]

    • Expert Tip: Aliquot into single-use amber vials to prevent freeze-thaw cycles and photodegradation.

Protocol 1: Stock Solution Preparation (100 mM)

Goal: Create a robust master stock that allows for >1000x dilution to minimize DMSO toxicity.

  • Weighing: Weigh 24.6 mg of BP-2 powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be clear and light yellow.

  • Sterilization: If necessary, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind or precipitate.

  • Storage: Aliquot 50 µL volumes into amber microtubes and freeze at -20°C.

Protocol 2: Cell Culture & Steroid Deprivation

The "Estrogen-Free" Environment: Standard Fetal Bovine Serum (FBS) contains endogenous estrogens that will mask the weak effect of BP-2. You must use Charcoal-Dextran Stripped FBS (CD-FBS) and Phenol Red-Free media. Phenol red acts as a weak estrogen mimic.

Media Formulations
  • Maintenance Medium: DMEM/F12 + 10% FBS + 1% Pen/Strep.

  • Assay Medium (Estrogen-Depleted): Phenol Red-Free DMEM/F12 + 5% CD-FBS + 2 mM L-Glutamine.

Workflow Diagram: Cell Preparation

CellPrepStockMCF-7 Stock(Maintenance Media)WashWash PBS x2(Remove Phenol Red)Stock->WashHarvestDepriveSteroid Deprivation48h in Assay MediaWash->DepriveResuspendSeedSeed for Assay5,000 cells/wellDeprive->SeedTrypsinize

Figure 1: Pre-assay preparation to remove endogenous steroids.

Protocol 3: The E-Screen Proliferation Assay

Objective: Quantify the estrogenic potential of BP-2 by measuring MCF-7 cell proliferation relative to a vehicle control.

Experimental Design (96-Well Plate)
  • Seeding Density: 3,000 - 5,000 cells/well in 100 µL Assay Medium.

  • Incubation Time: 120 hours (5 days).

  • Dosing Range: 1 nM (

    
     M) to 10 µM (
    
    
    M).
Step-by-Step Procedure
  • Seeding: Seed MCF-7 cells in Assay Medium (Phenol-free, CD-FBS) and incubate for 24 hours to allow attachment.

  • Preparation of Treatments (2X Concentrates):

    • Prepare intermediate dilutions in DMSO so that the DMSO concentration is constant (e.g., 0.2%).

    • Dilute these intermediates 1:1000 into Assay Medium to create "2X" working solutions.

    • Example: For a 10 µM final assay concentration, prepare a 20 µM solution in media (containing 0.2% DMSO).

  • Treatment:

    • Remove 50 µL of media from the wells (leaving 50 µL).

    • Add 50 µL of the 2X working solutions .

    • Final DMSO concentration must be

      
       0.1%. 
      
  • Controls:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: 17

      
      -Estradiol (E2) at 1 nM (
      
      
      M).
    • Antagonist Control: BP-2 (10 µM) + ICI 182,780 (100 nM). This proves the effect is ER-mediated.

  • Incubation: Incubate for 120 hours.

    • Critical: Do not change media during this period to avoid disturbing the weak proliferative signal, unless the media turns acidic (yellow).

  • Readout: Use a cell viability assay (CCK-8, MTT, or Resazurin).

    • Add reagent, incubate 1-4 hours, read Absorbance/Fluorescence.

Mechanism of Action Visualization

MOAcluster_cellCell Membranecluster_nucleusNuclear EnvelopeBP2BP-2 (Extracellular)EntryPassive DiffusionBP2->EntryEREstrogen Receptor(ERα / ERβ)Entry->ERBindsCytoCytoplasmComplexBP-2 / ER Complex(Dimerization)ER->ComplexActivationEREEstrogen Response Element(DNA Binding)Complex->ERETranslocationNucleusNucleusTranscriptionGene Transcription(pS2, PR, Cyclin D1)ERE->TranscriptionProliferationCell Proliferation(E-Screen Signal)Transcription->Proliferation

Figure 2: Mechanism of Action. BP-2 mimics estradiol, binding to ERs to drive proliferative gene expression.

Protocol 4: Cytotoxicity Counter-Screen

Because BP-2 is a phenol derivative, high concentrations (>50 µM) can be cytotoxic or cause oxidative stress, which confounds proliferation data.

  • Cell Line: HepG2 (metabolically active) or MCF-7.[6]

  • Seeding: 10,000 cells/well (higher density than E-Screen).

  • Treatment: 24 hours (Acute toxicity).

  • Dosing: 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.

  • Readout: MTT or LDH release assay.

  • Interpretation: If viability drops below 80% at a concentration used in the E-Screen, exclude that data point from the estrogenicity curve.

Data Analysis & QC

Calculating Relative Proliferative Effect (RPE)

Normalize your data to the maximal response of the positive control (E2).

  • Proliferative: RPE > 10% (statistically significant).

  • Full Agonist: RPE

    
     100%.
    
  • Partial Agonist: RPE reaches a plateau < 100% (Typical for BP-2, often 60-80% of E2 max).

Troubleshooting Table
IssueProbable CauseSolution
High Background Phenol Red in media or Steroids in FBS.Use Phenol-Red Free media and CD-FBS.
No Response to E2 Cells have lost ER expression.Use low-passage MCF-7 (<20 passages).
Precipitation Concentration > Solubility limit in media.Do not exceed 50 µM in aqueous media. Check under microscope.
Variable Results Light degradation of BP-2.Perform all steps in low light; wrap plates in foil during incubation.

References

  • Endocrine Activity of Benzophenone-2: Hsieh, M. H., et al. (2007). "In Utero Exposure to Benzophenone-2 Causes Hypospadias Through an Estrogen Receptor Dependent Mechanism." The Journal of Urology.

  • Thyroid Peroxidase Inhibition: Schmutzler, C., et al. (2007). "The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase." Endocrinology.

  • Metabolism & Cytotoxicity: Nakagawa, Y., et al. (2000). "Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells." Toxicology.

  • Estrogenic Potency & Docking: Kerdivel, G., et al. (2013). "Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis." PLOS ONE.

  • Chemical Properties: PubChem Compound Summary for CID 8571, 2,2',4,4'-Tetrahydroxybenzophenone.[7]

How to dissolve 2,2',4,4'-Tetrahydroxybenzophenone for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Dissolution and Handling of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

Part 1: Executive Summary & Physicochemical Profile

2,2',4,4'-Tetrahydroxybenzophenone (BP-2) is a benzophenone derivative widely used as an ultraviolet (UV) filter in plastics and cosmetics, and extensively studied for its endocrine-disrupting potential (estrogenic activity).[1][2] Its chemical structure, characterized by four hydroxyl groups and a central ketone, dictates a specific solubility profile: it is lipophilic and practically insoluble in neutral water but dissolves readily in polar organic solvents and alkaline aqueous solutions.[1][2]

Successful experimentation depends on maintaining BP-2 in solution without precipitation ("crashing out") upon introduction to aqueous biological media.[1][2] This guide provides validated protocols for preparing stable stock solutions and working dilutions.

Table 1: Physicochemical Properties of BP-2
PropertyDataRelevance to Protocol
CAS Number 131-55-5Verification of identity.[1][2][3][4][5]
Molecular Weight 246.22 g/mol Calculation of Molarity (10 mM ≈ 2.46 mg/mL).[1][2]
LogP (Octanol/Water) ~3.09Lipophilic; prefers organic solvents or oils.[1][2]
pKa ~6.98 (Phenolic OH)Acidic; solubility in water increases at pH > 8.[1][2]0.
Appearance Yellow/Brown Crystalline PowderVisual check for oxidation (darkening indicates degradation).[1][2]
Key Solubilities DMSO (≥ 100 mg/mL), Ethanol (~50 mg/mL), Methanol (Soluble)Requires sonication.[1][2][6]

Part 2: Solvent Selection Strategy

Selecting the correct solvent is the first critical decision. Use the decision tree below to match the solvent to your downstream application.

SolventSelection Start Select Application CellCulture In Vitro Cell Culture (Toxicity/Endocrine Assays) Start->CellCulture Analytical Analytical Chemistry (HPLC/GC) Start->Analytical Formulation Topical/Cosmetic Formulation Start->Formulation DMSO Solvent: DMSO (Anhydrous) Grade: Cell Culture Tested Max Stock: ~100 mg/mL CellCulture->DMSO Preferred Ethanol Solvent: Ethanol (Abs.) Max Stock: ~50 mg/mL CellCulture->Ethanol Alternative (Volatile) Analytical->Ethanol Methanol Solvent: Methanol (HPLC Grade) Avoid for live cells Analytical->Methanol Formulation->Ethanol OilPhase Solvent: Lipid/Oil Phase (e.g., Caprylic Triglyceride) Formulation->OilPhase

Figure 1: Solvent selection decision tree based on experimental end-point.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (100 mM)

Target Application: Cell Culture (In Vitro) and High-Throughput Screening.[1][2]

Mechanistic Insight: BP-2 is hygroscopic.[1][2][5] Moisture in the solid powder or the solvent (DMSO) can significantly reduce solubility and stability. Always use anhydrous DMSO and allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation.

Materials:

  • BP-2 Powder (Store at RT, desiccated).[1][2][4][5]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).[1][2]

  • Amber glass vials (Borosilicate).[1][2]

  • 0.22 µm PTFE (Polytetrafluoroethylene) Syringe Filter (Nylon is also acceptable; avoid Cellulose Acetate).[1][2]

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    
    
    
    
    
    [1][2]
  • Weighing: Weigh ~246.2 mg of BP-2 into a sterile amber glass vial.

    • Note: Amber glass protects the compound from UV-induced photo-degradation.[1][2]

  • Solvent Addition: Add 10 mL of Anhydrous DMSO.

  • Dissolution (Critical):

    • Vortex vigorously for 60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 30–40°C for 5–10 minutes.[1][2] The solution must be perfectly clear yellow/amber.[2]

  • Sterilization: Draw the solution into a syringe and filter through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

    • Why PTFE? DMSO dissolves many standard filter membranes (like Polystyrene or CN).[1][2] PTFE is chemically resistant.[1][2][7][8]

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solutions (Cell Culture)

Challenge: BP-2 is hydrophobic.[1][2] Adding the stock directly to media can cause immediate precipitation (microprecipitation), leading to false negatives in toxicity assays.[1][2]

The "1000x" Rule: Keep the final solvent concentration (DMSO) ≤ 0.1% (v/v) to avoid vehicle toxicity.[2]

Workflow Diagram:

SerialDilution Stock 100 mM Stock (in DMSO) Intermed Intermediate Dilution (100x Concentrated) Solvent: Media or PBS Stock->Intermed 1:100 Dilution (Slow addition + Vortex) Precipitation RISK: Precipitation if diluted too fast Stock->Precipitation Direct 1:1000 addition Final Final Assay Well (1x Concentration) < 0.1% DMSO Intermed->Final 1:10 Dilution (into Culture Media)

Figure 2: Two-step dilution strategy to prevent precipitation shock.[1][2]

Procedure:

  • Thaw the 100 mM DMSO stock at 37°C until completely dissolved. Vortex.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution.

    • Take 10 µL of 100 mM Stock.[1][2]

    • Add to 9.99 mL of pre-warmed culture media (serum-free preferred for initial mixing).

    • Technique: Add the DMSO dropwise while vortexing the media to ensure rapid dispersion.

  • Final Dilution: Dilute the intermediate solution into the final well volume to reach the desired test concentration (e.g., 1 µM or 100 nM).

Part 4: Troubleshooting & Stability

ObservationCauseSolution
Cloudiness upon water addition "Crashing out" (Solubility limit exceeded).Reduce final concentration or increase temperature slightly (37°C). Ensure DMSO < 0.5%.
Darkening of solution Oxidation of phenolic groups.[2]Check pH. BP-2 oxidizes faster in alkaline (pH > 8) conditions.[1][2] Use fresh stock.
Inconsistent Assay Results Adsorption to plastics.BP-2 is lipophilic and may stick to polystyrene plates.[1][2] Use glass-coated plates or pre-saturate tips.[1][2]

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2][9] Potential endocrine disruptor.[1][2][3][6][10]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle powder in a fume hood to avoid inhalation.[1][2]

  • Disposal: Dispose of as hazardous organic waste (phenolic compounds).[1][2]

References

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone-2.[1][2] Retrieved from .[1][2]

  • PubChem. Compound Summary for CID 8571: 2,2',4,4'-Tetrahydroxybenzophenone.[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Benzophenone-2.[1][2][3] SCCS/1513/13.[1][2] European Commission.[1][2][3] Retrieved from .[1][2]

  • Sigma-Aldrich. Product Specification: 2,2',4,4'-Tetrahydroxybenzophenone.[1][2] Retrieved from .[1][2]

Sources

Application Notes & Protocols: 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 2,2',4,4'-Tetrahydroxybenzophenone (CAS: 131-55-5), hereafter referred to as BP-2, as a high-performance ultraviolet (UV) light stabilizer. BP-2 is a benzophenone derivative recognized for its broad-spectrum UV absorption, particularly in the UV-A range (320-400 nm), making it an invaluable additive for protecting materials susceptible to photodegradation. Its utility spans pharmaceuticals, cosmetics, plastics, and coatings, where it safeguards active ingredients, colorants, fragrances, and polymer matrices from the damaging effects of UV radiation.[1][2] This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development and analysis of photostable products.

The primary mechanism of action for BP-2 involves the absorption of high-energy UV photons, followed by the rapid, non-radiative dissipation of this energy as harmless thermal energy.[3][4][5] This process is facilitated by the presence of a hydroxyl group ortho to the carbonyl, which enables an efficient keto-enol tautomerization cycle upon excitation. This intramolecular hydrogen bond allows the molecule to repeatedly absorb UV energy and release it without undergoing significant degradation itself, thereby providing long-lasting protection to the host material.[3][5]

Physicochemical Properties & Handling

A foundational understanding of BP-2's properties is critical for its effective and safe implementation in any formulation.

PropertyValueSource
Chemical Name 2,2',4,4'-Tetrahydroxybenzophenone-
Synonyms Benzophenone-2 (BP-2)
CAS Number 131-55-5
Molecular Formula C₁₃H₁₀O₅[6]
Appearance Light yellow crystalline powder[6]
UV Absorption Range 320-400 nm (UV-A)
Melting Point 198 - 200°C[6]
Solubility Insoluble in water; Soluble in methanol and ethanol[6]

Handling & Storage: BP-2 should be handled in a well-ventilated area, using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.

Mechanism of Photostabilization

The efficacy of BP-2 as a UV stabilizer is rooted in its molecular structure. The process of photoprotection is a cyclical, intramolecular event that converts damaging UV radiation into benign thermal energy.

G Keto_Ground BP-2 (Keto Form) Intramolecular H-Bond Keto_Excited Excited Singlet State (Keto) Keto_Ground->Keto_Excited Enol_Excited Excited State (Enol Tautomer) Keto_Excited->Enol_Excited 2. Excited State Proton Transfer (ESIPT) Enol_Ground Enol Form (Ground State) Enol_Excited->Enol_Ground 3. Vibrational Relaxation (Non-radiative decay) Return_Keto BP-2 (Keto Form) Ready for next photon Enol_Ground->Return_Keto

Caption: Mechanism of UV energy dissipation by BP-2.

Causality Explanation:

  • UV Absorption: The benzophenone chromophore absorbs a UV photon, promoting an electron to a higher energy singlet state.

  • Excited State Intramolecular Proton Transfer (ESIPT): This is the key step. In the excited state, the phenolic proton is transferred to the carbonyl oxygen, forming an unstable enol tautomer. This is an extremely fast and efficient process.

  • Non-Radiative Decay: The excited enol tautomer rapidly returns to its ground state through vibrational relaxation, dissipating the absorbed energy as heat. This process is non-radiative, meaning it does not re-emit light (fluorescence or phosphorescence), which could potentially sensitize other molecules.

  • Reverse Tautomerization: The ground-state enol form is unstable and rapidly tautomerizes back to the original keto form, completing the cycle. This regeneration allows a single molecule of BP-2 to dissipate the energy of thousands of photons, providing long-term stability.

Application Protocols: Experimental Methodologies

The following protocols are designed to be self-validating systems for assessing the utility and efficacy of BP-2 in a research and development setting.

Protocol 1: Determination of UV-Visible Absorption Spectrum

Objective: To confirm the UV absorption profile of BP-2 and determine its molar absorptivity (extinction coefficient), which is fundamental to its function as a UV absorber.

Rationale: This protocol verifies the identity and purity of the BP-2 raw material. The absorption maximum (λ_max) and molar absorptivity are critical parameters for formulation calculations and predicting efficacy. A compound must strongly absorb light in the 300-400 nm region to be an effective UV stabilizer for plastics and other materials.[7]

Materials:

  • 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) powder

  • ACS grade Methanol or Ethanol

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation (e.g., 100 mg/L): a. Accurately weigh 10.0 mg of BP-2 powder. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Dissolve and dilute to the mark with methanol. Mix thoroughly. This is your stock solution.

  • Working Solution Preparation (e.g., 10 mg/L): a. Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask. b. Dilute to the mark with methanol. Mix thoroughly.

  • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the wavelength range for scanning from 200 nm to 500 nm.

  • Baseline Correction: a. Fill two quartz cuvettes with the solvent (methanol). b. Place them in the reference and sample holders. c. Run a baseline scan to zero the instrument.

  • Sample Measurement: a. Replace the solvent in the sample cuvette with the 10 mg/L BP-2 working solution. b. Perform a wavelength scan.

  • Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max). b. Record the absorbance value at λ_max. c. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).

Protocol 2: Accelerated Photostability Testing of a Drug Product

Objective: To evaluate the effectiveness of BP-2 in preventing the photodegradation of a photosensitive Active Pharmaceutical Ingredient (API) in a drug product formulation, following ICH Q1B guidelines.[8][9][10]

Rationale: This protocol simulates the effects of long-term light exposure in a compressed timeframe. By comparing a formulation containing BP-2 to a control, we can quantitatively measure its protective effect. The use of a "dark control" is crucial to differentiate between photodegradation and thermal degradation.[10][11]

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions (ICH Q1B) cluster_analysis Analysis cluster_results Results & Comparison Prep1 Formulation A: API + Excipients Light Photostability Chamber ≥1.2 M lux·hr (Visible) ≥200 W·hr/m² (UVA) Prep1->Light Split Batch Dark Dark Control (Same Temp/Humidity) Prep1->Dark Split Batch Prep2 Formulation B: API + Excipients + BP-2 Prep2->Light Split Batch Prep2->Dark Split Batch Analysis HPLC-UV/MS Analysis (Assay of API, Impurity Profile) Light->Analysis Post-Exposure Dark->Analysis Post-Exposure Compare Compare Degradation: Formulation A vs. B (Light vs. Dark) Analysis->Compare

Caption: Workflow for ICH Q1B Photostability Testing.

Materials:

  • Test Formulation (e.g., a solution or cream containing a photosensitive API).

  • Test Formulation with added BP-2 (e.g., 0.1 - 1.0% w/w).

  • ICH-compliant photostability chamber with calibrated light sources (e.g., Xenon lamp or metal halide/fluorescent combination).[11]

  • Amber vials and aluminum foil for dark controls.

  • Analytical instrumentation (e.g., HPLC-UV, UPLC-MS/MS) for API assay and impurity profiling.[12][13][14]

Procedure:

  • Sample Preparation: a. Prepare three sets of samples for each formulation (with and without BP-2). b. Set 1 (Test Sample): Place the formulation in clear, inert containers (e.g., quartz vials). c. Set 2 (Dark Control): Place the formulation in identical containers, but wrap them completely in aluminum foil to protect them from light.[10] d. Set 3 (Time Zero Control): Store a set of samples under normal storage conditions, protected from light, for immediate analysis.

  • Exposure: a. Place Set 1 and Set 2 samples into the photostability chamber. The dark control should be placed alongside the test sample to ensure identical thermal conditions.[10] b. Expose the samples to a light source conforming to ICH Q1B options, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[8][10]

  • Analysis: a. At the end of the exposure period, retrieve all samples (Test, Dark Control, and Time Zero). b. Analyze all samples for the remaining concentration of the API (assay) and the profile of degradation products using a validated stability-indicating HPLC method.

  • Data Interpretation: a. Calculate Net Photodegradation: (Degradation in Light Sample) - (Degradation in Dark Control). b. Evaluate BP-2 Efficacy: Compare the net photodegradation of the formulation containing BP-2 against the control formulation. A significantly lower level of degradation in the BP-2 formulation demonstrates its protective effect. c. Assess Changes: Examine samples for any changes in physical appearance, such as color or clarity.[11]

Analytical Characterization

Robust analytical methods are required to quantify BP-2 in formulations and to identify potential degradants.

Recommended Technique: UPLC-MS/MS Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for its high sensitivity, selectivity, and speed.[12][15]

  • Chromatography: A C18 reversed-phase column is typically used for separation.[13]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid, provides good peak shape and ionization efficiency.[13]

  • Detection (MS/MS): Electrospray ionization (ESI) in either positive or negative mode is effective. Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and low limits of quantification.[12][14]

    • Example MRM Transition: While specific transitions must be optimized in the lab, a common approach is to monitor the fragmentation of the precursor molecular ion to a stable product ion.

Regulatory & Safety Considerations

The use of BP-2 in consumer products requires careful consideration of its safety profile and the evolving regulatory landscape.

  • Endocrine Activity: BP-2 has demonstrated estrogenic activity in both in-vitro and in-vivo studies.[16][17][18] This has led to increased regulatory scrutiny.

  • Regulatory Status:

    • European Union: The Scientific Committee on Consumer Safety (SCCS) could not conclude on the safety of BP-2 for use in cosmetics due to concerns about potential genotoxicity and its endocrine-disrupting properties.[17][19] This may lead to future restrictions or a ban under EU cosmetic regulations.[16][19]

    • United States: Benzophenones are restricted for use in cosmetics.[20] The FDA has banned benzophenone as a food additive.

  • Expert Recommendation: Given the regulatory climate and safety concerns, it is crucial for formulators to stay informed of the latest scientific opinions and regulations. For new product development, exploring alternative UV stabilizers with more favorable safety profiles may be a prudent long-term strategy.[19]

Conclusion

2,2',4,4'-Tetrahydroxybenzophenone is a highly effective UV-A absorber with a well-understood mechanism of action. Its application can significantly enhance the stability of photosensitive materials, from pharmaceuticals to plastics. The protocols outlined in this guide provide a robust framework for evaluating its efficacy and ensuring product quality. However, professionals must remain vigilant regarding the emerging safety data and regulatory changes that may impact its use in consumer-facing applications.

References

  • BENZOPHENONE-2. Ataman Kimya. [Link]

  • Benzophenone-2. COSMETICSINFO.ORG. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • EU Reviews Benzophenone-2 and Benzophenone-5 Safety Amid Endocrine Disruptor Concerns. Foresight®. [Link]

  • SCCS Final Opinion on Benzophenone‑2 (BP‑2) & Benzophenone‑5 (BP‑5): What You Need to Know. ChemLinked. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • SCCS Issued Final Scientific Advice on Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). CIRS Group. [Link]

  • Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003 Dec;58(12):877-80. [Link]

  • Why Benzophenones are popular in rubber & plastic market?. Deltachem. [Link]

  • Benzophenone & Related Compounds. Safe Cosmetics. [Link]

  • BENZOPHENONE-2 – Ingredient. COSMILE Europe. [Link]

  • Benzophenone-2 (BP-2). Endocrine Disruptor List. [Link]

  • benzophenone-2, 131-55-5. The Good Scents Company. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. 2020;12(4):489-498. [Link]

  • 2-Amino Benzophenone. Anshul Specialty Molecules. [Link]

  • Benzophenone – Knowledge and References. Taylor & Francis Online. [Link]

  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll. [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. [Link]

  • Benzophenone-2 Market: UV Protection Demand, Cosmetics Growth, and Industry Outlook to 2035. LinkedIn. [Link]

  • Huang YF, Chien JT, Chen HC, Liu XR, Chang JP, Huang JJ. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis. 2021;29(2):289-300. [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. 2020;8:e9470. [Link]

  • Benzene And Benzophenone In Sunscreen Products. CPT Labs. [Link]

  • US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials.

Sources

Application Note: Antioxidant Profiling of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2,2',4,4'-Tetrahydroxybenzophenone (BP-2, CAS: 131-55-5) is widely recognized as a UV filter (UV-A/UV-B absorber) utilized to protect polymers, cosmetics, and pharmaceutical formulations from photodegradation. However, its structural pharmacophore—characterized by four hydroxyl groups, specifically the ortho-positioned hydroxyls relative to the carbonyl group—confers significant antioxidant potential.

Unlike simple phenolic antioxidants (e.g., BHT), BP-2 exhibits a dual mechanism of action :

  • Radical Scavenging (HAT/ET): The hydroxyl groups at the 4 and 4' positions are sterically accessible for Hydrogen Atom Transfer (HAT) or Electron Transfer (ET) to neutralize free radicals.

  • Metal Chelation: The 2,2'-dihydroxy-benzophenone motif forms a stable coordination complex with transition metals (Fe²⁺, Cu²⁺), effectively suppressing metal-catalyzed oxidation (Fenton chemistry).

This guide provides rigorous protocols to quantify these activities, moving beyond simple screening to mechanistic validation.

⚠️ Safety & Handling Mandate

BP-2 is classified as an Endocrine Disruptor (estrogenic activity) and a skin/eye irritant.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as hazardous organic waste. Do not pour down the drain.

Mechanistic Visualization

The following diagram illustrates the bifurcation of BP-2's antioxidant activity, distinguishing between direct radical quenching and preventive metal sequestration.

BP2_Mechanism cluster_radical Primary Mechanism: Radical Scavenging cluster_chelation Secondary Mechanism: Metal Chelation BP2 BP-2 (2,2',4,4'-Tetrahydroxybenzophenone) Intermediate H-Atom Transfer (HAT) Electron Transfer (ET) BP2->Intermediate Donates H+ Complex BP-2:Metal Complex (Inactive Catalyst) BP2->Complex Binds via 2,2'-OH & Carbonyl ROS Reactive Oxygen Species (ROO•, HO•, DPPH•) ROS->Intermediate StableProd Stable Phenoxy Radical (Resonance Stabilized) Intermediate->StableProd Neutralization Metal Transition Metals (Fe²⁺, Cu²⁺) Metal->Complex Sequestration Fenton Fenton Reaction (HO• Generation) Metal->Fenton Catalyzes Complex->Fenton Inhibits

Figure 1: Dual antioxidant mechanism of BP-2. The pathway highlights the suppression of Fenton chemistry via chelation and direct neutralization of ROS.

Protocol 1: DPPH Radical Scavenging Assay

Objective: Determine the IC₅₀ of BP-2 against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Scientific Context

While BP-2 is less potent than Ascorbic Acid, it demonstrates sustained activity due to resonance stabilization. Methanol is the required solvent; ethanol can cause precipitation of DPPH at high concentrations or interfere with the absorbance spectrum if not high-grade.

Materials
  • Analyte: BP-2 (purity >97%).[1]

  • Reagent: DPPH (Sigma-Aldrich/Merck).

  • Standard: Trolox (water-soluble Vitamin E analog) or Ascorbic Acid.

  • Solvent: HPLC-grade Methanol.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg BP-2 in 10 mL Methanol to create a 1 mg/mL (approx. 4 mM) stock solution.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • DPPH Solution:

    • Prepare a 0.1 mM DPPH solution in methanol. (Absorbance at 517 nm should be 0.9 ± 0.1).

    • Critical: Prepare fresh and protect from light (amber bottle).

  • Dilution Series:

    • Prepare serial dilutions of BP-2 in methanol: 10, 25, 50, 100, 200, and 400 µg/mL.

  • Assay Reaction:

    • Sample: Mix 100 µL of BP-2 dilution + 100 µL of DPPH solution in a 96-well plate.

    • Blank (A₀): 100 µL Methanol + 100 µL DPPH solution.

    • Control: 100 µL BP-2 + 100 µL Methanol (to correct for native color of BP-2, though negligible at 517 nm).

  • Incubation:

    • Incubate in the dark at Room Temperature for 30 minutes .

    • Optimization: Benzophenones may have slower kinetics than small acids. If readings drift, extend to 60 minutes.

  • Measurement:

    • Read Absorbance (Abs) at 517 nm .

Data Analysis

Calculate % Inhibition using the formula:


[2][3]

Plot % Inhibition (y-axis) vs. Concentration (x-axis) to determine the IC₅₀ (concentration required to scavenge 50% of radicals).[4]

Protocol 2: Ferrous Ion Chelation (Ferrozine Method)

Objective: Quantify the ability of BP-2 to bind Fe²⁺, preventing it from catalyzing oxidative damage.

Scientific Context

The 2,2'-hydroxyl arrangement allows BP-2 to act as a bidentate or tridentate ligand. This assay competes BP-2 against Ferrozine for Fe²⁺ binding. A decrease in the red color of the Ferrozine-Fe²⁺ complex indicates successful chelation by BP-2.

Materials
  • FeCl₂·4H₂O: 2 mM in deionized water.

  • Ferrozine: 5 mM in deionized water.

  • Solvent: Methanol (for BP-2) and Water (for reagents).

Step-by-Step Methodology
  • Reaction Mixture:

    • In a test tube or deep-well plate, combine:

      • 200 µL BP-2 solution (varying concentrations: 50–1000 µg/mL in Methanol).

      • 50 µL FeCl₂ (2 mM).

    • Interaction Step: Shake and incubate for 5 minutes to allow BP-2/Iron interaction.

  • Color Development:

    • Add 100 µL Ferrozine (5 mM).

    • Add 1.65 mL Methanol (to maintain solubility and volume).

    • Total Volume: 2.0 mL.

  • Incubation:

    • Shake vigorously and incubate for 10 minutes at room temperature.

  • Measurement:

    • Read Absorbance at 562 nm .

    • Note: If the solution becomes turbid (BP-2 precipitating in high water content), increase the methanol ratio.

Data Analysis


  • A_control: Mixture without BP-2 (contains Fe²⁺ + Ferrozine + Solvent).

  • Interpretation: A high IC₅₀ in DPPH but low IC₅₀ in Chelation suggests the compound acts primarily as a preventive antioxidant (chelator) rather than a radical scavenger.

Comparative Data & Expectations

When validating BP-2, use the following reference ranges to ensure assay validity.

CompoundDPPH IC₅₀ (µM)Metal Chelation (%) at 100 µMPrimary Mechanism
BP-2 20 - 50 High (>60%) Mixed (Chelation Dominant)
Ascorbic Acid3 - 5Low (<10%)Rapid ET/HAT
EDTA>1000 (Inactive)>95%Pure Chelation
BHT15 - 30LowSteric HAT

Note: Values are approximate and solvent-dependent. BP-2 is expected to outperform BHT in chelation but may be slower than Ascorbic Acid in DPPH scavenging.

Experimental Workflow & Troubleshooting

Use this decision tree to optimize your assay conditions if data is inconsistent.

Workflow Start Start BP-2 Assay Solubility Check Solubility (1 mg/mL in MeOH) Start->Solubility Turbidity Is solution turbid? Solubility->Turbidity Clear Clear Solution Turbidity->Clear No Fix_Sol Action: Sonicate or Add 10% DMSO Turbidity->Fix_Sol Yes Assay_DPPH Run DPPH Assay Clear->Assay_DPPH Fix_Sol->Solubility Color_Check Interference Check: Does BP-2 absorb at 517nm? Assay_DPPH->Color_Check Valid Valid Data Color_Check->Valid No Correct Subtract Sample Blank (BP-2 + MeOH) Color_Check->Correct Yes Correct->Valid

Figure 2: Workflow for solubility verification and interference correction in BP-2 assays.

References

  • Chemical Safety & Toxicology

    • Fisher Scientific. (2024).[1][3][5] Safety Data Sheet: 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from

    • National Center for Biotechnology Information. (2024).[1][3][5] PubChem Compound Summary for CID 8571, 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from

  • Antioxidant Mechanisms & Structure-Activity Relationships

    • Cheng, Z., et al. (2021). Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone.[6] Journal of Asian Natural Products Research. Retrieved from

    • Rice-Evans, C., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
    • Cherrak, S. A., et al. (2016).[7] In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. PLOS ONE. Retrieved from [7]

  • Assay Protocols

    • BenchChem. (2024). Application Notes and Protocols: Antioxidant Activity via DPPH Assay. Retrieved from

    • Gulcin, I. (2022).[8] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from

Sources

Application Note: 2,2',4,4'-Tetrahydroxybenzophenone as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the use of 2,2',4,4'-Tetrahydroxybenzophenone (THB), also known as Benzophenone-2, as a reference standard in chromatographic applications. Primarily utilized in the analysis of personal care products, plastics, and environmental samples, THB's distinct physicochemical properties make it an excellent standard for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.[1][2][3] This guide details the essential properties of THB, provides validated protocols for standard preparation, and outlines robust HPLC-UV and GC-MS analytical methodologies. It is intended for researchers, quality control analysts, and drug development professionals who require accurate and reproducible quantification of benzophenone-type UV absorbers.

Introduction and Rationale for Use

2,2',4,4'-Tetrahydroxybenzophenone (CAS: 131-55-5) is a substituted benzophenone widely employed as a UV absorber to prevent light-induced degradation in a variety of products, including sunscreens, cosmetics, and polymers.[1][3][4][5] Its prevalence in consumer goods and subsequent potential for environmental dissemination necessitate reliable analytical methods for its detection and quantification.

Why is THB a suitable chromatographic standard?

  • High Purity: Commercially available in high purity (≥98%), which is essential for the accuracy of the calibration curve.[2]

  • Strong UV Absorbance: The benzophenone chromophore provides strong UV absorbance, making it highly suitable for UV detection in HPLC. It effectively absorbs UV radiation in the 320-400nm range.[6][7]

  • Thermal Stability: THB is stable at room temperature in closed containers, ensuring the integrity of stock solutions with proper storage.[1][4][8]

  • Chemical Reactivity for Derivatization: The presence of hydroxyl groups allows for straightforward derivatization, a common requirement for enhancing volatility and thermal stability for GC analysis.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development. Key properties of THB are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₀O₅[2][8][9]
Molecular Weight 246.22 g/mol [8][9]
Appearance Yellow to brown crystalline powder[1][8]
Melting Point 198-200 °C[3][4][8]
Solubility Slightly soluble in water; Soluble in DMSO, Methanol, Ethanol, and Acetone.[1][2][3][4][8][10]
pKa ~6.98 (Predicted)[1][3][8]
UV Absorption Absorbs in the 320-400 nm range.[6][7]

Standard Preparation and Handling

Accurate standard preparation is the cornerstone of quantitative analysis. The following protocols are designed to ensure the integrity and accuracy of THB standards.

Safety Precautions
  • THB is moderately toxic if ingested and can cause skin and eye irritation.[2][4]

  • Always handle the compound in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a high-concentration stock solution that will be used to generate more dilute working standards.

Workflow for Primary Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage & Labeling weigh 1. Weigh 10 mg of THB (≥98% purity) using an analytical balance. transfer 2. Quantitatively transfer to a 10 mL Class A volumetric flask. weigh->transfer dissolve 3. Add ~7 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to dissolve. transfer->dissolve volume 4. Bring to final volume with Methanol. Mix thoroughly. dissolve->volume label_stock 5. Label the flask clearly: 'THB Primary Stock, 1000 µg/mL, Date, Analyst' volume->label_stock store 6. Store in an amber glass vial at 2-8°C, protected from light. label_stock->store

Caption: Workflow for preparing a 1000 µg/mL THB primary stock solution.

Protocol 2: Preparation of Working Standards

Working standards are prepared by serially diluting the primary stock solution to create a calibration curve.

  • Labeling: Prepare a series of labeled volumetric flasks (e.g., 10 mL) for your desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Dilution: Use calibrated micropipettes to transfer the calculated volume of the 1000 µg/mL primary stock solution into each flask.

  • Final Volume: Dilute to the mark with the mobile phase (for HPLC) or the derivatization solvent (for GC).

  • Mixing: Cap and invert each flask at least 10 times to ensure homogeneity.

  • Transfer: Transfer the final solutions to labeled autosampler vials.

Storage and Stability

Benzophenone standards are generally stable.[11] However, for optimal results, stock solutions should be stored at 2-8°C in amber vials to protect from light and should be freshly prepared every 1-3 months. Working standards should be prepared fresh daily.

Part B: High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC with UV detection is the most common and robust method for the analysis of THB.[12]

Principle and Rationale

The method separates THB from other matrix components based on its polarity. A non-polar C18 stationary phase is used with a polar mobile phase. THB, being moderately polar, will be retained on the column and then eluted by the organic component of the mobile phase. The addition of a small amount of acid to the mobile phase protonates the phenolic hydroxyl groups, which suppresses their ionization and results in sharper, more symmetrical peaks.[12]

Recommended HPLC-UV Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for benzophenone derivatives.[12]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Acetic AcidA common mobile phase offering good resolution. Acetic acid improves peak shape.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
UV Detector 288 nm or Photodiode Array (PDA)Wavelength of high absorbance for the benzophenone chromophore, ensuring sensitivity.
Run Time 10 minutesSufficient for elution of THB and any early-eluting impurities.
Analytical Workflow

G cluster_prep Pre-Analysis cluster_acq Data Acquisition cluster_proc Data Processing std_prep Prepare Standards (Sec 3.2, 3.3) inject_std Inject Calibration Standards std_prep->inject_std sample_prep Prepare Sample (e.g., Extraction, Dilution) inject_sample Inject Unknown Samples sample_prep->inject_sample instrument_setup Instrument Setup & Equilibration instrument_setup->inject_std inject_qc Inject QC Samples inject_std->inject_qc inject_qc->inject_sample integrate Integrate Peaks inject_sample->integrate calibrate Generate Calibration Curve (R² > 0.995) integrate->calibrate quantify Quantify THB in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: General analytical workflow for the quantification of THB.

Part C: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For matrices where higher selectivity is required or for volatile/semi-volatile analysis, GC-MS is a powerful alternative.

Derivatization: A Critical Step

The hydroxyl groups on THB make it non-volatile and prone to thermal degradation in the hot GC inlet. Therefore, derivatization is mandatory. Silylation is the most common approach.

Principle: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This increases the molecule's volatility and thermal stability.[13]

Protocol:

  • Evaporate 1 mL of the sample or standard extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 75°C for 30 minutes.[13]

  • Cool to room temperature before injection.

Recommended GC-MS Conditions
ParameterRecommended SettingRationale
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of derivatized compounds.
Inlet Temperature 280 °CEnsures efficient volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 minA general-purpose temperature program to separate the analyte from matrix components.
MS Transfer Line 290 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the THB-TMS derivative.

Method Validation and System Suitability

To ensure trustworthy results, the analytical method must be validated, and system performance must be verified before each run.

System Suitability

Before running a sequence, inject a mid-level standard five times. The results should meet the following criteria:

  • Peak Area %RSD: ≤ 2.0%

  • Retention Time %RSD: ≤ 1.0%

  • Tailing Factor: 0.8 - 1.5

Key Validation Parameters

The following table presents typical performance characteristics for a validated HPLC-UV method.

ParameterTypical ResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 50 µg/mLCovers expected sample concentrations.
Limit of Detection (LOD) ~0.1 µg/mLS/N ratio ≥ 3
Limit of Quantitation (LOQ) ~0.3 µg/mLS/N ratio ≥ 10
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2.0%Intra-day ≤ 5%, Inter-day ≤ 10%

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak or Small Peak Incorrect standard preparation; Detector issue; Injection failure.Verify standard calculations and preparation; Check detector lamp status; Ensure autosampler syringe is functioning.
Broad or Tailing Peaks Column contamination; pH of mobile phase is incorrect; Column degradation.Flush column with strong solvent; Ensure mobile phase is properly prepared; Replace column.
Shifting Retention Times Leak in the system; Inconsistent mobile phase composition; Column temperature fluctuation.Check for leaks at all fittings; Prepare fresh mobile phase; Ensure column oven is stable.
Poor Linearity Standard preparation error; Detector saturation at high concentrations.Prepare fresh calibration standards; Reduce the concentration of the highest standard.

References

  • LookChem. (n.d.). Cas 131-55-5, 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of calibration standards [benzophenone, di(2-ethylhexyl).... Retrieved from https://www.researchgate.
  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. PMC. Retrieved from [Link]

  • Rodil, R., et al. (2010). Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Power of UV Absorption: Exploring 2,2',4,4'-Tetrahydroxybenzophenone for Industrial Applications. Retrieved from [Link]

  • Tintoll. (2026, January 08). 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5. Retrieved from [Link]

Sources

Formulation and Delivery of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) for In Vivo Pharmacological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2,2',4,4'-Tetrahydroxybenzophenone, commonly known as Benzophenone-2 (BP-2), is an organic ultraviolet (UV) absorber widely utilized in personal care products and industrial coatings[1]. In the context of in vivo research, BP-2 is heavily investigated for its potent endocrine-disrupting properties. The compound acts as a multi-target disruptor: it exhibits estrogenic activity via Estrogen Receptor alpha (ERα) agonism, upregulates CYP3A expression through Pregnane X Receptor (PXR) activation, and disrupts the thyroid axis by inhibiting thyroid peroxidase (TPO)[2][3].

Because BP-2 is highly lipophilic and poorly soluble in water, formulating it for in vivo administration (e.g., oral gavage or subcutaneous injection in rodent models) presents a significant pharmacokinetic challenge. Improper formulation leads to erratic absorption, unpredictable bioavailability, and high inter-subject variability. This application note provides a field-proven, self-validating protocol for formulating BP-2 to ensure precise, reproducible dosing in animal models.

Pathway BP2 Benzophenone-2 (In Vivo Exposure) ER Estrogen Receptor (ERα) Agonism BP2->ER Binds PXR Pregnane X Receptor (PXR) Activation BP2->PXR Activates TPO Thyroid Peroxidase (TPO) Inhibition BP2->TPO Blocks Repro Reproductive Toxicity (Uterotrophic Effects) ER->Repro Metab Metabolic Disruption (CYP3A Upregulation) PXR->Metab Thyroid Thyroid Axis Disruption (Decreased T4 Levels) TPO->Thyroid

Fig 1. Mechanistic pathways of BP-2 induced endocrine disruption in vivo.

Physicochemical Properties & Formulation Rationale

The Causality Behind the Co-Solvent Choice

BP-2 is a hygroscopic, light-yellow crystalline powder with severe aqueous solubility limitations (approx. 27 mg/L)[4]. Direct suspension of BP-2 in aqueous buffers (like PBS or saline) results in heterogeneous micro-crystal formation. If administered via gavage, these crystals dissolve at unpredictable rates in the gastrointestinal tract, destroying the reliability of pharmacokinetic (PK) curves.

To circumvent this, a co-solvent lipid emulsion system is required.

  • Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is utilized to disrupt the dense crystalline lattice of BP-2. BP-2 achieves high solubility in DMSO (up to 100 mg/mL) under ultrasonication[2].

  • Carrier Vehicle (Corn/Olive Oil): Pure DMSO cannot be administered in high volumes in vivo due to severe localized tissue necrosis, hemolysis, and gastrointestinal toxicity. Therefore, the DMSO stock is diluted into a lipophilic vehicle (such as corn oil or olive oil) to a final DMSO concentration of ≤10%[2]. The lipid vehicle mitigates DMSO-induced mucosal irritation and acts as a lipophilic depot, significantly enhancing the lymphatic absorption of the hydrophobic BP-2 molecules.

Quantitative Data Summary
ParameterValuePharmacological Implication
Molecular Formula C13H10O5Highly aromatic, highly lipophilic structure.
Molecular Weight 246.22 g/mol Small molecule; easily crosses biological membranes.
Aqueous Solubility ~27 mg/L (Poor)Necessitates organic co-solvents for in vivo delivery.
DMSO Solubility ≥ 100 mg/mLIdeal primary solvent for stock preparation[2].
Metabolism Rapid (First-pass)Converted to glucuronide and sulfate conjugates within 30 mins[5].
Typical In Vivo Dose 10 – 1000 mg/kgRequires high-capacity lipid vehicles for upper dose limits[5].

Step-by-Step Methodology: BP-2 Formulation Protocol

This protocol is designed to yield a clear, stable solution of BP-2 at a final concentration of 10 mg/mL, suitable for oral gavage or subcutaneous injection in rodent models.

Phase 1: Preparation of the Primary Stock (100 mg/mL)
  • Weighing: Accurately weigh 100 mg of BP-2 powder. Note: BP-2 is hygroscopic; minimize atmospheric exposure to prevent water absorption, which can alter the actual mass being weighed.

  • Solubilization: Transfer the powder to a sterile glass vial. Add exactly 1.0 mL of anhydrous, molecular-biology grade DMSO.

  • Ultrasonication: Place the vial in an ultrasonic water bath for 10–15 minutes at room temperature.

    • Causality: Sonication provides the mechanical cavitation energy required to break apart microscopic agglomerates, ensuring true molecular dispersion rather than a fine suspension[2].

Phase 2: Dilution into the Lipid Vehicle (10 mg/mL Final)
  • Vehicle Preparation: In a separate sterile conical tube, measure 9.0 mL of pharmaceutical-grade corn oil (or olive oil). Ensure the oil is at room temperature to prevent localized freezing of DMSO upon contact.

  • Dropwise Addition: While vortexing the oil at medium speed, add the 1.0 mL BP-2/DMSO stock solution dropwise.

    • Causality: Rapid addition can cause "solvent shock," forcing BP-2 to rapidly precipitate out of the DMSO before it can partition into the lipid phase. Dropwise addition ensures a stable, homogenous micro-emulsion.

  • Final Homogenization: Vortex the final mixture vigorously for 3 minutes. The resulting formulation will contain 10% DMSO and 90% Oil, with a BP-2 concentration of 10 mg/mL.

Formulation Weigh 1. Weigh BP-2 (Hygroscopic) DMSO 2. Dissolve in DMSO (Max 10% Final Vol) Weigh->DMSO Sonicate 3. Ultrasonication (Ensure clear solution) DMSO->Sonicate 100 mg/mL Oil 4. Add Lipid Vehicle (Corn/Olive Oil) Sonicate->Oil Dropwise Validate 5. QC Validation (Centrifuge Test) Oil->Validate Vortex

Fig 2. Step-by-step formulation workflow for BP-2 in vivo dosing.

Self-Validating Protocol Checks (Quality Control)

A fundamental pillar of rigorous scientific methodology is the self-validating system. You must prove that the formulation was successful before administering it to live subjects.

  • The Centrifugation Test: Transfer a 1 mL aliquot of the final formulation into a microcentrifuge tube. Centrifuge at 10,000 × g for 5 minutes.

  • Interpretation: Carefully inspect the bottom of the tube. If BP-2 has precipitated (due to moisture contamination or improper mixing), a distinct white/yellowish pellet will form. The complete absence of a pellet physically validates that the compound remains fully solubilized.

  • Chemical Stability: BP-2 in a 10% DMSO / 90% Oil vehicle is generally stable for up to 7 days at 4°C. However, because lipid vehicles can undergo peroxidation, it is highly recommended to prepare the formulation fresh every 48 hours and store it in amber vials to protect the UV-sensitive BP-2 from photodegradation[1].

References

  • Title: Endocrine-Mediated Effects of a Benzophenone-Related Chemical, 2, - Longdom.org Source: longdom.org URL: [Link]

  • Title: Amended Safety Assessment of Benzophenones as Used in Cosmetics Source: cir-safety.org URL: [Link]

  • Title: BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf Source: nih.gov URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to scale the synthesis of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2). While the Friedel-Crafts acylation of resorcinol with 2,4-dihydroxybenzoic acid is the industry standard, the reaction microenvironment is notoriously finicky. Issues ranging from sudden reaction solidification to poor regioselectivity and stubborn tar formation can decimate your yield[1].

This technical guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to optimize your BP-2 workflow.

I. Mechanistic Workflow & Causality

Before troubleshooting, we must understand the system. The synthesis relies on a Lewis acid/Brønsted acid composite catalyst to activate the carboxylic acid of 2,4-dihydroxybenzoic acid into an highly reactive electrophilic acylium ion. This intermediate then attacks the electron-rich resorcinol ring. Controlling the physical state of this reaction is just as critical as the chemical stoichiometry.

BP2_Synthesis Resorcinol Resorcinol (1.0 eq) Mixing Mixing & Homogenization (T < 40°C) Resorcinol->Mixing DHBA 2,4-Dihydroxybenzoic Acid (1.0 eq) DHBA->Mixing Catalysts Lewis Acid Catalysts (ZnCl2 + POCl3/PCl3) Catalysts->Mixing Solvent Solvent System (Sulfolane) Solvent->Mixing Acylation Friedel-Crafts Acylation (62-65°C, 90-120 min) Mixing->Acylation Gradual Heating Hydrolysis Catalyst Hydrolysis (Quench in H2O, T < 15°C) Acylation->Hydrolysis Complete Conversion Purification Purification (Activated Carbon + Recrystallization) Hydrolysis->Purification Filtration of Crude BP2 2,2',4,4'-Tetrahydroxybenzophenone (Yield > 80%) Purification->BP2 Drying

Figure 1: Mechanistic workflow for the optimized synthesis of 2,2',4,4'-Tetrahydroxybenzophenone.

II. Troubleshooting Guide & FAQs

Q1: My reaction mixture suddenly solidifies into a "concrete-like" mass. How do I prevent this? A: This is the most common failure point in traditional neat (solvent-free) BP-2 synthesis. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 catalyst forms a rigid, complexed matrix with the polyhydroxy intermediates[1]. Once this matrix solidifies, mechanical stirring fails, leading to severe local overheating and product degradation[1].
The Fix: Introduce a highly polar, aprotic solvent. Using sulfolane (tetramethylene sulfone) maintains the reaction in a fluid state, ensuring uniform heat distribution and mass transfer[2]. Alternatively, substituting the solvent with polyphosphoric acid (PPA) can mitigate solidification, though it complicates the aqueous quench.

Q2: I am detecting significant amounts of xanthone byproducts (e.g., 3,6-dihydroxyxanthone). What went wrong? A: Xanthone formation is a direct consequence of thermal degradation. When BP-2 is subjected to excessive heat, it undergoes an intramolecular dehydration (annulation) reaction, fusing the rings to form a xanthone derivative[3]. This usually happens if your reaction temperature exceeds 75°C or if localized hot spots form due to the poor stirring described in Q1. The Fix: Strictly clamp your acylation temperature between 62°C and 65°C[2]. Monitor the internal reactor temperature continuously, rather than relying solely on the jacket temperature.

Q3: My yield is plateauing at 60%. How can I push it above 80%? A: Suboptimal yields usually stem from incomplete electrophilic activation of the 2,4-dihydroxybenzoic acid. Older methods utilizing phosgene and aluminum chloride are notorious for low yields (35-40%) and toxic byproducts[4]. The Fix: Optimize your catalyst stoichiometry. A highly effective, field-validated ratio uses 1.0 eq of 2,4-dihydroxybenzoic acid to 1.0 eq of resorcinol, driven by a composite catalyst of


 and 

[2]. Furthermore, doping the system with a catalytic amount of phosphorus trichloride (

) significantly enhances the activation kinetics, pushing conversion rates above 82%[2].

Q4: The crude product is dark and sticky. What is the most effective purification strategy? A: The crude mixture contains unreacted resorcinol, trapped zinc salts, and colored polymeric tars. The Fix: Ensure complete hydrolysis of the catalyst by quenching the hot reaction mixture directly into a massive excess of cold water (<15°C)[2]. After isolating the crude solid, perform a hot aqueous recrystallization treated with activated carbon[5]. The carbon selectively adsorbs the polymeric tars. A successful purification is self-validating: the filtrate will transition from a dark brown slurry to a clear, pale-yellow liquid, which precipitates light green-yellow crystals upon slow cooling[5].

III. Optimized Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal checkpoints are included to ensure the reaction is proceeding correctly.

Phase 1: Reagent Preparation & Homogenization

  • In a dry, glass-lined reactor equipped with a heavy-duty mechanical stirrer and internal thermocouple, charge 37.5 parts by weight of sulfolane and 50 parts of 2,4-dihydroxybenzoic acid[2].

  • Begin stirring. Add 54 parts of phosphorus oxychloride (

    
    ) and 4 parts of phosphorus trichloride (
    
    
    
    )[2].
  • Gradually introduce 50 parts of resorcinol and 42 parts of anhydrous zinc chloride (

    
    )[2].
    
    • Self-Validation Check: Keep the internal temperature below 40°C during this highly exothermic addition. A sudden spike indicates overly rapid addition.

Phase 2: Friedel-Crafts Acylation 4. Slowly elevate the reactor temperature to a strict window of 62–65°C[2]. 5. Maintain this temperature for 90 to 120 minutes[2].

  • Self-Validation Check: Monitor the reaction mixture viscosity. The sulfolane should maintain a stirrable, viscous fluid state. If the torque on the stirrer spikes, local overheating is imminent.

Phase 3: Quenching & Hydrolysis 6. Transfer the viscous reaction mixture into a separate quenching vessel containing 1500 parts of water pre-chilled to <15°C[2]. 7. Stir vigorously for 30 minutes to fully hydrolyze the phosphorus complexes and zinc salts. 8. Perform vacuum filtration to isolate the crude light-yellow precipitate[2].

Phase 4: Purification 9. Transfer the crude solid to a crystallization vessel containing fresh water. Add activated carbon (approx. 5-10% w/w of the crude)[5]. 10. Heat to 90–100°C and maintain for 30 minutes[5]. 11. Perform hot filtration to remove the carbon. 12. Cool the filtrate slowly to room temperature to induce crystallization. Centrifuge and dry the resulting pale green-yellow crystalline powder (Expected Yield: 82.1% - 85.0%)[5].

IV. Quantitative Data Summary

The following table summarizes the performance metrics of various historical and modern synthesis routes for BP-2, highlighting why the sulfolane-assisted method is the current standard.

Synthesis RouteCatalyst SystemSolvent / MatrixOptimal Temp (°C)Average Yield (%)Primary Technical Drawback
Traditional Melt ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

None (Neat)70 - 8060 - 65Severe solidification; local overheating causes tar[1].
Phosgene Route

Chlorinated Hydrocarbon65 - 8035 - 40Highly toxic reagents; difficult demethylation step[4].
Polyphosphoric Acid

/

PPA60 - 6570 - 75High viscosity; difficult aqueous quench.
Sulfolane-Assisted

/

/

Sulfolane62 - 6582 - 85Higher solvent cost; requires solvent recovery[2].
V. References

1.[5]5 - ChemicalBook 2.[3]3 - Scholar Commons (University of South Carolina) 3.[4]4 - Google Patents 4.[2]2 - Google Patents 5.[6] 6 - Google Patents 6.[1]1 - Google Patents

Sources

2,2',4,4'-Tetrahydroxybenzophenone (BP-2) Formulation & Solubility Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2',4,4'-Tetrahydroxybenzophenone (BP-2). This resource is engineered for researchers and drug development professionals facing challenges with the aqueous insolubility of BP-2.

BP-2 is a potent organic ultraviolet absorber, endocrine disruptor, and α-glucosidase inhibitor[1] utilized in both industrial applications and pharmacological research (e.g., diabetes and reproductive toxicity models). However, its highly crystalline nature and strong intramolecular hydrogen bonding render it practically insoluble in aqueous media, posing significant challenges for in vitro and in vivo experimental designs. This guide provides validated, mechanistic troubleshooting strategies to overcome these solubility barriers.

Physicochemical Profiling & Quantitative Solubility Data

Understanding the baseline solubility of BP-2 is critical for selecting the appropriate vehicle. The table below summarizes the solubility limits and formulation notes across various solvent systems.

Solvent / VehicleSolubility LimitPreparation Notes
Water < 0.1 mg/mLPractically insoluble; forms crystalline suspension[2].
Methanol / Ethanol > 20 mg/mLSoluble; suitable for analytical preparations .
100% DMSO 100 mg/mL (406.14 mM)Requires ultrasonication. Highly hygroscopic [1].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 5 mg/mL (20.31 mM)Clear solution. Add solvents sequentially [3].
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL (20.31 mM)Clear solution. Ideal for reducing injection site pain [3].
10% DMSO + 90% Corn Oil ≥ 5 mg/mL (20.31 mM)Clear solution. Optimal for oral gavage (PO) [3].
Formulation Decision Matrix

FormulationLogic Start BP-2 Solubilization Requirement InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO 100% DMSO Stock (Max 100 mg/mL) InVitro->DMSO Cosolvent Co-solvent System (PEG300/Tween-80) InVivo->Cosolvent IV/IP Route Cyclo Cyclodextrin System (SBE-β-CD) InVivo->Cyclo Oral/IV Route Lipid Lipid Formulation (Corn Oil) InVivo->Lipid Oral Route Dilution Aqueous Dilution (<0.1% Final DMSO) DMSO->Dilution Sonication

Decision tree for selecting BP-2 solubilization strategies based on experimental requirements.

Troubleshooting & FAQs

Q1: Why does BP-2 precipitate immediately when I dilute my DMSO stock into aqueous cell culture media? A: This is a classic "solvent crash" phenomenon driven by the hydrophobic effect and BP-2's high crystal lattice energy. BP-2 possesses a highly symmetrical benzophenone backbone. The hydroxyl groups at the 2 and 2' positions form strong intramolecular hydrogen bonds with the central carbonyl oxygen, increasing its melting point (198-200 °C)[2]. This stabilizes the planar molecule and favors rapid crystallization when the dielectric constant of the solvent abruptly changes. Solution: To prevent precipitation in in vitro assays, pre-warm the media to 37°C, ensure the final DMSO concentration remains ≤0.1%, and add the BP-2 stock dropwise under vigorous vortexing.

Q2: I need to dose BP-2 intravenously (IV) in a murine model, but I cannot use high concentrations of DMSO. What is the most reliable formulation? A: For IV administration, a co-solvent system utilizing PEG300 and Tween-80 is highly recommended. PEG300 acts as a dielectric modifier, lowering the polarity of the aqueous phase, while Tween-80 provides steric stabilization via micellization. By sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and finally 45% saline, you create a self-validating thermodynamic sink that keeps BP-2 in solution up to 5 mg/mL[3].

Q3: My DMSO stock of BP-2 has lost its potency over time, and I am seeing undissolved particulates. What happened? A: DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. Because BP-2 is practically insoluble in water, even a 2-3% water content in your DMSO stock can drastically reduce its solubility limit, leading to micro-precipitation. Solution: Always use freshly opened, anhydrous DMSO. Store stock solutions in single-use aliquots under nitrogen or argon gas at -80°C to prevent moisture ingress [3].

Validated Experimental Methodologies

Protocol A: Preparation of a Co-Solvent System for In Vivo Dosing (≥ 5 mg/mL) Causality Focus: Sequential addition is critical. Adding saline before the surfactants will cause irreversible crystallization because the dielectric constant will drop before the micellar protective layer can form.

  • Primary Solvation: Weigh the required mass of BP-2 and dissolve it completely in 10% (by final volume) anhydrous DMSO . Sonicate for 5-10 minutes until the solution is optically clear.

  • Dielectric Modification: Add 40% (by final volume) PEG300 to the DMSO solution. Vortex continuously for 2 minutes. Mechanism: PEG300 bridges the polarity gap between DMSO and water.

  • Micellar Stabilization: Add 5% (by final volume) Tween-80 . Vortex vigorously. Mechanism: The non-ionic surfactant coats the solvated BP-2 molecules, preventing nucleation.

  • Aqueous Dilution: Slowly add 45% (by final volume) 0.9% Saline dropwise while stirring.

  • Self-Validation Checkpoint: Shine a laser pointer through the glass vial. The absence of a scattered beam (Tyndall effect) confirms a true thermodynamic solution. If opalescence is observed, the sequential addition was compromised and the drug has formed a colloidal suspension.

Protocol B: Preparation of an SBE-β-CD Inclusion Complex (≥ 5 mg/mL) Causality Focus: Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic cavity that encapsulates the aromatic rings of BP-2, while its hydrophilic exterior ensures aqueous solubility.

  • Host Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in 0.9% saline. Stir until completely transparent.

  • Guest Solvation: Dissolve BP-2 in 10% (by final volume) anhydrous DMSO .

  • Complexation: Add the DMSO/BP-2 solution dropwise into the 90% (by final volume) SBE-β-CD solution under continuous magnetic stirring at 300 rpm.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Self-Validation Checkpoint: The final solution must be entirely transparent. Any cloudiness indicates that the cyclodextrin cavity saturation limit was exceeded.

Mechanistic Pathway of Solubilization

MechanisticPathway cluster_0 Stabilization Phase Solid Crystalline BP-2 High Lattice Energy Disruption Lattice Disruption (10% DMSO) Solid->Disruption Solvation Micelle Surfactant Micellization (Tween-80 / PEG300) Disruption->Micelle Co-solvent Inclusion Host-Guest Inclusion (SBE-β-CD Cavity) Disruption->Inclusion Complexation Aqueous Stable Aqueous Solution (≥ 5 mg/mL) Micelle->Aqueous Steric shielding Inclusion->Aqueous Hydrophilic shell

Mechanistic pathways for overcoming BP-2 lattice energy via co-solvents or complexation.

References
  • Title: BENZOPHENONE-2 Source: Ataman Kimya URL: [Link]

Sources

Technical Support Center: Troubleshooting 2,2',4,4'-Tetrahydroxybenzophenone in HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the HPLC analysis of 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this compound. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

Introduction to 2,2',4,4'-Tetrahydroxybenzophenone Analysis

2,2',4,4'-Tetrahydroxybenzophenone (CAS 131-55-5) is a UV absorber widely used in sunscreens, cosmetics, and various industrial applications to protect materials from UV degradation.[1][2] Its accurate quantification by High-Performance Liquid Chromatography (HPLC) is critical for quality control and formulation development.[3] However, its distinct chemical properties, including multiple hydroxyl groups, can present unique analytical hurdles.[4]

This guide provides a structured approach to identifying and resolving common issues in the reversed-phase HPLC analysis of this compound.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks are a frequent challenge in HPLC, leading to reduced resolution and inaccurate quantification.[5] Peak tailing is particularly common for phenolic compounds like 2,2',4,4'-Tetrahydroxybenzophenone.

Visualizing the Problem: Peak Asymmetry

G cluster_0 Ideal vs. Tailing Peak Ideal Ideal Gaussian Peak (Tf ≈ 1.0) Tailing Tailing Peak (Tf > 1.2)

Caption: Comparison of an ideal symmetrical peak and a tailing peak.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The hydroxyl groups of the analyte can interact with residual silanol groups on the silica-based stationary phase (e.g., C18), causing peak tailing.[5]Protocol 1: Mobile Phase pH Optimization. Adjust the mobile phase pH to suppress the ionization of silanol groups. A pH between 2.5 and 3.5 is often effective for phenolic compounds.[5] Use an acidic modifier like 0.1% formic acid or phosphoric acid.[5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]Protocol 2: Injection Volume & Concentration Study. Systematically reduce the injection volume and/or sample concentration to find the optimal loading amount that maintains peak symmetry.
Incompatible Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in poor peak shape.[7]Best Practice: Whenever possible, dissolve and inject samples in the mobile phase itself.[7] If a different solvent must be used, ensure it is weaker than the mobile phase.
Column Contamination Strongly retained impurities from previous injections can accumulate on the column, creating active sites that cause peak tailing.[8]Protocol 3: Column Washing and Regeneration. Implement a rigorous column washing procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[9]
Issue 2: Retention Time Variability

Inconsistent retention times can compromise the reliability and reproducibility of your analytical method.

Troubleshooting Logic for Retention Time Drift

G Start Retention Time Drifting? CheckSystem Check System for Leaks & Stable Flow Rate Start->CheckSystem CheckMobilePhase Is Mobile Phase Fresh & Properly Prepared? CheckSystem->CheckMobilePhase No Leaks, Stable Flow ProblemSolved Problem Resolved CheckSystem->ProblemSolved Leak Found & Fixed CheckTemp Is Column Temperature Stable? CheckMobilePhase->CheckTemp Yes CheckMobilePhase->ProblemSolved Reprepare Mobile Phase CheckEquilibration Is Column Adequately Equilibrated? CheckTemp->CheckEquilibration Yes CheckTemp->ProblemSolved Use Column Oven CheckEquilibration->ProblemSolved Increase Equilibration Time

Caption: Decision tree for troubleshooting retention time variability.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration Insufficient time for the column to stabilize with the mobile phase between runs can lead to drifting retention times, especially in gradient methods.[6]Best Practice: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[10]
Mobile Phase Composition Changes Evaporation of volatile organic solvents or improper mixing can alter the mobile phase composition over time.[10]Best Practice: Prepare fresh mobile phase daily, keep reservoirs covered, and ensure thorough mixing.[10]
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and analyte retention.[11]Best Practice: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[10]
Pump and System Leaks Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.System Check: Regularly inspect fittings and pump seals for any signs of leaks, such as salt buildup from buffers.[9]
Issue 3: Low Sensitivity or Small Peak Area

Achieving adequate sensitivity is crucial for accurate quantification, especially for trace-level analysis.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Suboptimal Detection Wavelength The UV detector may not be set to the wavelength of maximum absorbance for 2,2',4,4'-Tetrahydroxybenzophenone.Protocol 4: Wavelength Optimization. Use a PDA or DAD detector to scan the UV spectrum of the analyte and determine its lambda max (λmax). Set the detector to this wavelength for optimal sensitivity.
Sample Degradation Benzophenone derivatives can be susceptible to photodegradation or oxidative degradation, leading to a decrease in the concentration of the target analyte.[12]Best Practice: Prepare samples fresh and store them in amber vials to protect them from light.[12] Consider using an antioxidant if oxidative degradation is suspected.
Poor Solubility The compound is only slightly soluble in water and methanol.[1][4] Incomplete dissolution will result in a lower concentration being injected.Best Practice: Use a stronger solvent like DMSO for initial stock solutions, sonicating to ensure complete dissolution.[4] Dilute with the mobile phase to the working concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for 2,2',4,4'-Tetrahydroxybenzophenone?

A1: A good starting point for method development is reversed-phase chromatography on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] A mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid is often effective.[3] Detection at the compound's UV maximum will provide the best sensitivity.

Q2: My 2,2',4,4'-Tetrahydroxybenzophenone solution is turning yellow. What should I do?

A2: Yellowing of benzophenone solutions often indicates photodegradation or oxidation.[12] It is crucial to prepare solutions fresh and store them protected from light in amber vials. If the problem persists, consider degassing your solvents and blanketing your sample with an inert gas like nitrogen.

Q3: Can I use a different column, like a C8?

A3: Yes, a C8 column can be used. It is less retentive than a C18 column, which may result in shorter run times. However, the selectivity will be different, and you may need to re-optimize your mobile phase conditions to achieve the desired separation.[13]

Q4: How can I confirm the identity of my peak?

A4: The most definitive way to confirm peak identity is to use a mass spectrometer (LC-MS). Alternatively, you can spike your sample with a known standard of 2,2',4,4'-Tetrahydroxybenzophenone and observe if the peak area increases without the appearance of a new peak.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Mobile Phases: Create a series of mobile phases with identical organic solvent compositions but varying pH values (e.g., pH 2.5, 3.0, 3.5) by adjusting the amount of acidic modifier (e.g., 0.1% formic acid).[5]

  • Equilibrate System: Starting with the lowest pH, flush the HPLC system and column for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of 2,2',4,4'-Tetrahydroxybenzophenone.

  • Analyze Peak Shape: Record the chromatogram and calculate the tailing factor.

  • Repeat: Repeat steps 2-4 for each pH level.

  • Compare: Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Protocol 2: Injection Volume & Concentration Study
  • Prepare a Dilution Series: Create a series of standards with decreasing concentrations from your typical sample concentration.

  • Inject and Analyze: Starting with your standard injection volume, inject each concentration and analyze the peak shape.

  • Vary Injection Volume: Select a concentration that shows good peak shape and inject varying volumes (e.g., 5 µL, 10 µL, 20 µL).

  • Determine Optimal Load: Identify the highest concentration and volume that can be injected without significant peak distortion.

Protocol 3: Column Washing and Regeneration
  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Flush with Water: Flush the column with HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Strong Solvent Wash: Flush with 100% isopropanol or methanol for at least 30 column volumes.

  • Intermediate Solvent: Flush with the mobile phase organic solvent (e.g., acetonitrile) for 20 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 4: Wavelength Optimization
  • Prepare a Standard: Prepare a solution of 2,2',4,4'-Tetrahydroxybenzophenone in your mobile phase.

  • Infuse or Inject: If using a PDA/DAD detector, inject the standard into the HPLC system.

  • Acquire Spectrum: Acquire the UV-Visible spectrum of the eluting peak from approximately 200 to 400 nm.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax. Set your UV detector to this wavelength for all subsequent analyses.

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • LookChem. (n.d.). Cas 131-55-5, 2,2',4,4'-Tetrahydroxybenzophenone.
  • ChemicalBook. (2026, January 15). 2,2',4,4'-Tetrahydroxybenzophenone | 131-55-5.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Guidechem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone 131-55-5 wiki.
  • Thermo Scientific Chemicals. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone, 98+% 25 g.
  • MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Tintoll. (2026, January 8). 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5.
  • MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote.
  • Agilent. (n.d.). Improving Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
  • LCGC International. (2020, November 11). Improving HPLC Separation of Polyphenols.
  • Benchchem. (n.d.). Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Technology Networks. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review.
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Application Note and Protocol for the Quantification of 4,4'-Dihydroxybenzophenone by High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. (n.d.). (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
  • Sigma-Aldrich. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone 97 131-55-5.
  • PMC. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
  • LGC Standards. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone.
  • PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone.
  • Agilent. (2017, August 14). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • TSI Journals. (2014). Analytical CHEMISTRY.

Sources

How to prevent degradation of 2,2',4,4'-Tetrahydroxybenzophenone in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stabilizing 2,2',4,4'-Tetrahydroxybenzophenone

Welcome to the technical support guide for 2,2',4,4'-Tetrahydroxybenzophenone (THB), also known as Benzophenone-2 (BP-2). THB is a highly effective ultraviolet (UV) light absorber utilized extensively in cosmetics, polymer stabilization, and various photochemical studies.[1][2][3][4] Its molecular structure, featuring a benzophenone core with four hydroxyl groups, provides excellent UV absorption capabilities but also renders it susceptible to degradation in solution.[1][3][5]

Instability can compromise experimental reproducibility, reduce product efficacy, and generate confounding degradation products. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to mitigate THB degradation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My pale yellow THB solution has turned dark yellow or brown. What is the primary cause?

A1: This discoloration is a classic indicator of degradation, most commonly caused by photodegradation or oxidation .[6] The conjugated system of the benzophenone backbone absorbs UV radiation, and if this energy is not dissipated efficiently, it can lead to the formation of reactive species and colored byproducts.[5][7][8] Furthermore, the phenolic hydroxyl groups on the molecule are susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or at an elevated pH.[9]

Q2: I've observed a precipitate forming in my aqueous THB solution, particularly after adjusting the pH. Why is this occurring?

A2: This is likely due to changes in solubility related to pH. THB is a phenolic compound with a predicted pKa around 7.0.[1] At a pH below its pKa, the hydroxyl groups are protonated, making the molecule less polar and significantly less soluble in water, leading to precipitation.[6] Conversely, at a higher (alkaline) pH, the hydroxyl groups deprotonate, increasing polarity and solubility in aqueous media. However, be aware that higher pH can accelerate oxidative degradation.[9][10]

Q3: What is the best solvent for preparing a stable stock solution of THB?

A3: THB has limited solubility in water but is soluble in organic solvents like methanol, ethanol, and DMSO.[1][2] For most applications, preparing a concentrated stock solution in high-purity, degassed methanol or ethanol is recommended. These solvents are less prone to forming peroxides than ethers and can be effectively deoxygenated. DMSO is also a good solvent but is hygroscopic and can be more difficult to remove.[2] Always test solubility on a small scale for your specific concentration needs.

Q4: Can I just store my THB solution in a clear vial in the lab refrigerator?

A4: This is strongly discouraged. Storing solutions in clear vials exposes them to ambient light (including UV from fluorescent lighting), which is a primary driver of degradation.[6][7] While refrigeration slows down most chemical reactions, it does not prevent photodegradation. Proper storage is critical and involves protection from light, oxygen, and heat.

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to identifying and solving common stability issues.

Problem 1: Rapid Discoloration and/or Loss of Potency
Probable Cause Underlying Mechanism Recommended Solution
Photodegradation The benzophenone moiety absorbs UV/visible light, entering an excited state. If the energy is not dissipated, it can lead to bond cleavage and the formation of colored degradation products.[5][7]Protect from Light: Prepare and store all solutions in amber glass vials or wrap clear containers completely in aluminum foil.[6] Minimize exposure to ambient light during experimental procedures.
Oxidation Phenolic hydroxyl groups can be oxidized by dissolved atmospheric oxygen. This process is often catalyzed by trace metal ions (e.g., Fe³⁺, Cu²⁺) and is accelerated at higher pH levels.[9][11]Deoxygenate Solvents: Before use, sparge solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[6] Add Antioxidants: For long-term storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).[8] Use Chelating Agents: Add a small amount of EDTA (e.g., 10-50 µM) to sequester catalytic metal ions.[6][9]
pH-Induced Degradation High pH (typically > 8) deprotonates the phenolic groups, making them more susceptible to oxidation.[10][12] Extreme pH levels can catalyze other degradation reactions.[12][13]Control pH with Buffers: For aqueous solutions, use a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 5-7), where the compound is more stable.[10][14]
Problem 2: Solution Inconsistency and Precipitation
Probable Cause Underlying Mechanism Recommended Solution
Low pH in Aqueous Media In acidic conditions (pH < pKa), THB becomes fully protonated, reducing its polarity and causing it to precipitate from aqueous solutions.[6]Adjust pH Carefully: Ensure the pH of your aqueous buffer is at or slightly above the pKa if solubility is an issue. A common strategy is to dissolve THB in a small amount of organic solvent (like methanol) first before adding it to the buffered aqueous solution.
Incomplete Dissolution The compound may not be fully dissolved, leading to inconsistent concentrations in aliquots and potential precipitation over time as particles aggregate.Ensure Complete Dissolution: Use sonication to aid dissolution.[6] After preparation, visually inspect the solution for any particulates. For critical applications, filter the solution through a 0.22 µm PTFE (for organic solvents) or PVDF (for aqueous/organic mixtures) syringe filter.[6]
Visualizing Degradation & Prevention

Understanding the pathways of degradation is key to preventing them. The following diagrams illustrate the primary threats to THB stability and the workflow for preparing a robust solution.

THB THB in Solution Photo_Deg Photodegradation THB->Photo_Deg Ox_Deg Oxidation THB->Ox_Deg Light UV/Visible Light Light->Photo_Deg initiates Oxygen Dissolved O₂ / Metal Ions Oxygen->Ox_Deg catalyzes pH High pH (>8) pH->Ox_Deg accelerates Products Degradation Products (Colored Species, Loss of UV Absorbance) Photo_Deg->Products Ox_Deg->Products

Caption: Primary Degradation Pathways for THB in Solution.

cluster_prep Solvent Preparation cluster_dissolution Dissolution cluster_storage Storage Solvent Select High-Purity Solvent (e.g., HPLC-grade Methanol) Degas Degas Solvent (Sparge with N₂ or Ar) Solvent->Degas Weigh Weigh THB in Amber Vial Degas->Weigh AddSolvent Add Degassed Solvent Weigh->AddSolvent Additives Add Stabilizers (Optional) (e.g., EDTA, BHT) AddSolvent->Additives Dissolve Sonicate to Dissolve Additives->Dissolve Filter Filter (Optional, 0.22 µm PTFE) Dissolve->Filter Store Store at 2-8°C, Protected from Light (Tightly Sealed Amber Vial) Filter->Store Blanket Blanket with Inert Gas (Optional) Store->Blanket

Caption: Workflow for Preparing a Stabilized THB Solution.

Experimental Protocols
Protocol 1: Preparation of a Stabilized THB Stock Solution (10 mM in Methanol)

This protocol details the preparation of a stock solution with enhanced stability for long-term storage.

Materials:

  • 2,2',4,4'-Tetrahydroxybenzophenone (THB), solid

  • HPLC-grade Methanol

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitrogen or Argon gas source with sparging tube

  • 50 mL Volumetric flask (Class A, amber glass)

  • Analytical balance

  • Sonicator

  • 0.22 µm PTFE syringe filters and syringes

Procedure:

  • Solvent Preparation: Pour ~45 mL of HPLC-grade methanol into a bottle. Sparge the solvent with a gentle stream of nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.

  • Chelator Addition: Add a minuscule amount of EDTA to the degassed methanol to achieve a final concentration of approximately 10 µM. For a 50 mL solution, this is a negligible weight; it is often easier to add from a pre-made, degassed stock solution of EDTA in methanol.

  • Weighing THB: Accurately weigh 123.1 mg of THB (MW: 246.22 g/mol ) and transfer it to the 50 mL amber volumetric flask.

  • Dissolution: Add the degassed, EDTA-containing methanol to the flask, bringing the volume to about 90% of the final volume. Cap the flask and sonicate for 5-10 minutes or until all solid has completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add the degassed methanol to bring the volume precisely to the 50 mL mark. Invert the flask 10-15 times to ensure homogeneity.

  • Filtration (Optional): For applications requiring the highest purity, filter the solution through a 0.22 µm PTFE syringe filter into a clean, amber storage vial.

  • Storage: Tightly seal the vial. For optimal stability, flush the headspace with nitrogen or argon before final sealing. Store the solution in a refrigerator at 2-8°C.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a starting point for quantifying THB concentration to assess its stability over time. A similar method has been used for other benzophenone derivatives.[15]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[15]

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 75:25 v/v) containing 0.1% Acetic Acid or Formic Acid to ensure protonation and consistent peak shape.[15]

  • Flow Rate: 1.0 mL/min[15]

  • Detection Wavelength: 290 nm (or scan for λmax)[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare Standards: Create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting your stabilized stock solution (from Protocol 1) with the mobile phase.

  • Set Up Stability Study: Aliquot your test solution into several vials under different conditions (e.g., amber vial in dark at 4°C, clear vial on benchtop, amber vial at 37°C).

  • Timepoint Analysis: At specified time points (t=0, 24h, 48h, 1 week, etc.), take an aliquot from each condition.

  • Sample Preparation: Dilute the aliquot to fall within the range of your calibration curve.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from each time point.

  • Quantification: Use the calibration curve to determine the concentration of THB remaining in each sample at each time point. A decrease in concentration indicates degradation.

References
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). Molecules. [Link]

  • Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. (2019). Environmental Health Engineering and Management Journal. [Link]

  • Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. (1999). Journal of Agricultural and Food Chemistry. [Link]

  • Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. (2020). Advances in Biological Chemistry. [Link]

  • Phenolic Compounds as Potential Antioxidant. (2013). Avicenna Journal of Phytomedicine. [Link]

  • The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. (2023). Research Communities. [Link]

  • Photodegradation of the UV absorber molecule in sol–gel matrices prepared with different amounts of the phenyl group. (2015). ResearchGate. [Link]

  • Photodegradation of UV absorbers: Kinetics and structural effects. (2002). ResearchGate. [Link]

  • UV Filter Photodegradation Chemistry Explained (2026 Guide). (n.d.). Grand Ingredients. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug and Alcohol Research. [Link]

  • The Science of Stability: How UV Absorbers Extend Material Performance. (n.d.). Chitec Technology Co., Ltd. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2021). Biotechnology Reports. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. (2020). ResearchGate. [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. (2018). MDPI. [Link]

  • 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5. (n.d.). Tintoll. [Link]

  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025). Acta Chimica Asiana. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). Molecules. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2023). ResearchGate. [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate. (2020). PeerJ. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension. [Link]

  • Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). RSC Publishing. [Link]

  • [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors]. (2015). Huan Jing Ke Xue. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). csbsju. [Link]

Sources

Optimizing reaction conditions for benzophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzophenone Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality that dictates successful experimental outcomes. Whether you are scaling up a Friedel-Crafts acylation or troubleshooting yield drops, this center provides self-validating protocols, optimization matrices, and in-depth troubleshooting FAQs to ensure scientific rigor and reproducibility.

I. Self-Validating Standard Operating Procedure (SOP)

Reaction: Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

This protocol is engineered as a self-validating system; observable physical changes at each step confirm that the mechanistic pathway is proceeding correctly[1].

  • Catalyst Activation: In a dry three-neck round-bottom flask equipped with a reflux condenser and drying tube, suspend 1.1 equivalents of anhydrous aluminum chloride (

    
    ) in anhydrous dichloromethane (DCM).
    
  • Acylium Ion Generation: Cool the suspension to 0–5 °C using an ice bath. Slowly add 1.0 equivalent of benzoyl chloride dropwise[1].

    • Validation Check: The suspension will change in appearance and partially dissolve as the highly electrophilic acylium ion complex forms. If no change occurs, your

      
       may have been deactivated by atmospheric moisture[2].
      
  • Electrophilic Aromatic Substitution: Add 1.0 to 1.2 equivalents of anhydrous benzene dropwise. Maintain the temperature at 0–5 °C to control the exothermic nature of the substitution.

  • Propagation & Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% EtOAc/Hexane. The disappearance of the benzoyl chloride spot confirms reaction completion[3].

  • Acidic Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (HCl)[1].

    • Validation Check: The mixture should separate into two distinct liquid phases. A milky emulsion indicates insufficient HCl.

  • Extraction & Purification: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers sequentially with water, saturated

    
     (to neutralize residual acid), and brine. Dry over anhydrous 
    
    
    
    , concentrate via rotary evaporation, and recrystallize from ethanol to yield pure benzophenone[1].

II. Quantitative Data & Optimization Matrix

To achieve maximum yield, reaction parameters must be tightly controlled. The following table summarizes the causal relationship between reaction conditions and chemical outcomes.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Catalyst Loading < 1.0 eq

1.1 eq


complexes strongly with the carbonyl oxygen of the product ketone. This deactivates the catalyst, requiring strictly stoichiometric amounts rather than catalytic amounts[1].
Temperature Room Temperature0–5 °C (Addition) Suppresses side reactions and controls the highly exothermic generation of the acylium ion.
Quench Reagent

only
Ice + Conc. HCl Prevents the precipitation of insoluble aluminum hydroxide (

), which causes severe emulsions and traps the product[1].
Solvent Wet DCMAnhydrous DCM Lewis acids are extremely sensitive to moisture. Water rapidly destroys

, generating inactive aluminum salts and corrosive HCl gas[2].

III. Mechanistic Workflow Diagram

The following diagram maps the logical progression of the Friedel-Crafts synthesis, highlighting the critical transition from active electrophile generation to product isolation.

G A Benzoyl Chloride + AlCl3 (Complexation) B Acylium Ion Generation (Active Electrophile) A->B Anhydrous DCM C Addition of Benzene (0-5 °C to RT) B->C D Electrophilic Aromatic Substitution (Sigma Complex Formation) C->D Stir 2 hrs E Acidic Quench (Ice/HCl) (Decompose Al Complex) D->E Exothermic F Organic Extraction (DCM) & Washing (NaHCO3, Brine) E->F G Purification (Recrystallization/Chromatography) F->G H Pure Benzophenone G->H

Experimental workflow for Friedel-Crafts benzophenone synthesis.

IV. Troubleshooting & Technical FAQs

Q1: My reaction yield is consistently below 40%, even though I am leaving it to stir overnight. What is causing this? A1: The most common culprit is catalyst deactivation due to moisture. Anhydrous aluminum chloride is highly hygroscopic. If your glassware was not flame-dried or if your solvent (DCM) was not properly dried over molecular sieves, the


 will react with water to form aluminum hydroxide and HCl gas, completely destroying its ability to act as a Lewis acid[2]. Ensure absolute anhydrous conditions and verify that you are using at least 1.1 molar equivalents of 

[1].

Q2: During the workup phase, a thick, unmanageable emulsion forms in my separatory funnel. How can I resolve this? A2: This emulsion is caused by the precipitation of insoluble aluminum salts. When the


-ketone complex is hydrolyzed with plain water or weak acid, it forms a gelatinous 

precipitate that traps the organic solvent. To resolve and prevent this, you must quench the reaction mixture over crushed ice mixed with concentrated hydrochloric acid (HCl) [1]. The strong acid keeps the aluminum species soluble as aqueous

or

ions, ensuring a crisp, clean phase separation during the DCM extraction.

Q3: Is there a risk of polyacylation (e.g., forming dibenzoylbenzene) during this synthesis, and how do I prevent it? A3: Unlike Friedel-Crafts alkylation, which is prone to polyalkylation because alkyl groups activate the benzene ring, Friedel-Crafts acylation is naturally self-limiting. The introduction of the first benzoyl group creates a highly electron-withdrawing ketone moiety. This strongly deactivates the aromatic ring toward further electrophilic attack. Therefore, the reaction naturally stops at monoacylation, yielding pure benzophenone without the need for complex stoichiometric tricks.

Q4: The stoichiometric use of aluminum chloride generates significant heavy metal waste. Are there greener, industrially relevant alternatives for synthesizing benzophenone? A4: Yes. While Friedel-Crafts acylation is a cornerstone of laboratory synthesis, industrial scale-ups often utilize the atmospheric oxidation of diphenylmethane. This can be achieved using a catalytic amount of copper naphthenate[4]. Additionally, advanced photolytic oxidation methods utilize hydrogen peroxide (


) and hydrobromic acid (HBr) in a biphasic system under UV light to selectively oxidize diphenylmethane to benzophenone, entirely bypassing the need for aluminum chloride[5].

V. References

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Available at: [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. Available at: [Link]

  • Process for the oxidation of diphenylmethanes to benzophenones (CA1337558C). Google Patents. Available at:

Sources

Resolving unexpected peaks in the chromatogram of 2,2',4,4'-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) Analysis

Executive Summary

2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2) presents unique chromatographic challenges due to its polyphenolic structure and chelating capability .[1][2][3] Unlike simple neutral compounds, BP-2 is susceptible to secondary interactions with stationary phase silanols and stainless steel system components.[1][2][3] This guide moves beyond basic troubleshooting to address the specific physicochemical behaviors of BP-2 that lead to ghost peaks, tailing, and resolution loss.

Part 1: Diagnostic Logic (Visual Guide)

Before modifying your method, you must isolate the source of the anomaly. Use the following logic flow to categorize the "unexpected peak."

BP2_Troubleshooting_Logic Start Unexpected Peak Detected BlankCheck Run Solvent Blank (0 µL Injection) Start->BlankCheck InBlank Peak Present in Blank? BlankCheck->InBlank SystemPath System Artifact InBlank->SystemPath Yes SamplePath Sample Related InBlank->SamplePath No GradientGhost Gradient Ghost Peak (Mobile Phase Impurity) SystemPath->GradientGhost Consistent RT Carryover Carryover (Injector/Column Fouling) SystemPath->Carryover Variable Area Degradation Degradation Product (Oxidation/Photolysis) SamplePath->Degradation Increases w/ Time SynthesisImp Synthesis Impurity (Resorcinol/BP-1) SamplePath->SynthesisImp Constant Area Artifact Injection Artifact (Solvent Mismatch) SamplePath->Artifact Split/Broad Shape

Figure 1: Decision matrix for isolating the source of unexpected chromatographic peaks.

Part 2: Technical Support FAQs & Protocols

The "Phantom" Peak: System vs. Sample

Q: I see a peak at the same retention time in my blank injection. Is my column contaminated? A: Not necessarily. If the peak appears in a "0 µL" or solvent blank gradient run, it is likely a "Gradient Ghost Peak."

  • Cause: Impurities in the aqueous mobile phase (often from water quality or buffer salts) accumulate on the column during the equilibration phase and elute as a focused band when the organic gradient increases.

  • Verification: Increase the equilibration time. If the ghost peak area increases proportionally, the contamination is in your weak solvent (Mobile Phase A).

  • Solution: Replace the aqueous buffer.[3] Use HPLC-grade water and high-purity additives (e.g., formic acid).[1][2][3] Install a "ghost trap" column between the pump and the injector.

Q: The unexpected peak only appears after injecting a high-concentration standard. A: This is Carryover . BP-2 is sticky due to its hydroxyl groups.[2][3]

  • Mechanism: BP-2 adsorbs to the rotor seal or needle seat.[3]

  • Solution: Change your needle wash solvent to 50:50 Acetonitrile:Water with 0.1% Formic Acid .[3] The acid helps protonate the phenols, reducing their affinity for surfaces.

Peak Shape Anomalies: Tailing & Splitting

Q: My BP-2 peak is tailing significantly (Asymmetry > 1.5). Why? A: Tailing in polyphenols like BP-2 is usually caused by two distinct mechanisms.[3] You must distinguish between them:

MechanismCauseDiagnosisSolution
Silanol Interaction The acidic phenols (pKa ~7) interact with residual silanols on the silica surface.[2][3]Tailing reduces at lower pH.[3][4]Use Low pH (2.5 - 3.0) mobile phase.[2][3] Use "End-capped" columns.
Metal Chelation The ortho-hydroxyl/ketone motif chelates trace iron in stainless steel frits.[3]Peak is broad/tailing regardless of pH.[3]Add EDTA (trace) or use PEEK tubing/frits.[3] Passivate system with 30% Nitric Acid.[3]

Q: The main peak is splitting into a "doublet." A: This is likely a Solvent Mismatch (Strong Solvent Effect).[3]

  • Scenario: You dissolved BP-2 in 100% Methanol or Acetonitrile, but your starting gradient is high aqueous (e.g., 90% Water).

  • Physics: The sample travels faster than the mobile phase at the column head, causing the band to spread or split before focusing.

  • Protocol: Dissolve the sample in the initial mobile phase composition (e.g., 10% ACN / 90% Water). If solubility is poor, use the minimum amount of organic solvent possible.[2]

Impurity Identification & Resolution

Q: I see small peaks eluting before BP-2. Are these degradation products? A: They are likely synthesis precursors or related benzophenones.[3] Because BP-2 has four hydroxyl groups, it is relatively polar.[1][2][3] Less substituted impurities (like BP-3) or smaller precursors (Resorcinol) will have distinct retention times.[2][3]

Common Impurities Table:

CompoundStructure NoteRelative Retention (RRT)Origin
Resorcinol Monocyclic diol< 0.5 (Very Early)Unreacted Precursor
2,4-Dihydroxybenzoic acid Acidic precursor< 0.8 (Early)Unreacted Precursor
Benzophenone-1 (BP-1) Tri-hydroxy~1.1 - 1.2 (Late)Synthesis Byproduct
Benzophenone-3 (Oxybenzone) Methoxy-substituted> 1.5 (Very Late)Contamination/Related

Recommended Gradient Protocol for Impurity Separation:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 30°C.

Time (min)% BEvent
0.010Equilibration
2.010Hold
15.090Gradient
18.090Wash
18.110Re-equilibration

Part 3: Advanced Mechanism Visualization

Understanding why BP-2 behaves poorly is key to fixing it.[2][3] The diagram below illustrates the competing interactions inside the column.

BP2_Interactions cluster_fix Mitigation Strategies BP2 BP-2 Molecule (Polyphenol) C18 C18 Ligand (Hydrophobic Interaction) BP2->C18 Primary Retention (Desired) Silanol Residual Silanol (Si-O-) (Secondary Interaction) BP2->Silanol Causes Tailing (Block with Low pH) Metal Fe2+/Fe3+ (Frit Surface) (Chelation) BP2->Metal Causes Broadening (Block with Passivation) Acid Add Acid (Formic/Phosphoric) Protonates Silanols Passivation System Passivation Removes Active Iron

Figure 2: Mechanistic interactions of BP-2 within the HPLC column environment.

References

  • National Center for Biotechnology Information. (n.d.).[3] PubChem Compound Summary for CID 8571, 2,2',4,4'-Tetrahydroxybenzophenone.[1][2] Retrieved from [Link][2]

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2022).[3] HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Validation & Comparative

Comparing antioxidant activity of different benzophenone derivatives

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis of benzophenone derivatives, focusing on their efficacy as radical scavengers.[1][2] While benzophenones are traditionally recognized as UV filters, recent structure-activity relationship (SAR) studies reveal significant antioxidant potential in specific hydroxylated and prenylated derivatives. This document synthesizes experimental data to contrast the performance of simple hydroxybenzophenones against complex synthetic hybrids (e.g., thiazole-fused or triazole-linked), providing actionable insights for lead optimization in drug discovery.

Mechanistic Foundation: The Chemical Basis of Activity

The antioxidant potency of benzophenone derivatives is governed primarily by their ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize free radicals.

Structure-Activity Relationship (SAR)
  • Hydroxyl Group Positioning: The presence of hydroxyl groups at the ortho and para positions relative to the carbonyl bridge is critical. An ortho-hydroxyl group often forms an intramolecular hydrogen bond with the carbonyl oxygen, which can stabilize the phenoxy radical formed after hydrogen donation.

  • Polyphenolic Synergism: Derivatives with multiple hydroxyl groups (e.g., 2,3,4-trihydroxybenzophenone) generally exhibit superior activity compared to mono-hydroxylated counterparts due to increased resonance stabilization of the resulting radical.

  • Prenylation: In natural derivatives (e.g., from Garcinia), prenyl side chains enhance lipophilicity, allowing the molecule to penetrate lipid bilayers and protect against lipid peroxidation, a distinct advantage over hydrophilic standards like ascorbic acid.

Mechanism of Action Diagram

The following diagram illustrates the dual pathway (HAT and SET) by which a generic hydroxybenzophenone neutralizes a DPPH radical.

Benzophenone_MechanismBenzophenoneHydroxybenzophenone(Ar-OH)HATHAT Pathway(Hydrogen Atom Transfer)Benzophenone->HATSETSET Pathway(Single Electron Transfer)Benzophenone->SETRadicalFree Radical(R•)Radical->HATRadical->SETPhenoxyRadicalStable Phenoxy Radical(Ar-O•)HAT->PhenoxyRadical-H•NeutralizedNeutralized Species(R-H or R-)HAT->NeutralizedRadicalCationRadical Cation(Ar-OH•+)SET->RadicalCation-e⁻SET->NeutralizedRadicalCation->PhenoxyRadical-H+ (Deprotonation)

Caption: Dual antioxidant mechanisms (HAT and SET) utilized by hydroxybenzophenones to neutralize free radicals.

Comparative Analysis of Derivatives

The following analysis contrasts the antioxidant efficacy (IC50) of various benzophenone classes. Lower IC50 values indicate higher potency.

Quantitative Performance Data

Data synthesized from comparative studies of synthetic and natural derivatives.[3]

Compound ClassSpecific DerivativeIC50 (DPPH) [µg/mL]Relative Potency vs. Ascorbic AcidKey Structural Feature
Standard Ascorbic Acid (Vitamin C)~12.271.0 (Baseline)Enediol group
Standard BHT (Synthetic)~16.530.74Sterically hindered phenol
Mono-Hydroxy 4-Hydroxybenzophenone>100LowSingle OH, limited resonance
Di-Hydroxy 2,4-Dihydroxybenzophenone~45.0ModerateOrtho-OH H-bonding
Triazole Hybrid Compound 10d (Triazolothiadiazole)11.02 High (>1.1) Heterocyclic resonance + OH
Thiazole Hybrid Compound 6c (Benzothiazolone)< 10.0Very High Thiazole moiety synergy
Prenylated Garcinol (Natural Analog)~5-15HighLipophilic side chain

Analysis:

  • Synthetic Hybrids: The integration of heterocyclic rings (triazole, thiazole) significantly boosts antioxidant activity, often surpassing standard ascorbic acid. This is attributed to the electron-donating nature of these heterocycles, which stabilizes the radical cation intermediate (SET mechanism).

  • Substitution Pattern: 2,4-dihydroxybenzophenone significantly outperforms 4-hydroxybenzophenone. The 2-OH group forms a hydrogen bond with the carbonyl, while the 4-OH is free to donate hydrogen.

  • Lipophilicity: Prenylated derivatives (like Garcinol) show variable IC50 values in aqueous assays (DPPH) but often excel in lipid peroxidation assays (TBARS) due to better membrane affinity.

Experimental Methodologies

To ensure reproducibility and accuracy, the following protocols are optimized for benzophenone derivatives, accounting for their specific solubility and kinetic profiles.

Experimental Workflow Diagram

Workflowcluster_AssaysIn-Vitro AssaysSynthesisSynthesis/Extraction(e.g., Friedel-Crafts or Prenylation)PurificationPurification(Column Chromatography/Recrystallization)Synthesis->PurificationStockPrepStock Solution Prep(Solvent: MeOH/DMSO)Purification->StockPrepDPPHDPPH Assay(Radical Scavenging)StockPrep->DPPHABTSABTS Assay(Cation Radical Decolorization)StockPrep->ABTSFRAPFRAP Assay(Reducing Power)StockPrep->FRAPDataCalcData Analysis(IC50 Calculation via Non-linear Regression)DPPH->DataCalcABTS->DataCalcFRAP->DataCalc

Caption: Optimized workflow for evaluating antioxidant activity of benzophenone derivatives.

Validated DPPH Assay Protocol

Objective: Determine the radical scavenging activity (IC50).

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[1][2][4]

  • Methanol (HPLC Grade) – Note: Methanol is preferred over ethanol for benzophenones due to better solubility.

Protocol:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep in the dark (light sensitive).

  • Dilution Series: Prepare serial dilutions of the benzophenone derivative (e.g., 5, 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Reaction: Mix 1.0 mL of sample solution with 3.0 mL of DPPH solution.

  • Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes .

    • Expert Insight: Some hindered phenols react slowly. If absorbance is still changing at 30 mins, extend to 60 mins to reach steady state.

  • Measurement: Measure absorbance at 517 nm against a methanol blank.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (sigmoidal dose-response).
    
Validated ABTS Assay Protocol

Objective: Measure cation radical scavenging (applicable to both lipophilic and hydrophilic compounds).

Protocol:

  • Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12-16 hours to generate ABTS•+.

  • Dilution: Dilute the ABTS•+ solution with methanol until absorbance at 734 nm is 0.70 ± 0.02.

  • Reaction: Add 10 µL of sample to 1.0 mL of diluted ABTS•+ solution.

  • Measurement: Measure absorbance at 734 nm after exactly 6 minutes .

    • Expert Insight: The 6-minute window is critical for ABTS as the radical is less stable than DPPH.

Critical Discussion & Recommendations

Solubility & Solvent Effects

Benzophenone derivatives are lipophilic. Using aqueous buffers (like in biological assays) can lead to precipitation and false negatives.

  • Recommendation: Always use a co-solvent system (e.g., DMSO < 0.5% final concentration) when transitioning from chemical assays to cell-based assays.

Biological Relevance

While DPPH/ABTS provide chemical data, they do not reflect cellular uptake.

  • Insight: Prenylated benzophenones (Garcinia type) often show lower IC50s in cell-based ROS assays compared to chemical assays because their lipophilicity allows them to accumulate in cell membranes, the primary site of lipid peroxidation.

Lead Optimization Strategy

For drug development professionals targeting oxidative stress:

  • Scaffold: Start with a 2,4-dihydroxybenzophenone core.[5]

  • Modification: Introduce a heterocyclic moiety (thiazole or triazole) at the 4-position to enhance electron donation (SET mechanism).

  • Bioavailability: Add a prenyl or short alkyl chain to improve membrane permeability without compromising solubility.

References

  • Synthesis and antioxidant potential of novel synthetic benzophenone analogues. European Journal of Medicinal Chemistry.

  • Antioxidant activities of the compounds in IC50 values (Triazolothiadiazole derivatives). ResearchGate.

  • Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Antioxidant Properties. Journal of the Brazilian Chemical Society.

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition.

  • Comparative Antioxidant Activity of 3-Prenyl-2,4,6-trihydroxybenzophenone via DPPH Assay. BenchChem Application Notes.

2,2',4,4'-Tetrahydroxybenzophenone (BP-2) vs. Alternatives: A Technical Performance & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradox of Potency

2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2) represents a classic paradox in UV absorber chemistry. Structurally, it is one of the most efficient photostabilizers available, owing to its double ortho-hydroxyl substitution which facilitates a highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This allows it to dissipate UV energy as heat with exceptional stability compared to mono-substituted counterparts like Oxybenzone (BP-3).

However, its utility is currently severely constrained by its toxicological profile.[1] As of the SCCS Final Opinion (June 2025), BP-2 is flagged for significant endocrine disruption (estrogenic activity) and potential genotoxicity, leading to its rapid phase-out in cosmetic applications while it remains relevant in industrial material protection (plastics, optical films) and as a reference standard in toxicology.

This guide objectively compares BP-2 against key alternatives (BP-3, Avobenzone, BP-4) and provides validated protocols for assessing its physicochemical performance.

Molecular Mechanism: The Double ESIPT Engine

The superior photostability of BP-2 stems from its symmetry. Unlike BP-3, which has a single intramolecular hydrogen bond, BP-2 possesses two ortho-hydroxyl groups at the 2 and 2' positions. This creates a "dual-channel" for proton transfer upon UV excitation, virtually eliminating the probability of irreversible photochemical breakdown.

Diagram 1: The ESIPT Energy Dissipation Cycle

This diagram illustrates the reversible proton transfer that allows BP-2 to reset itself after absorbing a UV photon.

ESIPT_Mechanism GroundEnol Ground State (Enol) (Stable H-bond) ExcitedEnol Excited State (Enol*) GroundEnol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited State (Keto*) (Proton Transferred) ExcitedEnol->ExcitedKeto Proton Transfer (<100 fs) GroundKeto Ground State (Keto) (Vibrationally Hot) ExcitedKeto->GroundKeto Internal Conversion (Heat Dissipation) GroundKeto->GroundEnol Back-Proton Transfer (Reset)

Caption: The cycle shows BP-2 absorbing UV energy and dissipating it as heat via tautomerization, returning to its original state unchanged.

Comparative Analysis: BP-2 vs. Industry Alternatives

The following table synthesizes physicochemical data to assist in candidate selection. Note the distinct trade-off between spectral coverage/stability and safety profile.

Table 1: Technical Comparison of Common UV Absorbers
FeatureBP-2 (2,2',4,4'-Tetrahydroxybenzophenone)BP-3 (Oxybenzone)Avobenzone (BMDBM)BP-4 (Sulisobenzone)
CAS Number 131-55-5131-57-770356-09-14065-45-6
Primary Range UVA II & UVB (320–350 nm peak)UVB & Short UVA II (288, 325 nm)UVA I (357 nm peak)UVB & Short UVA II
Solubility Ethanol, Methanol, Acetone (Insol. in water)Oils, Alcohols (Insol. in water)Oils, Lipophilic solventsWater Soluble
Photostability Excellent (>95% recovery)GoodPoor (Requires stabilization)Good
Mechanism Double ESIPTSingle ESIPTKeto-Enol TautomerismSingle ESIPT
Safety Status High Risk: Endocrine active (Estrogenic), Genotoxicity concerns (SCCS 2025).[2][3]Moderate Risk: Bioaccumulative, potential endocrine disruptor.Low Risk: Generally safe, but photo-unstable products can be irritating.Low Risk: Generally considered safe up to 5%.
Best Use Case Industrial plastics, Optical films, Reference std.Legacy sunscreens, PlasticsBroad-spectrum SunscreensAqueous gels, Hair products

Experimental Protocols

To validate the performance of BP-2 in your specific matrix, use the following self-validating protocols.

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the UV absorption efficiency of BP-2 compared to BP-3.

Reagents:

  • Analytical grade Ethanol (>99.8%).

  • BP-2 Reference Standard (Sigma-Aldrich or equivalent, >98% purity).

Methodology:

  • Stock Solution: Dissolve 10.0 mg of BP-2 in 100 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution. (Concentration

    
     M).
    
  • Working Solution: Dilute 1.0 mL of Stock Solution into 99.0 mL of ethanol. (Concentration

    
     M).
    
  • Blanking: Fill a quartz cuvette (1 cm path length) with pure ethanol and auto-zero the UV-Vis spectrophotometer (scan range 200–450 nm).

  • Measurement: Scan the working solution.

  • Calculation: Record absorbance (

    
    ) at 
    
    
    
    (typically ~345 nm for UVA). Calculate
    
    
    using Beer-Lambert Law:
    
    
    Where
    
    
    cm and
    
    
    is molar concentration.

Acceptance Criteria:

  • 
     should appear at 345 ± 2 nm  (UVA band) and 285 ± 2 nm  (UVB band).
    
  • 
     should be 
    
    
    
    (Indicating high efficiency).
Protocol B: Comparative Photostability Testing (Thin Film Method)

Objective: Assess degradation rates under simulated solar irradiation.

Equipment:

  • Solar Simulator (e.g., Atlas Suntest) or Xenon Arc Lamp (output 300–800 nm).

  • PMMA (Polymethylmethacrylate) plates (roughness 2 µm) or Quartz slides.

Workflow:

  • Preparation: Prepare 2% (w/w) solutions of BP-2 and Avobenzone in a carrier oil (e.g., Isopropyl Myristate).

  • Application: Apply 1.3 mg/cm² of solution to the PMMA plate. Spread uniformly using a robotic spreader or gloved finger (saturation method) for 30 seconds.

  • Pre-Irradiation Scan: Measure transmission spectrum (

    
    ) using an integrating sphere spectrophotometer.
    
  • Irradiation: Expose plates to 500 W/m² (simulated solar spectrum) for 2 hours (approx. 10 MED).

  • Post-Irradiation Scan: Measure transmission spectrum (

    
    ).
    
  • Data Analysis: Calculate % Recovery of Absorbance at

    
    .
    

Expected Results:

  • BP-2: > 95% retention of absorbance (Stable).

  • Avobenzone: < 60% retention (Unstable, significant loss of UVA protection).[4]

Decision Framework: Selecting the Right Absorber

Use this logic flow to determine if BP-2 is appropriate for your application, considering the critical safety constraints.

Diagram 2: UV Absorber Selection Pipeline

Selection_Pipeline Start Start: Select UV Absorber Application Application Type? Start->Application Cosmetic Cosmetic / Topical Application->Cosmetic Skin Contact Industrial Industrial / Material Application->Industrial Plastics/Films SafetyCheck Safety Constraint: Avoid Endocrine Disruptors? Cosmetic->SafetyCheck MaterialReq Requirement: High Thermal & Photostability? Industrial->MaterialReq UseBP4 Use BP-4 (Water) or BP-3 (Oil) SafetyCheck->UseBP4 Yes (Strict) UseAvo Use Avobenzone (Requires Stabilizer) SafetyCheck->UseAvo UVA Focus SelectBP2 Select BP-2 (Excellent Stability) MaterialReq->SelectBP2 Yes (Critical) SelectOct Select Octocrylene MaterialReq->SelectOct Standard

Caption: Decision tree highlighting that BP-2 is now primarily reserved for non-biological, high-stability industrial applications.

References

  • Scientific Committee on Consumer Safety (SCCS). (2025).[5][6] Scientific Advice on the safety of Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). European Commission.[1][5][6] [Link]

  • PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone Compound Summary. National Library of Medicine. [Link]

  • Cosmetics & Toiletries. (2014). The Quest for Avobenzone Stabilizers and Sunscreen Photostability. [Link]

Sources

Validated analytical methods for 2,2',4,4'-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Validated Analytical Methods for the Quantification of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2): A Comparative Guide

Introduction and Analytical Challenges

2,2',4,4'-Tetrahydroxybenzophenone (commonly known as Benzophenone-2 or BP-2) is a widely utilized UV filter in cosmetics, personal care products, and industrial plastics. Due to its ubiquitous application, environmental persistence, and potential endocrine-disrupting properties, robust biomonitoring and trace analysis are critical for toxicological assessments[1].

However, quantifying BP-2 presents unique analytical challenges. The molecule possesses four hydroxyl groups, making it highly polar and capable of forming strong hydrogen bonds. From an analytical perspective, this structural characteristic leads to poor volatility, a high propensity for peak tailing in reverse-phase chromatography, and susceptibility to severe matrix ion suppression during mass spectrometric ionization. Consequently, selecting the correct analytical platform and sample preparation workflow is paramount for achieving reliable data.

Objective Comparison of Analytical Platforms

To achieve reliable quantification at trace levels (ng/mL or ng/g), researchers must choose between different chromatographic and mass spectrometric platforms.

  • UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is the current gold standard for BP-2 analysis. The primary advantage is that BP-2 can be analyzed in its native state without the need for chemical derivatization. Utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity against complex background matrices, such as umbilical cord blood or packaged foods, while achieving sub-ng/mL limits of detection[1][2].

  • GC-MS (Gas Chromatography-Mass Spectrometry): While GC-MS offers excellent chromatographic resolution, the low thermal stability and poor volatility of polyhydroxylated benzophenones like BP-2 necessitate a tedious derivatization step (e.g., silylation) prior to injection[3]. This extra step introduces quantitative variability, increases sample preparation time, and can lead to incomplete reactions, making it an inferior choice for high-throughput trace analysis compared to LC platforms[3].

  • HPLC-UV: While useful for bulk formulation testing where BP-2 is present in high concentrations, UV detection lacks the sensitivity and structural specificity required for biological or environmental trace biomonitoring.

Quantitative Performance Comparison
Analytical PlatformMatrix ApplicabilityDerivatization RequiredTypical LOD / LOQKey AdvantageKey Limitation
UHPLC-MS/MS Blood, Urine, Food, WaterNo0.01 – 4.2 ng/mL (or ng/g)Highest sensitivity; preserves native molecular structureSusceptible to matrix ion suppression in ESI source
GC-MS Food packaging, WastewaterYes (e.g., Silylation)10 – 50 ng/mLHigh chromatographic resolution and spectral library matchingTedious sample prep; thermal instability of BP-2
HPLC-UV Cosmetic formulationsNo> 50 ng/mLLow cost; simple operationPoor sensitivity and selectivity for trace analysis

Workflow Visualization

BP2_Workflow Matrix Complex Matrix (Blood, Urine, Food, Water) Spike Internal Standard Addition (Isotope Dilution for QC) Matrix->Spike Extraction Extraction & Cleanup (LLE, SPE, or SLE) Spike->Extraction Controls for recovery Split Method Selection Extraction->Split Purified Extract LC_Prep Reconstitution in Mobile Phase Split->LC_Prep Target: LC-MS/MS GC_Prep Derivatization (e.g., Silylation) Split->GC_Prep Target: GC-MS UHPLC UHPLC Separation (C18, Gradient Elution) LC_Prep->UHPLC Preserves native structure GC GC Separation (Capillary Column) GC_Prep->GC Increases volatility MSMS Tandem Mass Spectrometry (ESI-MS/MS, MRM Mode) UHPLC->MSMS High Sensitivity MS Mass Spectrometry (EI-MS) GC->MS Moderate Sensitivity Data Data Analysis & Quantification (Matrix-Matched Calibration) MSMS->Data MS->Data

Analytical workflows for BP-2 quantification comparing LC-MS/MS and GC-MS methodologies.

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol for BP-2 quantification in complex biological or environmental matrices is designed as a self-validating system. Quality control is structurally built into the workflow to continuously verify accuracy, precision, and the absence of background contamination.

Step 1: Pre-Analytical Control and Background Mitigation

  • Procedure: All glassware must be thoroughly rinsed with methanol and acetone, then baked at 400 °C overnight prior to use. Procedural blanks (e.g., HPLC-grade water) must be processed alongside all samples[1].

  • Causality: Benzophenones are ubiquitous environmental contaminants often present in laboratory plastics, dust, and solvent impurities. Baking glassware destroys residual organic contaminants. If the procedural blank shows a quantifiable BP-2 peak, the batch is invalidated, preventing false-positive reporting[1].

Step 2: Isotope Dilution and Extraction

  • Procedure: Spike the raw sample with a stable isotope-labeled internal standard (e.g., a deuterated or 13C-labeled benzophenone analog) before initiating Solid-Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE). For complex biological matrices like blood, perform LLE followed by phase separation via freezing (-20 °C)[1].

  • Causality: Adding the internal standard before extraction ensures that any analyte loss during sample handling is mathematically corrected during quantification. The freezing step exploits the different freezing points of the matrix components; the aqueous layer and lipids freeze solid, allowing the organic extract containing BP-2 to be easily and cleanly decanted without emulsion formation[1].

Step 3: Chromatographic Separation

  • Procedure: Inject the reconstituted extract onto a sub-2-micron C18 column (e.g., UPLC BEH C18). Utilize a mobile phase gradient of Water (Mobile Phase A) and Methanol (Mobile Phase B), both modified with 0.1% formic acid[2]. Alternatively, an acetic acid/ammonium acetate buffer (pH 4.4) can be utilized[4].

  • Causality: The four hydroxyl groups on BP-2 make it highly polar and acidic. Without a mobile phase modifier, the molecule exists in a mixed ionization state, leading to severe peak tailing. Formic acid or ammonium acetate buffers the pH, keeping the analyte in a uniform state. This ensures sharp, symmetrical peaks and highly reproducible retention times[2][4].

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

  • Procedure: Operate the mass spectrometer in Electrospray Ionization (ESI) mode. Program the system for Multiple Reaction Monitoring (MRM), selecting one precursor-to-product ion transition for quantification and a second distinct transition for structural confirmation[4].

  • Causality: MRM acts as a double mass filter. Even if a matrix interferent co-elutes with BP-2 from the LC column, it is highly improbable that it will share both the exact precursor mass and the exact fragmentation pattern, thereby guaranteeing analytical specificity.

Step 5: Matrix-Matched Calibration (The Validation Loop)

  • Procedure: Construct calibration curves using analyte-free matrix extracts spiked with known concentrations of BP-2, rather than using neat solvents[2].

  • Causality: ESI is notoriously prone to matrix effects where co-eluting unseen compounds suppress or enhance the ionization of the target analyte. Matrix-matched calibration forces the standard curve to experience the exact same suppression/enhancement as the actual biological samples, ensuring true quantitative accuracy[2].

References

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood Source: nih.gov URL:[Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: mdpi.com URL:[Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis Source: nih.gov URL:[Link]

  • Biomonitoring of benzophenones in guano samples of wild bats in Poland Source: plos.org URL:[Link]

Sources

Comparative study of the photostability of benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Photostability of Benzophenones for Scientific Professionals

In the fields of pharmaceutical science, cosmetic formulation, and polymer chemistry, the efficacy of UV-absorbing agents is critically dependent on their ability to withstand prolonged exposure to light. Benzophenones, a prominent class of UV filters, are widely employed for their broad-spectrum absorption properties. However, their performance is intrinsically linked to their photostability. The degradation of a UV filter can not only diminish its protective function but also lead to the formation of potentially reactive and sensitizing byproducts.

This guide provides a comprehensive comparative analysis of the photostability of key benzophenone derivatives. We will delve into the underlying photochemical mechanisms, present a robust experimental framework for evaluation, and correlate molecular structure with photostability, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Mechanism: The Benzophenone Triplet State

To understand the photostability of benzophenones, one must first appreciate their fundamental photochemical behavior. The process begins with the absorption of UV radiation, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, this S₁ state is incredibly short-lived. Through a highly efficient process known as intersystem crossing (ISC), the molecule transitions to its lower-energy, but longer-lived, triplet state (T₁).[1][2]

It is this triplet state that is the nexus of benzophenone's photochemical activity. From here, two competing pathways determine its fate:

  • Photophysical Deactivation: The molecule can return to the ground state by dissipating the energy as heat (non-radiative decay), a pathway that preserves the molecule and is desirable for a UV filter.

  • Photochemical Reaction: The energetic triplet state can react with its environment, for instance, by abstracting a hydrogen atom from a nearby solvent or substrate molecule, leading to the formation of free radicals and initiating degradation.[3] It can also lead to the generation of reactive oxygen species, such as singlet oxygen.[4]

The relative efficiency of these pathways dictates the photostability of a given benzophenone derivative. A more photostable compound will favor the photophysical deactivation route.

A Validated Experimental Workflow for Comparative Analysis

A credible comparison of photostability requires a standardized and self-validating experimental protocol. The following workflow is designed to quantify the degradation kinetics of various benzophenone derivatives under controlled irradiation.

Experimental Design and Rationale

The objective is to measure the rate of disappearance of the parent benzophenone compound over time when exposed to a controlled light source. Acetonitrile is often selected as the solvent due to its UV transparency and relative inertness, minimizing solvent-induced degradation pathways. The analysis is performed using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA), which allows for precise quantification of the parent compound while simultaneously monitoring for the emergence of degradation products. The degradation process for many benzophenones in solution follows pseudo-first-order kinetics, allowing for the calculation of a rate constant (k) and a half-life (t₁/₂) for straightforward comparison.[4][5][6]

Workflow Diagram

Photostability_Testing_Workflow cluster_Preparation Phase 1: Sample Preparation cluster_Irradiation Phase 2: Controlled Irradiation cluster_Analysis Phase 3: Quantification & Analysis A Prepare equimolar solutions (e.g., 20 µM) of each benzophenone derivative in UV-grade acetonitrile B Transfer solutions to sealed quartz cuvettes for maximum UV transmission A->B C Prepare 'dark control' samples for each derivative, wrapped in aluminum foil B->C D Place samples and dark controls in a calibrated photoreactor with a solar simulator lamp (e.g., Xenon arc) E Maintain constant temperature to isolate photochemical effects D->E F Withdraw aliquots at defined time intervals (e.g., 0, 1, 2, 4, 8, 12 hours) E->F G Analyze aliquots via validated HPLC-PDA method to determine remaining parent compound concentration F->G H Plot ln(C/C₀) versus time to determine the pseudo-first-order rate constant (k) from the slope G->H I Calculate photolytic half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k H->I

Caption: A validated workflow for assessing the comparative photostability of benzophenones.

Step-by-Step Protocol
  • Preparation: Accurately weigh and dissolve each benzophenone derivative in UV-grade acetonitrile to create stock solutions, from which final 20 µM experimental solutions are prepared. Transfer these to individual quartz cuvettes. For each compound, prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control, which validates that degradation is light-induced.

  • Irradiation: Place all cuvettes (both test and dark control) into a photoreactor equipped with a filtered Xenon arc lamp, which closely mimics the solar spectrum. Ensure the chamber is temperature-controlled.

  • Sampling: At each predetermined time point, remove a small aliquot from each cuvette for immediate HPLC analysis.

  • Quantification: Inject the samples onto an HPLC-PDA system. The concentration of the parent benzophenone is determined by integrating the area of its characteristic chromatographic peak.

  • Data Analysis: Confirm that the concentration in the dark control samples remains unchanged, validating the experimental setup. For the irradiated samples, plot the natural logarithm of the fractional concentration remaining (ln[C/C₀]) against time. A linear plot confirms pseudo-first-order kinetics. The negative slope of this line is the degradation rate constant, k.

Comparative Photostability: Linking Structure to Performance

The molecular structure of a benzophenone derivative has a profound impact on its photostability. Substituents on the phenyl rings can either provide additional deactivation pathways, thus increasing stability, or have minimal effect.

Quantitative Comparison

The table below presents illustrative data for several common benzophenone derivatives, demonstrating the significant variation in their photostability.

Benzophenone DerivativeCommon NameKey Structural FeatureIllustrative Half-life (t₁/₂)Relative Photostability
Benzophenone BPUnsubstituted rings~2 hoursLow
2-Hydroxy-4-methoxybenzophenone Oxybenzone (BP-3)Ortho-hydroxyl group>50 hoursHigh[7][8]
2,4-Dihydroxybenzophenone -Ortho-hydroxyl group>50 hoursHigh
4-Methylbenzylidene Camphor 4-MBC(non-benzophenone)~1.5 hoursLow

Note: Half-lives are highly dependent on experimental conditions (light intensity, solvent, etc.) and are provided for comparative purposes.

Mechanistic Interpretation

The dramatic increase in photostability for derivatives like Oxybenzone (BP-3) is directly attributable to the hydroxyl group at the ortho-position (C2) relative to the carbonyl group.

Structure_Stability_Relationship Unsubstituted Unsubstituted Benzophenone (BP) Mechanism_Unsub UV Absorption T₁ Triplet State Formed Reaction with Environment (e.g., H-abstraction) Photodegradation Unsubstituted->Mechanism_Unsub Lacks efficient deactivation path Substituted Ortho-Hydroxylated Benzophenone (e.g., BP-3) Mechanism_Sub UV Absorption T₁ Triplet State Formed Excited State Intramolecular Proton Transfer (ESIPT) Rapid, Efficient Energy Dissipation as Heat Return to Ground State Substituted->Mechanism_Sub Additional deactivation path available

Caption: The stabilizing effect of an ortho-hydroxyl group on benzophenone photostability.

In ortho-hydroxylated benzophenones, the triplet state energy is rapidly dissipated through an internal process called Excited-State Intramolecular Proton Transfer (ESIPT) . The excited proton from the hydroxyl group temporarily transfers to the carbonyl oxygen, forming an unstable keto-enol tautomer. This species rapidly reverts to the original form, releasing the absorbed energy as harmless heat. This provides a highly efficient, non-destructive deactivation pathway that outcompetes the degradation reactions, rendering the molecule significantly more photostable.[4][5] Unsubstituted benzophenone lacks this pathway and is therefore more likely to engage in destructive photochemical reactions.

Practical Implications for Formulation and Development

  • Informed Selection: For applications requiring high durability and long-term UV protection, such as sunscreens or light-stabilized polymers, selecting an ortho-hydroxylated benzophenone (e.g., BP-3) is scientifically justified. Unsubstituted benzophenone is more suitable as a photoinitiator, where photoreactivity is the desired function.

  • Matrix Effects: The photostability of a UV filter can be influenced by the formulation matrix.[9] Excipients, solvents, and other active ingredients can either quench the triplet state (stabilizing) or provide a source for hydrogen abstraction (destabilizing). Therefore, photostability testing should be performed on the final formulation, not just the active ingredient in isolation.

  • Photostabilization Strategies: If a less stable but otherwise desirable active is used, its photostability can be enhanced by incorporating a more stable UV filter into the formulation. This is known as the "overlay spectral principle," where the photostabilizer preferentially absorbs the damaging wavelengths of light.[10]

Conclusion

The photostability of benzophenones is not a uniform property but varies dramatically based on molecular structure. The presence of an ortho-hydroxyl group provides access to a rapid and efficient deactivation pathway (ESIPT), which significantly enhances photostability compared to the unsubstituted parent compound. A thorough understanding of these mechanisms, coupled with robust, standardized experimental testing, is essential for selecting the appropriate UV filter and developing safe, stable, and effective products.

References

  • Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
  • Smith, C., Fairbrother, D. H., & Prasse, C. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing.
  • Gajda, A., & Płonka, J. (2022).
  • Gajda, A., & Płonka, J. (2022).
  • Pandey, S., & Singh, A. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher.
  • Li, Y., et al. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
  • Lewis, F. D. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU.
  • Porter, G. (1961).
  • Weber, S. (n.d.).
  • Kołodziejska-Czepas, J., & Nowak, A. (2019). Photostability of Topical Agents Applied to the Skin: A Review. PMC.
  • Raffin, R. P., et al. (2014). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. PMC.

Sources

Cross-Validation of 2,2',4,4'-Tetrahydroxybenzophenone Quantification Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2,2',4,4'-Tetrahydroxybenzophenone (BP-2)—a potent UV filter and known endocrine disruptor—is critical for both pharmacokinetic profiling and environmental monitoring. While LC-MS/MS serves as the gold standard for trace analysis in biological matrices due to its superior sensitivity (ng/mL range), HPLC-UV remains the workhorse for formulation quality control (µg/mL range). GC-MS offers a necessary orthogonal validation tool but requires derivatization.

This guide provides a technical cross-validation framework. It does not merely list protocols but establishes a comparative logic to help researchers select and validate the appropriate method for their specific matrix (plasma, urine, or cosmetic formulation).

Chemical Context & Analytical Challenges

BP-2 (CAS: 131-55-5) presents unique analytical challenges due to its structure:

  • Polyphenolic Nature: Four hydroxyl groups make it highly polar and susceptible to ionization changes based on pH.

  • Isomerism: It must be chromatographically resolved from other benzophenone metabolites (e.g., 2,4-dihydroxybenzophenone) to avoid false positives.

  • Matrix Interference: In biological samples, glucuronide conjugates of BP-2 are common, requiring enzymatic hydrolysis (β-glucuronidase) before quantification of the free aglycone.

Method A: HPLC-UV/DAD (The Routine Workhorse)[1]

Best For: Quality Control (QC), Cosmetic Formulations, High-Concentration Stability Studies.

Principle

Reverse-phase chromatography separates BP-2 based on hydrophobicity. Acidification of the mobile phase is strictly required to suppress the ionization of the phenolic hydroxyls (


), ensuring the molecule remains neutral and interacts with the C18 stationary phase.
Protocol
  • Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.8).

    • Solvent B: Methanol (HPLC Grade).[1]

    • Gradient: 40% B to 90% B over 15 min.

  • Detection: DAD at 290 nm (λmax) and 330 nm (secondary confirmation).

  • Flow Rate: 1.0 mL/min.

Critical Insight: Use Diode Array Detection (DAD) to check peak purity. If the UV spectrum across the BP-2 peak is not uniform, co-elution is occurring, invalidating the quantification.

Method B: LC-MS/MS (The Bioanalytical Gold Standard)[1]

Best For: Pharmacokinetics (PK), Environmental Trace Analysis, Complex Biological Matrices.

Principle

Triple quadrupole mass spectrometry using Electrospray Ionization (ESI) in Negative Mode . The phenolic protons are easily abstracted, forming stable


 ions.
Protocol
  • Column: UHPLC C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water + 5mM Ammonium Acetate (buffers pH to ensure consistent ionization).

    • Solvent B: Acetonitrile.[2]

  • MS Source: ESI Negative Mode (

    
     kV).
    
  • MRM Transitions (Optimized):

    • Quantifier:

      
       245.1 
      
      
      
      121.0 (Cleavage of benzoyl bond).
    • Qualifier:

      
       245.1 
      
      
      
      109.0.
  • Internal Standard: BP-2-d4 (Deuterated) is mandatory to correct for matrix effects.

Critical Insight: Matrix effects (ion suppression) are the biggest risk here. You must calculate the Matrix Factor (MF) during validation by comparing post-extraction spikes to neat standards.

Method C: GC-MS (The Orthogonal Validator)[1]

Best For: Structural Confirmation, Matrices with non-volatile interferences.

Principle

BP-2 is non-volatile and cannot be analyzed directly. It requires silylation to replace active hydrogens with trimethylsilyl (TMS) groups, making it volatile and thermally stable.

Protocol
  • Derivatization:

    • Dry sample extract completely under nitrogen.

    • Add 50 µL BSTFA + 1% TMCS (Catalyst).

    • Incubate at 70°C for 30 mins .

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Injection: Splitless mode at 280°C.

  • Detection: EI Source (70 eV), SIM mode for quantification.

Critical Insight: Moisture is the enemy. Any residual water in the sample will hydrolyze the TMS reagent, resulting in incomplete derivatization and poor reproducibility.

Comparative Analysis & Performance Metrics

The following data summarizes the performance characteristics derived from cross-validation studies.

ParameterHPLC-UVLC-MS/MSGC-MS (Derivatized)
Linearity Range 0.5 – 100 µg/mL0.5 – 500 ng/mL10 – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.1 ng/mL~2.0 ng/mL
Selectivity Moderate (Co-elution risk)High (Mass specific)High (Structure specific)
Sample Throughput High (Simple prep)High (No derivatization)Low (Requires incubation)
Cost Per Sample LowHighModerate
Primary Risk Low SensitivityMatrix EffectsIncomplete Derivatization

Cross-Validation Workflow

To scientifically validate Method B (e.g., LC-MS/MS) against Method A (e.g., HPLC-UV), you cannot simply compare means. You must assess the agreement between the methods over a range of concentrations.

Experimental Design: Split-Sample Analysis
  • Sample Set: Select

    
     real-world samples (not just spiked standards) containing BP-2 across the full concentration range.
    
  • Preparation: Homogenize the bulk sample. Split into two aliquots.

  • Execution: Analyze Aliquot A via Method A and Aliquot B via Method B on the same day to minimize stability variance.

Statistical Validation (The "Bland-Altman" Approach)

Do not rely solely on the correlation coefficient (


), as it hides bias. Use the Bland-Altman difference plot:
  • Calculate the mean of the two methods:

    
    .
    
  • Calculate the difference:

    
    .
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Acceptance Criteria: 95% of differences must fall within

    
     of the differences.
    
Visualization: The Analytical Decision Matrix

AnalyticalDecision Start Start: Select BP-2 Sample ConcCheck Estimated Concentration? Start->ConcCheck HighConc High (> 1 µg/mL) (Formulations/Stock) ConcCheck->HighConc LowConc Trace (< 1 µg/mL) (Plasma/Urine/Water) ConcCheck->LowConc MethodHPLC Method A: HPLC-UV (Cost-Effective) HighConc->MethodHPLC MethodLCMS Method B: LC-MS/MS (High Sensitivity) LowConc->MethodLCMS Validation Required Validation Step MethodHPLC->Validation MethodLCMS->Validation CheckPurity Check Peak Purity (DAD) Ensure no co-elution Validation->CheckPurity HPLC Path CheckMatrix Check Matrix Factor (Post-column infusion) Validation->CheckMatrix LC-MS Path Orthogonal Ambiguous Result? Use Method C: GC-MS (Derivatization Required) CheckPurity->Orthogonal CheckMatrix->Orthogonal

Figure 1: Decision matrix for selecting the appropriate quantification method based on concentration range and required validation steps.

Detailed Experimental Protocol: Cross-Validation Study

To replicate this validation in your lab, follow this standardized workflow.

Step 1: Preparation of Calibration Standards[3][5]
  • Stock Solution: Dissolve 10 mg BP-2 in 10 mL Methanol (1 mg/mL).

  • Working Standards: Serial dilution to create a range overlapping both methods (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Note: LC-MS/MS will require further dilution for the lower end.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

For biological fluids, SPE is superior to Liquid-Liquid Extraction (LLE) for recovery consistency.

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) polymer, 60 mg/3 mL.

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.0).

  • Loading: Load 1 mL plasma/urine (acidified).

  • Washing: 3 mL 5% Methanol in Water.

  • Elution: 3 mL Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    
Step 3: Data Correlation Logic

CrossValidationLogic Input Split Sample MethodA Method A (Reference) Input->MethodA MethodB Method B (Test) Input->MethodB DataA Result A (Ca) MethodA->DataA DataB Result B (Cb) MethodB->DataB Stats Statistical Analysis DataA->Stats DataB->Stats Regression Passing-Bablok Regression Stats->Regression BlandAltman Bland-Altman Bias Plot Stats->BlandAltman Decision Acceptance? Slope 0.9-1.1 Bias < 15% Regression->Decision BlandAltman->Decision

Figure 2: Statistical workflow for validating the agreement between two analytical methods.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Kim, Y., et al. (2011). "Effect of 2,2',4,4'-tetrahydroxybenzophenone (BP2) on steroidogenesis in testicular Leydig cells." Toxicology, 288(1-3), 18-26. Link

  • Zenker, A., et al. (2008). "Simultaneous trace determination of nine organic UV-absorbing compounds (UV filters) in environmental samples." Journal of Chromatography A, 1202(1), 64-74. Link

  • BenchChem. (2025).[1][2][3] "A Comparative Guide to the Quantification of 4,4'-Dihydroxybenzophenone: Cross-Validation of Analytical Techniques." Link

  • Sigma-Aldrich. (2025). "Derivatization Reagents for Gas Chromatography (GC) - BSTFA + TMCS Protocol." Link

Sources

Comparative Toxicological Guide: 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) vs. Phase II Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical comparison between the parent compound 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2 or BP-2) and its primary biological metabolites.

BP-2 is a UV-absorbing agent used in cosmetics and plastics.[1][2][3] Structurally, it acts as a "terminal" Phase I metabolite; because it is already highly hydroxylated, it bypasses oxidative Phase I modification (e.g., by CYPs) and undergoes rapid Phase II conjugation (Glucuronidation and Sulfation).

The Core Distinction:

  • Parent (BP-2): Biologically active.[3][4] Exhibits potent estrogenic activity and thyroid peroxidase (TPO) inhibition due to its free phenolic hydroxyl groups.

  • Metabolites (Conjugates): Biologically inactive (detoxified). The addition of bulky, polar glucuronic acid or sulfate groups sterically hinders receptor binding and increases water solubility for excretion.

Metabolic Pathway & Structural Transformation

Understanding the metabolic fate of BP-2 is a prerequisite for interpreting its toxicity. Unlike Benzophenone-3 (which is bioactivated into BP-2), BP-2 is cleared via conjugation.

Metabolic Diagram (Graphviz)

BP2_Metabolism cluster_enzymes Phase II Enzymes (Liver/Gut) BP2 Parent: BP-2 (2,2',4,4'-Tetrahydroxybenzophenone) [Active] UGT UGT Isoforms (UDP-Glucuronosyltransferase) BP2->UGT Major Pathway SULT SULT Isoforms (Sulfotransferase) BP2->SULT Minor Pathway BP2_Gluc Metabolite 1: BP-2-Glucuronide [Inactive] UGT->BP2_Gluc BP2_Sulf Metabolite 2: BP-2-Sulfate [Inactive] SULT->BP2_Sulf

Caption: Figure 1. Metabolic clearance of BP-2.[2] The compound undergoes rapid Phase II conjugation, converting the active parent into inactive polar metabolites.

Comparative Biological Performance

The toxicity of BP-2 is strictly dependent on the presence of free hydroxyl groups. Below is the comparative analysis of the parent versus its conjugated metabolites.

Estrogenic Potency (ER Binding)

BP-2 mimics


-estradiol (E2). The 4-hydroxyl group on the phenyl ring is critical for hydrogen bonding within the ligand-binding domain of Estrogen Receptors (ER

and ER

).
  • Parent (BP-2): Acts as a full agonist.

    • Mechanism: Fits into the ER pocket; the hydroxyl groups align with Arg394 and Glu353 residues (similar to E2).

    • Potency: Induces uterine weight gain (uterotrophic effect) in ovariectomized rats.

  • Metabolites (Glucuronides): Inactive.

    • Mechanism: The glucuronic acid moiety is bulky and negatively charged. It sterically blocks entry into the hydrophobic ER pocket and disrupts the critical H-bonding network.

Thyroid Peroxidase (TPO) Inhibition[8][9]

BP-2 is one of the most potent known disruptors of Thyroid Peroxidase (TPO), the enzyme responsible for synthesizing thyroid hormones.

  • Parent (BP-2): Potent Inhibitor.[5][6]

    • IC50: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Guaiacol oxidation assay).[7]
      
    • Mechanism: Acts as a "suicide substrate." It competes with tyrosine residues for iodination. In the absence of sufficient iodide, it irreversibly inactivates TPO.

  • Metabolites: Inactive.

    • Mechanism: TPO inhibition requires a free resorcinol moiety (1,3-dihydroxybenzene ring). Conjugation at the 4-position abolishes the resonance stability required to interact with the TPO Heme center.

Comparative Data Summary
FeatureParent: BP-2Metabolites (BP-2-Gluc/Sulf)Biological Implication
Structure 4 Free -OH groups-OH blocked by Gluc/SulfParent is lipophilic; Metabolites are hydrophilic.
ER

Affinity
High (Agonist)NegligibleParent drives endocrine disruption.
TPO Inhibition (IC50) 0.45 µM (Potent)> 100 µM (Inactive)Metabolites do not disrupt thyroid function.
Clearance Half-life Short (~30 min in serum)Variable (Excreted in urine)Rapid metabolism limits systemic exposure to the active parent.
Risk Assessment Major ConcernSafety MarkerMeasuring "Total BP-2" (hydrolyzed) overestimates toxicity.

Experimental Protocols

To validate the claims above, the following protocols are recommended. These are designed to distinguish between the active parent and the inactive pool of metabolites.

Protocol A: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Objective: To quantify the inhibitory potential of BP-2 compared to controls (PTU/MMI).

  • Enzyme Source: Use human recombinant TPO (hrTPO) stably transfected in FTC-238 cells or porcine thyroid microsomes.

  • Reaction Mixture:

    • Buffer: 50 mM Phosphate buffer (pH 7.4).

    • Substrate: Guaiacol (18 mM) or Iodide.

    • Cofactor:

      
       (0.3 mM).
      
    • Test Compound: BP-2 (Range: 10 nM – 10 µM).

  • Procedure:

    • Incubate TPO source with BP-2 for 10 minutes.

    • Initiate reaction by adding

      
      .
      
    • Detection: Monitor absorbance at 470 nm (Guaiacol oxidation) using a spectrophotometer.

  • Validation:

    • Positive Control: Propylthiouracil (PTU) or Methimazole (MMI).

    • Negative Control: DMSO vehicle.

    • Result: Calculate IC50. BP-2 should show inhibition in the nanomolar range.[5][6]

Protocol B: Differential Quantification (Free vs. Total) via LC-MS/MS

Objective: To determine the ratio of active parent to inactive metabolites in biological samples (serum/urine).

  • Sample Prep: Split sample into two aliquots (A and B).

  • Aliquot A (Free BP-2):

    • Add internal standard (

      
      -BP-2).
      
    • Extract with Ethyl Acetate (liquid-liquid extraction).

    • Evaporate and reconstitute in mobile phase.

  • Aliquot B (Total BP-2):

    • Add

      
      -Glucuronidase/Arylsulfatase  (from Helix pomatia).
      
    • Incubate at 37°C for 2 hours (hydrolysis of conjugates back to parent).

    • Extract and process identical to Aliquot A.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Ionization: ESI Negative mode.

    • Transitions: Monitor m/z 245

      
       121 (Quantifier).
      
  • Calculation:

    • 
      .
      

Mechanism of Action Diagram

This diagram illustrates why the parent is toxic and the metabolite is not, focusing on the molecular interactions.

MOA_Comparison BP2 BP-2 (Free OH groups) Target_ER Estrogen Receptor (ER) Req: H-Bonding at Arg394 BP2->Target_ER High Affinity Binding Target_TPO Thyroid Peroxidase (TPO) Req: Heme Interaction BP2->Target_TPO Suicide Inhibition Metabolite BP-2-Glucuronide (Blocked OH) Metabolite->Target_ER Steric Hindrance Metabolite->Target_TPO No Resonance Effect_None No Adverse Effect (Excretion) Metabolite->Effect_None Effect_Endo Endocrine Disruption (Uterotrophy / Hypothyroidism) Target_ER->Effect_Endo Target_TPO->Effect_Endo

Caption: Figure 2. Mechanism of Action. BP-2 actively binds biological targets, while conjugation physically prevents these molecular interactions.

References

  • Schmutzler, C., et al. (2007). "The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase."[5][6] Endocrinology, 148(6), 2835-2844.

  • Völkel, W., et al. (2008). "Pharmacokinetics and metabolism of benzophenone 2 in the rat." Toxicology, 248(2-3), 98-103.

  • Jarry, H., et al. (2004). "Pure estrogenic effect of benzophenone-2 (BP2) but not of bisphenol A (BPA) and dibutylphtalate (DBP) in uterus, vagina and bone." Toxicology, 205(1-2), 87-93.

  • Ma, R., et al. (2013). "Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis." PLOS One, 8(4), e60567.[8]

Sources

Comparative Toxicological Profiling of Benzophenones: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory scrutiny intensifies around the safety of organic ultraviolet (UV) filters, drug development professionals and formulation scientists must navigate a complex landscape of toxicological data. Benzophenones (BPs) are widely used in sunscreens, cosmetics, and plastics to prevent photodegradation. However, emerging data reveals stark differences in their endocrine-disrupting properties, dermal absorption rates, and ecotoxicity.

This guide objectively compares the toxicological profiles of major benzophenone variants (BP-1, BP-2, BP-3, BP-4, and BP-8), providing mechanistic insights and self-validating experimental protocols to guide the selection of safer alternatives.

Quantitative Toxicological Comparison

Selecting the appropriate UV filter requires balancing photostability with biological safety. The table below synthesizes in vitro and in vivo toxicological endpoints for the most common benzophenones, highlighting the significant variance in their safety profiles.

Benzophenone VariantPrimary ApplicationIn Vitro Estrogenic ActivityAcute Toxicity (In Vivo LC50)Ecological & Health Risk Profile
BP-1 (2,4-dihydroxybenzophenone)UV Stabilizer / BP-3 MetaboliteHigh (Strong ERα/β agonist)High (Settlement failure in corals)High Concern : Potent endocrine disruptor; highly toxic to marine life.
BP-2 (2,2',4,4'-tetrahydroxybenzophenone)UV FilterLow to Moderate18.43 µM (Medaka larvae)Lower Concern : Least toxic among tested BPs; potential tyrosinase inhibitor.
BP-3 (Oxybenzone)Sunscreens / CosmeticsModerate (Pro-estrogenic)4.10 µM (Medaka) / 3.89 mg/L (Zebrafish)High Concern : High dermal absorption; banned in sensitive marine areas.
BP-4 (Sulisobenzone)Sunscreens (Water-soluble)Low633.00 mg/L (Zebrafish)Low Concern : Safer alternative with significantly lower acute toxicity.
BP-8 (Dioxybenzone)UV Filter / BP-3 MetaboliteModerate to High1.62 µM (Medaka larvae)Severe Concern : Highly toxic to developing embryos and aquatic ecosystems.

Data synthesized from comparative in vivo ecotoxicity screens (1)[1] and acute toxicity assessments (2)[2].

Mechanistic Insights: Endocrine Disruption Pathways

To understand the toxicity of Benzophenone-3 (Oxybenzone), one must look beyond the parent compound. BP-3 is highly lipophilic, allowing it to penetrate the stratum corneum and enter systemic circulation (3)[3].

Once absorbed, BP-3 acts as a pro-toxicant . It undergoes hepatic cytochrome P450-mediated metabolism, primarily resulting in demethylation to form BP-1 and hydroxylation to form BP-8 . The causality of BP-3's endocrine disruption lies in its metabolites: BP-1 possesses a significantly higher binding affinity for Estrogen Receptors (ERα and ERβ) than BP-3 itself, leading to potent estrogenic transactivation and altered gene expression (4)[4].

G BP3 Benzophenone-3 (BP-3) Exposure Hepatic Hepatic Cytochrome P450 Metabolism BP3->Hepatic Absorption ER Estrogen Receptor (ERα/β) Binding BP3->ER Weak Affinity BP1 Benzophenone-1 (BP-1) (Major Metabolite) Hepatic->BP1 Demethylation BP8 Benzophenone-8 (BP-8) (Minor Metabolite) Hepatic->BP8 Hydroxylation BP1->ER High Affinity GeneExp Altered Gene Expression (Endocrine Disruption) ER->GeneExp Transactivation

Fig 1. Hepatic metabolism of BP-3 and subsequent Estrogen Receptor (ER) transactivation pathway.

Validating Toxicity: Standardized Experimental Methodologies

To ensure scientific integrity, formulation scientists must rely on self-validating experimental systems. The following biphasic screening workflow isolates specific toxicological mechanisms while ensuring internal quality control.

Workflow Start Compound Library (BP-1 to BP-8) InVitro In Vitro Assays (MCF-7, YES Assay) Start->InVitro Phase 1 InVivo In Vivo Assays (Zebrafish/Medaka) Start->InVivo Phase 2 Tox Endocrine Disruption & Cytotoxicity InVitro->Tox ER Binding Eco Developmental Tox & LC50 Determination InVivo->Eco Embryotoxicity Data Toxicological Profiling & Risk Assessment Tox->Data Eco->Data

Fig 2. Biphasic toxicological screening workflow combining in vitro and in vivo models.

Protocol A: In Vitro Estrogenicity Screening (MCF-7 E-Screen)

This protocol measures the estrogenic mimicry of BPs. Causality: MCF-7 human breast cancer cells naturally express ERα. When exposed to an estrogenic compound, the cells proliferate.

  • Cell Culture Preparation: Cultivate MCF-7 cells in phenol red-free Dulbecco’s Modified Eagle Medium (DMEM). Why? Phenol red exhibits weak estrogenic activity; its removal prevents baseline noise and false positives.

  • Hormone Deprivation: 48 hours prior to exposure, replace standard serum with 5% Dextran-Coated Charcoal (DCC)-treated Fetal Bovine Serum (FBS). Why? DCC strips endogenous steroid hormones from the serum, creating a true "zero-estrogen" baseline.

  • Compound Exposure: Seed cells in 96-well plates. Dose with BP variants (0.1 µM to 10 µM).

  • Self-Validation Controls:

    • Positive Control: 17β-estradiol (1 nM). The assay is only valid if this induces a >3-fold proliferation over the vehicle.

    • Negative Control: 0.1% DMSO (Vehicle). Establishes the non-proliferative baseline.

  • Quantification: Measure cell proliferation after 144 hours using a standard MTT or WST-1 colorimetric assay.

Protocol B: In Vivo Ecotoxicity & Developmental Toxicity (ZFET Assay)

Based on OECD Test Guideline 236, this assay evaluates acute ecotoxicity. Causality: Zebrafish (Danio rerio) share ~70% genetic homology with humans. Their transparent chorions allow for real-time, non-invasive microscopic evaluation of teratogenicity and organogenesis.

  • Embryo Selection: Collect fertilized Danio rerio embryos and select healthy specimens at <2 hours post-fertilization (hpf).

  • Exposure: Place embryos individually in 24-well plates containing specific concentrations of BPs (e.g., BP-3 vs. BP-4).

  • Morphological Assessment: Observe embryos at 24, 48, 72, and 96 hpf under an inverted microscope. Score for four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Self-Validation Controls:

    • Positive Control: 3,4-dichloroaniline (4 mg/L) to verify the sensitivity of the embryo batch.

    • System Validation: The test is only statistically viable if survival in the negative control group (aquarium water + 0.01% DMSO) exceeds 90% at 96 hpf.

  • Data Analysis: Calculate the LC50 (Lethal Concentration, 50%). Historical data shows BP-3 has an LC50 of 3.89 mg/L, whereas BP-4 is vastly less toxic at 633.00 mg/L (2)[2].

Strategic Alternative Selection

For drug development and formulation teams, the data dictates a clear shift. BP-3 and its metabolites (BP-1 and BP-8 ) pose severe endocrine and ecological hazards, causing coral settlement failure and high embryotoxicity (5)[5].

Conversely, BP-4 (Sulisobenzone) demonstrates a significantly wider margin of safety with an in vivo LC50 over 160 times higher than BP-3 (2)[2]. Additionally, BP-2 has emerged as a promising alternative, showing the lowest toxicity among tested BPs in Medaka larvae models (LC50 = 18.43 µM) while offering secondary benefits as a tyrosinase inhibitor (1)[1]. Formulators should prioritize BP-2 or BP-4 when organic UV filters are strictly required, or pivot to inorganic alternatives (e.g., non-nano Zinc Oxide) for maximum biological safety.

References

  • Chen, P. J., et al. (2020). In vitro and in vivo screening for environmentally friendly benzophenone-type UV filters. PubMed (nih.gov).
  • Mustieles, V., et al. (2023). (PDF) Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies.
  • Wang, Y., et al. (2024). Comparative toxicities of four benzophenone ultraviolet filters to two life stages of two coral species.
  • Szewczyk, K., et al. (2025). Endocrine and Reproductive Health Considerations of Sunscreen UV Filters: Insights from a Comprehensive Review 2014–2024. PMC (nih.gov).
  • MDPI. (2017). Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. MDPI.

Sources

Safety Operating Guide

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one: Comprehensive Laboratory Safety & Disposal Protocol

Welcome to the definitive laboratory safety and operational guide for handling 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one (CAS No. 91416-25-0). As a trusted partner in drug development and scientific research, we understand that managing complex polycyclic aromatic compounds requires more than just a standard safety data sheet—it requires a mechanistic understanding of the chemical's behavior. This guide provides actionable, step-by-step protocols for the safe handling, experimental integration, and regulatory-compliant disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a highly functionalized benzo[a]anthracene derivative. To design a self-validating safety system, we must understand its dual-hazard profile:

  • The PAH Backbone (Carcinogenicity): The core structure is based on benzo[a]anthracene, a known polycyclic aromatic hydrocarbon (PAH) ()[1]. In biological systems, PAHs undergo metabolic activation by cytochrome P450 enzymes into reactive diol epoxides, which can intercalate DNA and cause mutations. Consequently, inhalation or dermal exposure to the powder must be strictly prevented.

  • The Polyphenol Moiety (Redox Reactivity & Aquatic Toxicity): The presence of four hydroxyl groups and a ketone makes this molecule significantly more polar than unsubstituted PAHs. While this aids in solubility, it also makes the compound highly susceptible to auto-oxidation, forming reactive quinone species in the presence of trace metals or UV light[1]. If discharged into the water supply, these quinones cause severe, long-lasting toxicity to aquatic life by inducing oxidative stress.

  • Regulatory Classification: Under the US EPA's Resource Conservation and Recovery Act (RCRA), benzo[a]anthracene derivatives are heavily restricted from land disposal ()[2]. They require complete thermal destruction to prevent environmental persistence.

Quantitative Chemical Profile & Waste Thresholds

To facilitate rapid risk assessment, the critical logistical and physicochemical data are summarized below:

Property / ParameterSpecification / Threshold
IUPAC Name 2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one
CAS Number 91416-25-0
Molecular Formula C18H12O5
Molecular Weight 308.3 g/mol
EPA Waste Code (Analog) U018 (Benzo[a]anthracene derivatives)
Primary Hazards Suspected Carcinogen, Aquatic Toxicity (Chronic)
Drain Disposal Limit 0.0 mg/L (Strictly Prohibited)
Required Destruction Method High-Temperature Incineration (>1000°C)

Standard Operating Procedure (SOP): Experimental Handling & Solubilization

Self-Validating Check: If your prepared solution turns dark brown or black immediately upon dissolution, auto-oxidation has occurred. This indicates compromised solvent integrity (presence of oxygen/water) or excessive light exposure, and the batch should be discarded.

Step 1: Environmental Isolation

  • Action: Perform all weighing and transfer operations inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Causality: The powder is highly electrostatic. Strict airflow control prevents the aerosolization of carcinogenic micro-particles into the laboratory environment.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun (ionizer) on the weighing spatulas and weigh boats prior to handling.

  • Causality: Neutralizing static charge prevents the fine powder from repelling off the spatula, ensuring accurate dosing and preventing localized environmental contamination.

Step 3: Solubilization under Inert Conditions

  • Action: Dissolve the compound in anhydrous, degassed solvents (e.g., DMSO or DMF). Purge the headspace of the storage vial with Argon or Nitrogen gas before sealing.

  • Causality: The tetrahydroxy-phenolic structure is prone to rapid oxidation. Removing oxygen preserves the structural integrity of the compound for your assays and prevents the formation of reactive quinone byproducts.

Step 4: Surface Decontamination

  • Action: Wipe down all surfaces with a solution of 70% Isopropanol, followed by a mild, non-oxidizing detergent. Do not use bleach (sodium hypochlorite).

  • Causality: Bleach will rapidly oxidize the phenolic groups into highly toxic, volatile quinones, exacerbating the inhalation hazard and chemical reactivity.

Step-by-Step Disposal Protocol: Segregation and Destruction

Proper disposal is not just a regulatory requirement; it is a moral imperative in scientific research. 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one must never be sewered ()[3].

Phase 1: Waste Segregation at the Source

  • Solid Waste: Collect all contaminated consumables (pipette tips, weigh boats, gloves, and empty reagent vials) in a heavy-duty, transparent poly-bag. Place this bag inside a rigid, leak-proof secondary container.

  • Liquid Waste: Segregate liquid effluent based on the solvent used.

    • Halogenated Stream: If the compound was mixed with Chloroform or Dichloromethane.

    • Non-Halogenated Stream: If the compound was mixed with DMSO, Methanol, or Acetonitrile.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature, creates corrosive byproducts (HCl gas) during destruction, and drastically increases disposal costs.

Phase 2: Containment and Labeling

  • Transfer liquid waste into high-density polyethylene (HDPE) or amber glass carboys.

    • Causality: Amber glass prevents UV-catalyzed degradation of the compound into more reactive intermediates during storage.

  • Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container.

  • Label explicitly: "Hazardous Waste - Toxic/Carcinogenic PAH Derivative (Contains 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one)".

Phase 3: Spill Response & Consolidation

  • In the event of a powder spill, do not sweep. Cover the spill with damp absorbent pads (using water or isopropanol) to suppress dust.

  • Carefully wipe the area and place all absorbent materials into the Solid Waste stream.

  • For liquid spills, use inert absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large organic solvent spills.

Phase 4: Final Destruction

  • Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure the waste profile specifies High-Temperature Incineration .

    • Causality: Landfill disposal of PAH derivatives is restricted by the EPA[2]. Incineration at temperatures exceeding 1000°C is required to completely cleave the aromatic rings and prevent environmental leaching.

Waste Stream Workflow Visualization

G A Waste Generation (2,4,6,9-Tetrahydroxytetraphen-5(6H)-one) B Solid Waste (Contaminated PPE, Vials, Powders) A->B C Liquid Waste (Organic Solvents, HPLC Effluent) A->C F High-Temperature Incineration (>1000°C, EPA-Approved) B->F D Halogenated Waste Stream C->D If mixed with DCM/Chloroform E Non-Halogenated Waste Stream C->E If mixed with DMSO/MeOH D->F E->F

Segregation and disposal workflow for 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one waste streams.

References

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions Source: Electronic Code of Federal Regulations (e-CFR), US Environmental Protection Agency URL: [Link]

  • Title: BENZ(a)ANTHRACENE | C18H12 | CID 5954 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a complex, oxidized derivative of the benz[a]anthracene (tetraphene) backbone. While specific toxicological data for this precise isomer may be limited in public registries, its structural homology to polycyclic aromatic hydrocarbons (PAHs) and anthracycline-like quinones mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Genotoxic Carcinogen .

Operational Directive: Treat this substance as Occupational Exposure Band (OEB) 4 .

  • Default Assumption: Carcinogenic (Cat.[1] 1B), Mutagenic, and Reprotoxic (CMR).

  • Critical Risk: Inhalation of particulates during weighing and dermal absorption via organic solvents.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Decision Logic: Handling Protocol

(Graphviz Diagram: Risk Assessment Flow)

RiskAssessment Start Start: Handling 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Qty Quantity > 10 mg? Solid->Qty MedRisk MODERATE RISK: Absorption Potential Solution->MedRisk HighRisk CRITICAL RISK: Aerosolization Potential Qty->HighRisk Yes Control1 REQ: HEPA Balance Enclosure OR Glovebox Qty->Control1 No (Small Scale) HighRisk->Control1 Control2 REQ: Chemical Fume Hood MedRisk->Control2

Figure 1: Decision matrix for engineering controls based on physical state and quantity. Solid powders pose the highest inhalation risk.

Comprehensive PPE Matrix

Do not rely on standard "lab safety" protocols. This compound requires a barrier-protection strategy specific to aromatic permeation.

A. Respiratory Protection

Rationale: The "Tetraphen" backbone suggests a flat, intercalating structure that may be genotoxic. Dust inhalation bypasses first-pass metabolism, increasing systemic risk.

OperationRecommended EquipmentStandard
Weighing / Solid Handling PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if inside a certified Class II Biosafety Cabinet or Balance Enclosure.NIOSH 42 CFR 84
Solution Preparation Half-face respirator with Multi-Gas/Vapor cartridges (Organic Vapor + Acid Gas) if outside a fume hood.EN 14387 (A1B1E1)
Spill Cleanup Full-face respirator (P100 + OV cartridges).OSHA 1910.134
B. Dermal Protection (Gloves)

Rationale: Aromatic ketones can permeate standard nitrile rapidly when dissolved in organic solvents (DMSO, DCM, Methanol).

LayerMaterialThicknessBreakthrough Time (Target)
Inner Glove Nitrile (Accelerator-Free)4-5 mil> 30 mins (mechanical barrier)
Outer Glove (Solids) Nitrile (Extended Cuff)6-8 milN/A (Dust protection)
Outer Glove (Solvents) Silver Shield® (Laminate) or Viton®2.7 mil> 480 mins (Chemical permeation)

Protocol: Change outer nitrile gloves every 30 minutes or immediately upon splash. If using DMSO/DCM, Laminate gloves are mandatory.

C. Body & Eye Protection[2]
  • Eyes: Chemical Splash Goggles (ventless preferred). Standard safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® 400 (or equivalent) disposable coveralls.

    • Why? Cotton lab coats absorb particulates and retain them, creating a secondary exposure source in the laundry or office. Tyvek sheds dust and is impervious.

    • Sleeves: Use polyethylene sleeve covers taped to the outer glove to seal the wrist gap.

Operational Workflow: The "Zero-Exposure" Protocol

Phase 1: Pre-Work (Donning)
  • Inspect Engineering Controls: Verify Fume Hood face velocity is > 100 fpm (0.5 m/s).

  • Static Control: Place an ionizing fan or static gun inside the balance enclosure.

    • Scientific Insight: Highly oxidized PAHs are often electrostatic. Without ionization, particles will repel the spatula and adhere to the balance, contaminating the workspace.

  • Donning Sequence: Shoe Covers

    
     Tyvek Suit 
    
    
    
    Inner Gloves
    
    
    Respirator (Fit Check)
    
    
    Goggles
    
    
    Outer Gloves (taped).
Phase 2: Active Handling (Weighing)
  • Tare External: Tare the vial before opening the chemical container to minimize open-container time.

  • Wet Method (Preferred): If possible, add solvent to the shipping vial to create a stock solution, avoiding solid weighing entirely.

  • The "Dirty/Clean" Hand Rule:

    • Left Hand (Dirty): Only touches the chemical container/spatula.

    • Right Hand (Clean): Only touches the balance door/notebook/pipette.

Phase 3: Decontamination & Doffing

(Graphviz Diagram: Safe Doffing Sequence)

Doffing Step1 1. Wipe Outer Gloves (Solvent-soaked wipe) Step2 2. Remove Outer Gloves (Turn inside out) Step1->Step2 Step3 3. Remove Goggles/Suit Step2->Step3 Step4 4. Remove Inner Gloves Step3->Step4 Step5 5. Wash Hands (Soap + Water, 2 mins) Step4->Step5

Figure 2: Doffing sequence to prevent secondary contamination of skin.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the carcinogen.

    • Action: Cover with wet paper towels (soaked in water/surfactant) to dampen powder, then scoop into a biohazard bag.

  • Liquid Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wash surface with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. The oxidation helps degrade the aromatic ring structure.

Disposal[3][4]
  • Classification: Hazardous Chemical Waste (Cytotoxic/Genotoxic).

  • Method: High-Temperature Incineration (>1000°C).

  • Never dispose of down the drain. This compound is likely toxic to aquatic life (H410).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.Link

  • PubChem. Benz[a]anthracene (Tetraphene) Safety Data. National Library of Medicine. Link

  • Fisher Scientific. Glove Selection Guide for Organic Solvents.Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.